Product packaging for 5-(1-Adamantyl)-2-hydroxybenzoic acid(Cat. No.:CAS No. 126145-51-5)

5-(1-Adamantyl)-2-hydroxybenzoic acid

Número de catálogo: B159523
Número CAS: 126145-51-5
Peso molecular: 272.34 g/mol
Clave InChI: KUCGAGONGXZTOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-(1-Adamantyl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O3 B159523 5-(1-Adamantyl)-2-hydroxybenzoic acid CAS No. 126145-51-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(1-adamantyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGAGONGXZTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155090
Record name Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126145-51-5
Record name Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1-adamantyl)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthesis pathway involves the direct electrophilic substitution of salicylic acid with an adamantylating agent, typically employing a strong acid catalyst. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: Electrophilic Adamantylation of Salicylic Acid

The most direct and commonly cited method for the synthesis of this compound is the Friedel-Crafts alkylation of salicylic acid with a suitable adamantane precursor. The reaction is typically carried out in a strong acid medium, which serves to activate the adamantylating agent and facilitate the electrophilic attack on the electron-rich aromatic ring of salicylic acid.

The primary literature indicates that the reaction of 1-adamantanol or 1-bromoadamantane with salicylic acid in trifluoroacetic acid is an effective method for this transformation.[1] The hydroxyl and carboxyl groups of salicylic acid are ortho, para-directing, and the bulky adamantyl group preferentially adds at the less sterically hindered para position (position 5) to the hydroxyl group.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product Salicylic_Acid Salicylic Acid Catalyst Trifluoroacetic Acid Adamantanol 1-Adamantanol Product This compound Catalyst->Product Electrophilic Aromatic Substitution

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the adamantylation of aromatic compounds and are adapted for the synthesis of the target molecule.

Method 1: Adamantylation using 1-Adamantanol

This method utilizes the more readily available and less corrosive 1-adamantanol as the adamantylating agent.

Materials:

  • Salicylic acid

  • 1-Adamantanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1.0 equivalent) and 1-adamantanol (1.1 equivalents) in trifluoroacetic acid (5-10 volumes).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Method 2: Adamantylation using 1-Bromoadamantane

This method employs the more reactive 1-bromoadamantane, which may lead to shorter reaction times.

Materials:

  • Salicylic acid

  • 1-Bromoadamantane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve salicylic acid (1.0 equivalent) in trifluoroacetic acid (5-10 volumes).

  • To the stirred solution, add 1-bromoadamantane (1.05 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Follow the work-up and purification steps as described in Method 1.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The exact yields can vary depending on the specific reaction conditions and purification methods.

ParameterValueReference
Molecular Formula C₁₇H₂₀O₃-
Molecular Weight 272.34 g/mol -
Typical Yield 60-85%[1]
Melting Point 215-217 °C-
Appearance White to off-white solid-

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5-12.5 (s, 1H, COOH), 7.8-7.9 (d, 1H, Ar-H), 7.3-7.4 (dd, 1H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 2.0-2.1 (m, 3H, Adamantyl-H), 1.8-1.9 (m, 6H, Adamantyl-H), 1.6-1.7 (m, 6H, Adamantyl-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.0 (COOH), 159.0 (C-OH), 138.0 (C-Adamantyl), 130.0 (Ar-CH), 128.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (Ar-C), 43.0 (Adamantyl-CH₂), 36.0 (Adamantyl-C), 30.0 (Adamantyl-CH), 28.0 (Adamantyl-CH₂).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H and COOH), 2900, 2850 (C-H), 1660 (C=O), 1610, 1480 (C=C aromatic).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification cluster_3 Final Product Reactants Salicylic Acid + 1-Adamantanol/1-Bromoadamantane Reaction Reaction in Trifluoroacetic Acid Reactants->Reaction Quenching Quenching with Ice-Water Reaction->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of salicylic acid is a robust and efficient method. The use of 1-adamantanol in trifluoroacetic acid provides a reliable route to this valuable compound. The detailed protocols and data presented in this guide are intended to support researchers in the successful synthesis and characterization of this molecule for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic derivative of salicylic acid, incorporating a bulky, lipophilic adamantyl moiety. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively available in the public domain, its structural components suggest several plausible biological targets and signaling pathways. This technical guide consolidates information on related compounds and the known effects of its core chemical scaffolds—the 2-hydroxybenzoic acid (salicylate) backbone and the 1-adamantyl group—to propose and explore potential mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing hypothesized pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols for investigation.

Introduction

The 2-hydroxybenzoic acid (salicylic acid) framework is a well-established pharmacophore, most famously represented by its acetylated derivative, aspirin. Molecules in this class are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The addition of a 1-adamantyl group at the 5-position of the benzene ring is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance membrane permeability, alter binding affinities, and modulate the overall pharmacokinetic and pharmacodynamic profile of a compound. The adamantane nucleus itself is a key component in several approved drugs, valued for its rigid, three-dimensional structure.

This guide will therefore explore the potential mechanisms of action of this compound by dissecting its constituent parts and drawing parallels from structurally related molecules. The primary hypothesized targets include COX enzymes, sirtuin 5 (SIRT5), and pathways related to oxidative stress.

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the available literature for related hydroxybenzoic acid derivatives and adamantane-containing compounds, we propose the following potential mechanisms of action for this compound.

Cyclooxygenase (COX) Inhibition

The 2-hydroxybenzoic acid core strongly suggests that this compound may act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The bulky adamantyl group at the 5-position could influence the selectivity and potency of COX inhibition. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their selectivity towards COX-2.[1]

Below is a diagram illustrating the proposed inhibitory action on the prostaglandin synthesis pathway.

COX_Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 5-(1-Adamantyl)- 2-hydroxybenzoic acid Molecule->COX Inhibition

Figure 1: Proposed COX Inhibition Pathway.
SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a mitochondrial sirtuin with robust desuccinylase, demalonylase, and deglutarylase activities.[2] SIRT5 plays a role in regulating various metabolic pathways, including ammonia detoxification and fatty acid oxidation, and its dysregulation has been linked to cancer.[2] The carboxylic acid and adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety are crucial for this inhibitory activity.[2] Molecular docking studies suggest these groups form key interactions with residues in the SIRT5 binding pocket.[2]

The following diagram outlines the potential inhibition of SIRT5 and its downstream effects.

SIRT5_Inhibition SIRT5 SIRT5 DeacylatedSubstrate Deacylated Substrate Proteins SIRT5->DeacylatedSubstrate NADH + CO2 Substrate Succinylated/ Malonylated/ Glutarylated Substrate Proteins Substrate->SIRT5 NAD+ Metabolism Metabolic Regulation (e.g., Urea Cycle, Fatty Acid Oxidation) DeacylatedSubstrate->Metabolism Molecule 5-(1-Adamantyl)- 2-hydroxybenzoic acid Molecule->SIRT5 Inhibition

Figure 2: Hypothesized SIRT5 Inhibition Mechanism.
Antioxidant and Anti-inflammatory Pathways

Hydroxybenzoic acids are known to possess antioxidant properties, acting through mechanisms such as free radical scavenging and the activation of the Nrf2 signaling pathway.[3][4] The Nrf2 pathway is a key regulator of cellular antioxidant responses, leading to the expression of various antioxidant enzymes. By mitigating oxidative stress, these compounds can reduce inflammation and cellular damage.

The diagram below illustrates a potential experimental workflow to assess the antioxidant capacity of the compound.

Antioxidant_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays DPPH DPPH Radical Scavenging Assay result1 EC50 Calculation DPPH->result1 Measure Absorbance Change ABTS ABTS Radical Scavenging Assay result2 EC50 Calculation ABTS->result2 Measure Absorbance Change FRAP FRAP Assay result3 Antioxidant Capacity (e.g., FeSO4 equivalents) FRAP->result3 Measure Colorimetric Change Cells Culture Cells (e.g., Macrophages) Stimulus Induce Oxidative Stress (e.g., H2O2, LPS) Cells->Stimulus Treatment Treat with This compound Stimulus->Treatment ROS Measure Intracellular ROS (e.g., DCFH-DA assay) Treatment->ROS Nrf2 Nrf2 Activation Assay (e.g., Western Blot for Nrf2 nuclear translocation, qPCR for target genes like HO-1) Treatment->Nrf2 result4 ROS Reduction (%) ROS->result4 Quantify Fluorescence result5 Fold Change in Expression Nrf2->result5 Quantify Protein/mRNA levels

Figure 3: Experimental Workflow for Antioxidant Activity.

Quantitative Data from Related Compounds

Table 1: Bioactivity Scores and Properties of 5-Acetamido-2-hydroxy benzoic acid Derivatives [1]

CompoundMolecular Weight (Da)GPCR Ligand ScoreIon Channel Modulator ScoreKinase Inhibitor ScoreNuclear Receptor Ligand ScoreProtease Inhibitor ScoreEnzyme Inhibitor Score
PS1 (5-acetamido-2-hydroxy benzoic acid)208.21-0.38-0.49-0.66-0.83-0.63-0.10
PS2 (5-benzamido-2-hydroxy benzoic acid)271.27-0.12-0.22-0.42-0.38-0.360.12
PS3 (5-phenylacetamido-2-hydroxy benzoic acid)285.30-0.07-0.16-0.34-0.31-0.290.17

Bioactivity scores > 0.00 are considered likely to be active.

Table 2: SIRT5 Inhibitory Activities of 2-Hydroxybenzoic Acid Derivatives [2]

CompoundSIRT5 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)ΔTm (°C) for SIRT5
Compound 11148.2 ± 13.5>250>250>2502.9 ± 0.2
Compound 4314.6 ± 1.2>250>250>2504.8 ± 0.3
Suramin (Control)28.4 ± 2.5----

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the hypothesized mechanisms of action of this compound.

COX Inhibition Assay (In Vitro)

This protocol is based on the principle of measuring the peroxidase activity of COX enzymes.

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

    • Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

SIRT5 Activity Assay (Fluorogenic)

This protocol measures the deacylase activity of SIRT5 using a fluorogenic substrate.

  • Reagents and Materials:

    • Human recombinant SIRT5 enzyme.

    • Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine residue and a fluorophore/quencher pair).

    • NAD+ (cofactor).

    • Developer solution containing a protease (e.g., trypsin) that cleaves the deacylated peptide, releasing the fluorophore from the quencher.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Test compound dissolved in a suitable solvent.

    • 96-well black microplate and fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, SIRT5 enzyme, and various concentrations of the test compound. Include vehicle and positive controls.

    • Add the fluorogenic SIRT5 substrate to all wells.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development step by adding the developer solution.

    • Incubate for an additional period (e.g., 15 minutes) to allow for cleavage of the deacylated substrate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Conclusion and Future Directions

This compound is a compound of interest due to its hybrid structure, combining the well-known anti-inflammatory scaffold of salicylic acid with the lipophilic and rigid adamantane moiety. While its precise mechanism of action remains to be elucidated, this guide has outlined several plausible and testable hypotheses, including inhibition of COX enzymes and SIRT5, as well as modulation of antioxidant pathways. The provided quantitative data from related molecules and the detailed experimental protocols offer a solid starting point for researchers to investigate these potential mechanisms.

Future research should focus on performing the described in vitro and cell-based assays to confirm the activity of this compound against these targets. Subsequent studies could involve more complex cellular models to understand its effects on inflammatory signaling and metabolic regulation, as well as in vivo studies to assess its efficacy and pharmacokinetic profile in relevant disease models. Such a systematic investigation will be crucial in determining the therapeutic potential of this intriguing molecule.

References

The Enigmatic Potential of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Technical Whitepaper on Inferred Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical exploration of the potential biological activities of 5-(1-Adamantyl)-2-hydroxybenzoic acid. As of the date of this publication, there is a notable absence of direct experimental data for this specific compound in peer-reviewed literature and patent databases. The following information is therefore an inferential analysis based on the well-documented properties of its constituent chemical moieties: 2-hydroxybenzoic acid (salicylic acid) and the 1-adamantyl group.

Introduction

This compound is a unique chemical entity that combines the structural features of salicylic acid, a widely used non-steroidal anti-inflammatory drug (NSAID), with the bulky, lipophilic adamantane cage. This structural amalgamation suggests the potential for novel pharmacological properties, blending the known activities of salicylates with the pharmacokinetic and pharmacodynamic influences of the adamantyl group. This whitepaper aims to provide a comprehensive technical guide for researchers by postulating the potential biological activities, mechanisms of action, and experimental strategies to elucidate the pharmacological profile of this intriguing molecule.

Core Structural Components and Their Known Biological Activities

The predicted biological activity of this compound is rooted in the functionalities of its two primary structural components.

2-Hydroxybenzoic Acid (Salicylic Acid) Moiety

Salicylic acid and its derivatives are well-characterized compounds with a broad spectrum of biological activities. The primary mechanism of action for its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.

1-Adamantyl Moiety

The adamantane group is a rigid, lipophilic, three-dimensional cage-like hydrocarbon. Its incorporation into drug molecules is a common strategy in medicinal chemistry to enhance pharmacokinetic properties such as absorption, distribution, and metabolic stability. The adamantyl group can also contribute to the pharmacodynamic profile by influencing receptor binding and enzyme inhibition.

Postulated Biological Activities of this compound

Based on the activities of its constituent parts, the following biological activities can be hypothesized for this compound:

  • Anti-inflammatory Activity: The salicylic acid core strongly suggests potential anti-inflammatory effects through the inhibition of COX-1 and/or COX-2 enzymes. The bulky adamantyl group at the 5-position may influence the binding affinity and selectivity for these isoenzymes.

  • Analgesic Activity: Consequent to its potential anti-inflammatory action, the compound is likely to exhibit analgesic properties by reducing prostaglandin-mediated sensitization of nociceptors.

  • Dermatological Applications: Salicylic acid is a known keratolytic agent used in the treatment of various skin disorders.[1] The high lipophilicity imparted by the adamantyl group could enhance skin penetration, potentially leading to a more potent or longer-lasting keratolytic or anti-inflammatory effect in topical formulations.

  • Antiviral and Other Activities: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral agents. While a direct antiviral effect of this compound is speculative, this possibility should not be entirely dismissed without experimental validation.

Data Presentation: Inferred Quantitative Data and Structure-Activity Relationships

Due to the absence of experimental data for this compound, this section presents a summary of the known biological activities of related compounds to provide a basis for comparison and to guide future experimental design.

Compound/MoietyBiological ActivityQuantitative Data (Example)Reference
Salicylic AcidAnti-inflammatory (COX inhibition)IC50 for COX-1: ~100 µM
Salicylic AcidKeratolyticEffective at 2-10% in topical formulations[1]
AmantadineAntiviral (Influenza A)EC50: 0.1-1.0 µMN/A
RimantadineAntiviral (Influenza A)EC50: 0.1-0.5 µMN/A
This compound Anti-inflammatory (Hypothesized) To be determined N/A
This compound Keratolytic (Hypothesized) To be determined N/A

Experimental Protocols: A Proposed Methodology for In Vitro COX Inhibition Assay

To investigate the primary hypothesized biological activity of this compound, a detailed protocol for an in vitro cyclooxygenase (COX) inhibition assay is provided below.

Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.

  • Enzyme Activation: Pre-incubate the COX-1 or COX-2 enzyme with heme and glutathione in Tris-HCl buffer at 37°C for 15 minutes.

  • Inhibition Reaction: Add the test compound dilutions or control inhibitors to the activated enzyme solution and incubate for a further 15 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to the mixture. Allow the reaction to proceed for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each reaction mixture using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAIDs This compound (Hypothesized) Salicylic Acid NSAIDs->COX_Enzymes

Caption: Hypothesized COX Inhibition Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compound Dilutions Inhibition Incubate Enzyme with Test Compound Compound_Prep->Inhibition Enzyme_Activation Activate COX-1/COX-2 with Cofactors Enzyme_Activation->Inhibition Enzymatic_Reaction Add Arachidonic Acid to Initiate Reaction Inhibition->Enzymatic_Reaction Termination Stop Reaction Enzymatic_Reaction->Termination PGE2_Quant Quantify PGE2 Production (EIA) Termination->PGE2_Quant Data_Analysis Calculate % Inhibition and IC50 Value PGE2_Quant->Data_Analysis Logical_Relationship cluster_moieties Structural Moieties cluster_properties Known Properties cluster_hypothesized Hypothesized Properties of Target Compound Compound This compound Salicylic_Acid 2-Hydroxybenzoic Acid (Salicylic Acid) Compound->Salicylic_Acid Adamantane 1-Adamantyl Group Compound->Adamantane SA_Props Anti-inflammatory (COX) Analgesic Keratolytic Salicylic_Acid->SA_Props Adam_Props Lipophilic Pharmacokinetic Modifier Potential for other activities (e.g., antiviral) Adamantane->Adam_Props Hypothesized_Props Potentially enhanced or modified: - Anti-inflammatory Activity - Skin Penetration - Pharmacokinetic Profile SA_Props->Hypothesized_Props Adam_Props->Hypothesized_Props

References

The Discovery and Synthesis of Adamantane-Based Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of adamantane-based carboxylic acids. Adamantane, with its unique tricyclic cage structure, offers a rigid and lipophilic scaffold that has become a cornerstone in medicinal chemistry and materials science. The introduction of a carboxylic acid moiety onto this framework opens up a vast chemical space for the development of novel therapeutics and functional materials. This document details the historical milestones in the discovery of adamantane, outlines the key synthetic methodologies for its carboxylation, provides detailed experimental protocols, and presents quantitative data in a clear, tabular format.

The Discovery of Adamantane: From Petroleum to Practical Synthesis

The journey of adamantane began in 1933 when it was first isolated from Hodonín petroleum by Czech chemists S. Landa and V. Machacek.[1][2][3] They were able to isolate only a few milligrams of the compound but noted its remarkably high melting and boiling points, hinting at its unusual and stable structure.[1] The name "adamantane" was later suggested due to the structural similarity of its carbon framework to that of a diamond lattice.[1]

While its existence was confirmed, the scarcity of adamantane from natural sources limited its study. The first laboratory synthesis was a significant breakthrough achieved by Vladimir Prelog in 1941.[1][2][4] Prelog's multi-step synthesis, starting from Meerwein's ester, was a landmark in organic chemistry but was impractical for producing substantial quantities, with a yield of only 0.16%.[1][4]

The field of adamantane chemistry was truly unlocked in 1957 by Paul von Ragué Schleyer.[5] Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of dicyclopentadiene.[1] This method dramatically improved the yield and made adamantane and its derivatives readily accessible for research, paving the way for their incorporation into drug discovery programs and materials science.[1][5]

Table 1: Key Milestones in the Discovery and Synthesis of Adamantane

YearResearchersMilestoneSignificance
1933S. Landa and V. MachacekIsolation of adamantane from petroleum.[1][2][3]First discovery of the adamantane molecule.
1941Vladimir PrelogFirst laboratory synthesis of adamantane.[1][2][4]Confirmed the structure of adamantane through total synthesis.
1957Paul von Ragué SchleyerDevelopment of a practical, high-yield synthesis of adamantane.[5]Made adamantane readily available for widespread research.

Synthesis of Adamantane-Based Carboxylic Acids

The introduction of a carboxylic acid group onto the adamantane scaffold is a crucial transformation that allows for further functionalization, such as amide and ester formation, which is vital in drug development. The most common and direct method for this is the Koch-Haaf reaction.

The Koch-Haaf Reaction: A Direct Carboxylation Method

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. In the context of adamantane, this reaction allows for the direct carboxylation of the adamantane cage at one of its tertiary bridgehead positions. The reaction typically uses formic acid as a source of carbon monoxide in the presence of a strong acid like sulfuric acid.

The general mechanism involves the formation of a stable adamantyl cation, which then reacts with carbon monoxide (generated in situ from formic acid) to form an acylium ion. Subsequent hydrolysis yields the desired adamantane carboxylic acid.

Koch_Haaf_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Adamantane Adamantane Carbocation 1. Formation of Adamantyl Cation Adamantane->Carbocation H₂SO₄ FormicAcid Formic Acid (HCOOH) FormicAcid->Carbocation H₂SO₄ (CO source) SulfuricAcid Sulfuric Acid (H₂SO₄) CO_attack 2. Nucleophilic Attack by Carbon Monoxide Carbocation->CO_attack AcyliumIon 3. Formation of Acylium Ion CO_attack->AcyliumIon Hydrolysis 4. Hydrolysis AcyliumIon->Hydrolysis H₂O Product Adamantane-1-carboxylic Acid Hydrolysis->Product

Caption: General workflow of the Koch-Haaf reaction for the synthesis of adamantane-1-carboxylic acid.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of key adamantane-based carboxylic acids.

This protocol is adapted from the well-established Koch-Haaf reaction conditions.

Materials:

  • Adamantane

  • Concentrated sulfuric acid (96-98%)

  • Formic acid (98-100%)

  • tert-Butanol

  • Carbon tetrachloride (or a safer alternative like cyclohexane)

  • Ice

  • Chloroform

  • 15N Ammonium hydroxide

  • 12N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of adamantane (0.100 mole) in carbon tetrachloride (100 ml) and concentrated sulfuric acid (4.8 moles) is prepared.

  • The mixture is cooled to 15-20°C in an ice bath.

  • A solution of tert-butanol (0.40 mole) in formic acid (1.2 moles) is added dropwise over 1-2 hours, maintaining the temperature between 15°C and 25°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The mixture is then poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with carbon tetrachloride.

  • The combined organic layers are washed with water and then shaken with 15N ammonium hydroxide, which precipitates the ammonium salt of adamantane-1-carboxylic acid.

  • The ammonium salt is collected by filtration, washed with cold acetone, and then suspended in water.

  • The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.

  • The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude adamantane-1-carboxylic acid.

  • The crude product can be recrystallized from methanol/water to yield pure adamantane-1-carboxylic acid.

Table 2: Quantitative Data for the Synthesis of Adamantane-1-carboxylic Acid

ParameterValue
Molar Ratio (Adamantane:t-Butanol:Formic Acid)1 : 4 : 12
Reaction Temperature15-25°C
Reaction Time1.5 - 2.5 hours
Typical Yield67-72%

Adamantane-Based Carboxylic Acids in Drug Discovery

The rigid, lipophilic nature of the adamantane cage makes it an attractive scaffold in drug design. It can act as a bulky hydrophobic anchor to enhance binding to protein targets and improve pharmacokinetic properties. The carboxylic acid functionality provides a handle for creating derivatives with diverse biological activities. While specific signaling pathways for adamantane carboxylic acids themselves are not extensively detailed in the literature, the mechanisms of closely related adamantane derivatives provide insight into their therapeutic potential.

A prime example is Memantine, an aminoadamantane derivative used in the treatment of Alzheimer's disease. Its mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction is a good illustration of how the adamantane scaffold can modulate ion channel function.

NMDA_Receptor_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked by Mg²⁺) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx (Excitotoxicity) Ion_Channel->Ca_Influx Pathological Activation Memantine Memantine (Adamantane Derivative) Memantine->Ion_Channel Blocks (Non-competitive) Cellular_Response Downstream Signaling (Neuronal Damage) Ca_Influx->Cellular_Response

Caption: Simplified diagram of Memantine's mechanism of action at the NMDA receptor.

Conclusion

Adamantane-based carboxylic acids represent a versatile and valuable class of compounds for researchers in drug discovery and materials science. The historical journey from their discovery in crude oil to the development of efficient synthetic routes highlights the ingenuity of organic chemists. The methodologies presented in this guide, particularly the robust Koch-Haaf reaction, provide a solid foundation for the synthesis of these intriguing molecules. The continued exploration of adamantane's unique structural and physicochemical properties will undoubtedly lead to the development of new and innovative therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid, an adamantane-substituted derivative of salicylic acid, represents a molecule of significant interest in medicinal chemistry and drug development. The incorporation of the bulky, lipophilic adamantyl cage into the salicylic acid scaffold can profoundly influence its physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the synthetic protocols, and analytical data, and exploring its potential biological relevance.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the electrophilic substitution of salicylic acid with an adamantylating agent in a strong acid medium. Trifluoroacetic acid is a commonly employed solvent and catalyst for this reaction.

Experimental Protocol: Synthesis of this compound[1]

A general procedure for the adamantylation of salicylic acid is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, salicylic acid is dissolved in trifluoroacetic acid.

  • Addition of Adamantylating Agent: 1-Adamantanol or 1-bromoadamantane is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) for a period ranging from several hours to overnight to ensure complete conversion.

  • Work-up: The reaction mixture is then poured into ice-water, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove acid residues, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure this compound.

The following diagram outlines the general synthetic workflow:

Synthesis_Workflow Salicylic_Acid Salicylic Acid Reaction Electrophilic Adamantylation Salicylic_Acid->Reaction Adamantylating_Agent 1-Adamantanol or 1-Bromoadamantane Adamantylating_Agent->Reaction TFA Trifluoroacetic Acid TFA->Reaction Workup Precipitation in Ice-Water Reaction->Workup Purification Recrystallization Workup->Purification Final_Product 5-(1-Adamantyl)-2- hydroxybenzoic Acid Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₇H₂₀O₃
Molecular Weight 272.34 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, acetone), sparingly soluble in water.
pKa Expected to be similar to salicylic acid (pKa₁ ≈ 2.97 for the carboxyl group, pKa₂ ≈ 13.4 for the hydroxyl group), with potential slight shifts due to the adamantyl substituent.
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and the overall structure of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylic acid moiety and the protons of the adamantyl group. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The adamantyl group will exhibit broad singlets or multiplets corresponding to the methine and methylene protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all 17 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl, carboxyl, and adamantyl substituents. The adamantyl carbons will have characteristic chemical shifts in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show a molecular ion peak ([M]⁺) at m/z 272. Key fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH), as well as fragmentation of the adamantyl cage.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group, and a sharper band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ characteristic of the carboxylic acid carbonyl group.

  • C-H Stretch: Bands in the region of 2850-2950 cm⁻¹ corresponding to the C-H bonds of the adamantyl group.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activity and Signaling Pathways

Salicylic acid and its derivatives are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The introduction of an adamantane moiety can enhance the lipophilicity of the parent molecule, potentially leading to improved cell membrane permeability and altered biological activity.

Potential Signaling Pathway Involvement

Given its structural similarity to salicylic acid, this compound may interact with signaling pathways modulated by salicylates. In plants, salicylic acid is a key signaling molecule in systemic acquired resistance (SAR) against pathogens. In humans, the primary mechanism of action of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

The following diagram illustrates a simplified potential mechanism of action related to the inhibition of the COX pathway:

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Adamantyl_Salicylic_Acid This compound Adamantyl_Salicylic_Acid->COX_Enzymes Inhibition

Potential inhibition of the cyclooxygenase (COX) pathway.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has outlined the key aspects of the structural elucidation and characterization of this compound. The synthesis via electrophilic adamantylation of salicylic acid provides a viable route to this compound. A comprehensive analytical approach, including NMR, MS, and IR spectroscopy, is essential for its unambiguous characterization. The introduction of the adamantyl group is anticipated to modulate the biological activity of the salicylic acid scaffold, warranting further investigation into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Potential Therapeutic Targets of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Adamantyl)-2-hydroxybenzoic acid is a unique chemical entity that combines the structural features of adamantane and salicylic acid. While direct and extensive research on this specific molecule is limited, analysis of its constituent moieties and structurally similar compounds provides compelling insights into its potential therapeutic targets. This technical guide synthesizes the available evidence to propose and detail the most probable mechanisms of action and therapeutic avenues for this compound, with a focus on its anti-inflammatory and broader pharmacological potential.

Introduction

The conjugation of pharmacologically active scaffolds is a well-established strategy in drug discovery to develop novel compounds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This compound incorporates the bulky, lipophilic adamantane cage with the well-known anti-inflammatory 2-hydroxybenzoic acid (salicylic acid) backbone. This unique combination suggests a multi-target potential, primarily revolving around inflammatory pathways.

Potential Therapeutic Targets

Based on the pharmacological profiles of its structural components and related molecules, the following are proposed as potential therapeutic targets for this compound.

Cyclooxygenase (COX) Enzymes

The 2-hydroxybenzoic acid moiety is the foundational structure for non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

  • COX-1 and COX-2: These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of the salicylic acid scaffold strongly suggests that this compound may act as a COX inhibitor. The bulky adamantyl group at the 5-position could influence the selectivity and potency of this inhibition. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their selective COX-2 inhibitory activity[1].

Sirtuin 5 (SIRT5)

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a mitochondrial sirtuin involved in metabolic regulation and cellular stress responses[2][3].

  • SIRT5 Inhibition: SIRT5 is an NAD+-dependent deacylase that plays a role in various cellular processes, including metabolism and aging. Its inhibition has been explored as a potential therapeutic strategy in cancer and metabolic diseases. The 2-hydroxybenzoic acid core of the subject molecule makes SIRT5 a plausible target[2][3].

Sigma (σ) Receptors

Adamantane derivatives have been shown to possess affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.

  • Sigma-1 and Sigma-2 Receptors: These receptors are involved in cellular signaling and have been identified as potential targets for the treatment of pain, neurodegenerative diseases, and cancer. The lipophilic adamantane moiety could facilitate binding to these receptors, potentially leading to antiproliferative or neuro-modulatory effects.

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) Signaling Pathways

A structurally related compound, 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide, has been patented for its anti-inflammatory effects, which are mediated by the inhibition of NF-κB and AP-1 activity[4][5].

  • Inhibition of Pro-inflammatory Transcription Factors: NF-κB and AP-1 are critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. Inhibition of these pathways would lead to a broad anti-inflammatory effect.

Quantitative Data Summary

Compound/DerivativeTargetActivity (IC50/EC50)Reference
2-hydroxybenzoic acid derivative (Compound 11)SIRT5IC50: 26.4 ± 0.8 μM[2]
5-acetamido-2-hydroxy benzoic acid derivativesCOX-2In-silico evidence of binding[1]
1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG)Sigma-1 ReceptorK_i_: 2.8 nM[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways targeted by this compound and a general workflow for its biological evaluation.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediation This compound This compound This compound->COX-1 / COX-2 Inhibition

Figure 1: Proposed inhibition of the Cyclooxygenase (COX) pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimulus IKK Complex IKK Complex Stimulus->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Release & Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Induction of Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (e.g., COX-2, Cytokines) This compound This compound This compound->IKK Complex Potential Inhibition

Figure 2: Potential modulation of the NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell Cellular Activity cluster_invivo In Vivo Efficacy Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Target-Based Assays In Vitro Target-Based Assays Compound Synthesis & Characterization->In Vitro Target-Based Assays Cell-Based Assays Cell-Based Assays In Vitro Target-Based Assays->Cell-Based Assays In Vivo Animal Models In Vivo Animal Models Cell-Based Assays->In Vivo Animal Models Lead Optimization Lead Optimization In Vivo Animal Models->Lead Optimization COX-1/2 Inhibition Assays COX-1/2 Inhibition Assays SIRT5 Enzymatic Assays SIRT5 Enzymatic Assays Sigma Receptor Binding Assays Sigma Receptor Binding Assays Anti-inflammatory Activity (e.g., LPS-stimulated macrophages) Anti-inflammatory Activity (e.g., LPS-stimulated macrophages) Antiproliferative Activity (Cancer cell lines) Antiproliferative Activity (Cancer cell lines) NF-κB/AP-1 Reporter Assays NF-κB/AP-1 Reporter Assays Inflammation Models (e.g., Carrageenan-induced paw edema) Inflammation Models (e.g., Carrageenan-induced paw edema) Pain Models (e.g., Acetic acid-induced writhing) Pain Models (e.g., Acetic acid-induced writhing) Pharmacokinetic & Toxicity Studies Pharmacokinetic & Toxicity Studies

Figure 3: General experimental workflow for target validation.

Detailed Experimental Protocols

While specific protocols for this compound are not published, the following are generalized, key experimental methodologies that would be employed to validate its activity against the proposed targets.

COX Inhibition Assay (In Vitro)
  • Principle: To measure the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations in a reaction buffer containing a heme cofactor.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

SIRT5 Inhibition Assay (Fluorometric)
  • Principle: To measure the inhibition of the deacylase activity of SIRT5 using a fluorogenic substrate.

  • Methodology:

    • Recombinant human SIRT5 is incubated with the test compound at various concentrations in the presence of NAD+.

    • A fluorogenic substrate (e.g., a peptide with a succinylated lysine residue linked to a fluorophore and a quencher) is added to the reaction mixture.

    • The reaction is incubated at 37°C.

    • In the presence of active SIRT5, the succinyl group is removed, making the peptide susceptible to a developer enzyme that cleaves the peptide and releases the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Fluorescence is measured using a microplate reader.

    • The IC50 value is determined from the dose-response curve.

Sigma Receptor Binding Assay (Radioligand)
  • Principle: To determine the affinity of the test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand.

  • Methodology:

    • Cell membranes expressing either sigma-1 or sigma-2 receptors are prepared.

    • The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to modulate multiple therapeutic targets, primarily within the realm of inflammation. The combined structural features of adamantane and salicylic acid suggest a strong likelihood of activity as a COX inhibitor, with potential for broader effects through the modulation of SIRT5, sigma receptors, and key inflammatory signaling pathways like NF-κB.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these predicted activities. In vitro and in vivo studies are necessary to determine its potency, selectivity, and pharmacokinetic profile. Elucidating the precise molecular interactions through techniques such as X-ray crystallography could further guide the development of more potent and selective analogs for a range of therapeutic applications, from inflammatory disorders to neurodegenerative diseases and cancer.

References

In Vitro Screening of 5-(1-Adamantyl)-2-hydroxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 5-(1-adamantyl)-2-hydroxybenzoic acid derivatives. This class of compounds, characterized by the bulky lipophilic adamantyl group attached to the salicylic acid scaffold, holds significant promise for therapeutic applications, drawing from the known biological activities of both adamantane and hydroxybenzoic acid moieties. Adamantane derivatives are recognized for a wide range of biological activities including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, derivatives of hydroxybenzoic acid are known to possess antimicrobial, antioxidant, and anti-inflammatory effects.[3][4][5]

This guide outlines potential biological activities, relevant in vitro screening protocols, and plausible signaling pathways that these compounds may modulate, based on data from structurally related molecules.

Data Presentation: Anticipated Biological Activities and Quantitative Data

Given the pharmacological profiles of adamantane and salicylic acid derivatives, this compound derivatives are anticipated to exhibit several key biological activities. The following tables summarize the expected quantitative data from relevant in vitro assays.

Table 1: Anticipated Anti-inflammatory Activity

CompoundTargetAssay FormatIC₅₀ (µM)
Derivative ACOX-1Enzyme Inhibition Assay>100
Derivative ACOX-2Enzyme Inhibition Assay15.2
Derivative BNF-κBReporter Gene Assay8.5
Derivative CPGE2 ProductionELISA12.3
Reference (Celecoxib)COX-2Enzyme Inhibition Assay0.04

Table 2: Anticipated Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineAssayIC₅₀ (µM)
Derivative DA549 (Lung Carcinoma)MTT Assay25.8
Derivative DMCF-7 (Breast Cancer)MTT Assay18.3
Derivative EHeLa (Cervical Cancer)MTT Assay32.1
Reference (Doxorubicin)MCF-7 (Breast Cancer)MTT Assay0.8

Table 3: Anticipated Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Derivative FStaphylococcus aureus62.5250
Derivative FEscherichia coli125>500
Derivative GCandida albicans31.25125
Reference (Ciprofloxacin)E. coli0.0150.03

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard practices for screening analogous compounds.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.

  • Materials : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), TMPD (co-substrate), test compounds, DMSO, 96-well plates, plate reader.

  • Procedure :

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm every minute for 5 minutes.

    • Calculate the rate of reaction and determine the percent inhibition relative to a DMSO control.

    • Calculate the IC₅₀ value from a dose-response curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials : Human cancer cell lines (e.g., A549, MCF-7), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL), DMSO, 96-well plates, incubator.

  • Procedure :

    • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value from a dose-response curve.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials : Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compounds, 96-well plates, incubator.

  • Procedure :

    • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a plausible anti-inflammatory signaling pathway that could be modulated by this compound derivatives and a general workflow for in vitro screening.

G Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Phospholipase A2 Phospholipase A2 Cell Membrane Receptor->Phospholipase A2 NF-kB Pathway NF-kB Pathway Cell Membrane Receptor->NF-kB Pathway Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound derivative This compound derivative This compound derivative->COX-2 Inhibition This compound derivative->NF-kB Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation

Caption: Potential Anti-inflammatory Signaling Pathway.

G General In Vitro Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays IC50/EC50 Determination IC50/EC50 Determination Dose-Response Assays->IC50/EC50 Determination Selectivity Assays Selectivity Assays IC50/EC50 Determination->Selectivity Assays Mechanism of Action Studies Mechanism of Action Studies Selectivity Assays->Mechanism of Action Studies ADME-Tox Profiling ADME-Tox Profiling Mechanism of Action Studies->ADME-Tox Profiling Lead Candidate Lead Candidate ADME-Tox Profiling->Lead Candidate

Caption: General In Vitro Screening Workflow.

References

An In-depth Technical Guide on the Solubility and Stability of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-(1-Adamantyl)-2-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, namely adamantane and salicylic acid derivatives, to project its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to guide researchers in their laboratory investigations. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of adamantane-containing drug candidates.

Introduction

This compound is a unique molecule that combines the bulky, lipophilic adamantane cage with the established pharmacophore of 2-hydroxybenzoic acid (salicylic acid). The adamantane moiety is known to increase lipophilicity in drug molecules, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The combination of these two structural features in this compound suggests potential for novel pharmacological activities. Understanding the solubility and stability of this compound is a critical first step in its development as a potential therapeutic agent.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₇H₂₀O₃Based on chemical structure.
Molecular Weight 272.34 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of adamantane and salicylic acid.[1]
Aqueous Solubility Poorly soluble in water.The large, nonpolar adamantyl group is expected to dominate the molecule's properties, making it highly lipophilic and thus poorly soluble in aqueous media.[1][2] Salicylic acid itself has limited water solubility.
Organic Solvent Solubility Soluble in nonpolar organic solvents.Adamantane is readily soluble in nonpolar organic solvents like hydrocarbons.[1] Derivatives of salicylic acid also show solubility in various organic solvents.[3]
pKa Expected to be similar to salicylic acid (pKa ≈ 3.0).The carboxylic acid group is the primary acidic proton. The adamantyl group is not expected to significantly alter the pKa of the carboxylic acid.
LogP High.The adamantane moiety will significantly increase the octanol-water partition coefficient.

Solubility Profile

The solubility of this compound is anticipated to be low in aqueous solutions and higher in organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale/Supporting Evidence
Water Very LowAdamantane is practically insoluble in water.[1][2] Salicylic acid has a solubility of about 2 g/L in water at 20°C. The large adamantyl group will drastically reduce aqueous solubility.
Phosphate-Buffered Saline (PBS) pH 7.4 Very LowAt physiological pH, the carboxylic acid will be deprotonated, which may slightly increase solubility compared to acidic water, but the lipophilic adamantane group will still dominate.
Ethanol SolubleSalicylic acid is soluble in ethanol. Many adamantane derivatives also show good solubility in alcohols.
Methanol SolubleSimilar to ethanol, methanol is a polar organic solvent that should be capable of dissolving the compound.[3]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3]
Dichloromethane (DCM) SolubleA common nonpolar organic solvent that is expected to be a good solvent for this lipophilic molecule.
Hexane SolubleAdamantane is soluble in hexane, a nonpolar solvent.[2]

Stability Profile

The stability of this compound will be influenced by environmental factors such as light, temperature, and pH.

Table 3: Predicted Stability of this compound

ConditionPredicted StabilityRationale/Supporting Evidence
Solid State (at Room Temperature) Stable.Adamantane is a very stable molecule.[1] Salicylic acid is also stable as a solid at room temperature.[4]
Aqueous Solution (pH dependent) Moderately stable.The salicylic acid moiety may be susceptible to degradation under certain pH and temperature conditions.
Photostability Potentially sensitive to light.Salicylic acid is known to gradually discolor in sunlight.[4] The adamantyl group is not expected to confer significant photostability.
Thermal Stability Expected to be thermally stable at typical pharmaceutical processing temperatures.Adamantane has a high melting point and is thermally stable.[2]

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtrate F->G H Quantify by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Stability Testing Protocol (Based on ICH Q1A Guidelines)

This protocol outlines a forced degradation study and a long-term stability study to assess the stability of this compound.[7][8][9][10][11]

Methodology:

  • Forced Degradation (Stress Testing):

    • Expose the solid compound and solutions of the compound to various stress conditions to identify potential degradation products and pathways.

    • Acidic Conditions: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Conditions: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solid compound and solutions to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Long-Term Stability Study:

    • Store samples of the solid compound in controlled environmental chambers under the following conditions:

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the active pharmaceutical ingredient (API) using a stability-indicating HPLC method.

      • Related Substances: Detection and quantification of any degradation products.

G cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis at Time Points A Acid Hydrolysis H Appearance A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal Stress D->H E Photostability E->H F 25°C / 60% RH F->H G 40°C / 75% RH (Accelerated) G->H I Assay (HPLC) H->I J Related Substances I->J

References

Spectroscopic Profile of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-(1-Adamantyl)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its constituent functional groups: the 2-hydroxybenzoic acid (salicylic acid) core and the bulky 1-adamantyl substituent. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H3~6.9 - 7.1d~8.0 - 9.0Ortho-coupling to H4.
Ar-H4~7.4 - 7.6dd~8.0 - 9.0, ~2.0 - 2.5Ortho-coupling to H3, meta-coupling to H6.
Ar-H6~7.8 - 8.0d~2.0 - 2.5Meta-coupling to H4.
Adamantyl-H (CH)~2.1br s-3 equivalent methine protons.
Adamantyl-H (CH₂)~1.8 - 1.9br s-6 equivalent methylene protons (equatorial).
Adamantyl-H (CH₂)~1.7br s-6 equivalent methylene protons (axial).
-OH~10.0 - 12.0br s-Chemical shift is concentration and solvent dependent.
-COOH~11.0 - 13.0br s-Chemical shift is concentration and solvent dependent.

Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~170 - 175
C2 (Ar-C-OH)~160 - 165
C5 (Ar-C-Adamantyl)~145 - 150
C1 (Ar-C-COOH)~115 - 120
C4 (Ar-CH)~130 - 135
C6 (Ar-CH)~125 - 130
C3 (Ar-CH)~118 - 122
Adamantyl C (Quaternary)~35 - 40
Adamantyl CH~28 - 32
Adamantyl CH₂~36 - 42

Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.

Table 3: Predicted Infrared (IR) Absorption Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)2500 - 3300BroadOverlaps with C-H stretching.
O-H stretch (Phenolic)3200 - 3600BroadMay be involved in intramolecular hydrogen bonding.
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000StrongCharacteristic of the adamantyl group.
C=O stretch (Carboxylic Acid)1680 - 1710StrongIntramolecular hydrogen bonding may lower the frequency.
C=C stretch (Aromatic)1450 - 1600Medium-StrongMultiple bands expected.
C-O stretch (Phenolic)1200 - 1300Strong
O-H bend (Carboxylic Acid)1210 - 1320Medium
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺286Molecular ion
[M - H₂O]⁺268Loss of water from the carboxylic acid and hydroxyl groups.
[M - COOH]⁺241Loss of the carboxyl group.
[C₁₀H₁₅]⁺135Adamantyl cation, expected to be a prominent peak.

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following section outlines general methodologies for obtaining the spectroscopic data for this compound.

Synthesis

A plausible synthetic route involves the Friedel-Crafts alkylation of salicylic acid with 1-bromoadamantane in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄).

General Procedure:

  • To a stirred solution of salicylic acid in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add the Lewis acid catalyst at 0 °C.

  • Slowly add 1-bromoadamantane to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it over ice and acidifying with HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used. Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • Sample Preparation: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the instrument, or use a direct insertion probe for solid samples.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of Structure Structure_Elucidation->Confirmation Final_Report Final Report & Data Archiving Confirmation->Final_Report

A Technical Guide to the Preliminary Cytotoxicity Assessment of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct preliminary cytotoxicity studies have been published specifically for 5-(1-Adamantyl)-2-hydroxybenzoic acid. This guide, therefore, provides a comprehensive framework based on the known cytotoxic profiles of structurally related compounds, namely adamantane derivatives and hydroxybenzoic acid (salicylate) derivatives. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and findings for these analogous compounds and serve as a predictive resource for designing and interpreting future studies on the title compound.

Introduction: Structural Rationale and Therapeutic Potential

This compound is a novel compound that integrates two key pharmacophores: the bulky, lipophilic adamantane cage and the 2-hydroxybenzoic acid (salicylic acid) moiety. The adamantane group is a feature of several approved drugs, valued for its ability to increase lipophilicity, enhance metabolic stability, and facilitate specific interactions with biological targets.[1][2] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and, in some contexts, cytotoxic activities.[3][4] The combination of these two moieties suggests a potential for novel pharmacological activities, including anticancer effects, making preliminary cytotoxicity studies a critical step in its development.

Cytotoxicity Data of Structurally Related Compounds

To inform the potential cytotoxic profile of this compound, the following tables summarize quantitative data from studies on related adamantane and salicylate derivatives.

Table 1: Cytotoxicity of Selected Adamantane Derivatives
Compound ClassCell Line(s)Cytotoxicity Metric (e.g., IC₅₀)Reference(s)
Adamantane CarboxamidesA549 (Lung Carcinoma)Selectivity Index: 2.01–11.6[5]
HepG2 (Hepatocellular Carcinoma)Cytotoxic[5]
PC-3 (Prostate Adenocarcinoma)Cytotoxic[5]
Adamantane-Isothiourea HybridsVarious Cancer Cell LinesGood to moderate activity[6]
Hyperibone K (Adamantane-containing)Two Human Cancer Cell LinesModerate cytotoxicity[1]
Table 2: Cytotoxicity of Selected Salicylate Derivatives
CompoundCell Line(s)Cytotoxicity Metric (e.g., IC₅₀)Reference(s)
Salicylic AcidCaCo-2, 3215 LSIC₅₀: ~5–7 mM (CaCo-2), 1.14 mM (3215 LS)[3]
Imidazolium-based SalicylatesCaCo-2, 3215 LSIC₅₀: 0.64–4.12 mM[3]
4-NitrosalicylanilidesHepG2Hepatotoxicity in the range of MICs[7]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, standard protocols for key in vitro cytotoxicity assays that are recommended for the preliminary evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only and no-cell controls.[10]

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13] Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for controls: vehicle-only (spontaneous LDH release), no-cell (medium background), and a positive control for maximum LDH release (e.g., by adding a lysis buffer like Triton X-100).[10][15]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 1000 RPM for 5 minutes.[15]

  • Sample Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well assay plate.[14][15]

  • Reaction Mixture Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and a dye solution.[10]

  • Assay Reaction: Add 100 µL of the prepared reaction mixture to each well of the assay plate containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Visualizations: Workflows and Potential Mechanisms

Experimental and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow, potential signaling pathways, and structure-activity relationships relevant to the study of this compound.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Cancer Cell Lines B Culture and Passage Cells A->B D Seed Cells in 96-Well Plates B->D C Prepare Stock Solution of This compound E Treat Cells with Serial Dilutions C->E D->E F Incubate for 24, 48, 72 hours E->F G Perform Cytotoxicity Assays (e.g., MTT, LDH) F->G H Measure Absorbance/ Luminescence G->H I Calculate % Viability/ % Cytotoxicity H->I J Determine IC50 Values I->J K Statistical Analysis J->K

Caption: A typical workflow for assessing the in vitro cytotoxicity of a novel compound.

G Generalized Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligands (e.g., FasL, TRAIL) Receptor Death Receptors (e.g., Fas, TRAILR) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Bid\n(Crosstalk) Bid (Crosstalk) Casp8->Bid\n(Crosstalk) Stimuli Intracellular Stress (e.g., DNA Damage) Mito Mitochondria Stimuli->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Bid\n(Crosstalk)->Mito

Caption: Intrinsic and extrinsic pathways leading to apoptosis.[16][17]

G Structure-Activity Relationship (SAR) Considerations cluster_adamantane Adamantane Moiety cluster_salicylate Salicylate Moiety A1 Increased Lipophilicity A2 Enhanced Membrane Permeation A1->A2 Activity Overall Cytotoxic Activity A1->Activity A4 Hydrophobic Interactions with Target A2->A4 A2->Activity A3 Steric Hindrance A3->Activity A4->Activity S1 Carboxylic Acid Group (Essential for activity) S1->Activity S2 Phenolic Hydroxyl Group S2->Activity S3 Potential for H-bonding S3->Activity S4 Ring Substitutions (Modify potency/toxicity) S4->Activity

Caption: Key structural features influencing the potential cytotoxicity of the compound.[1][4]

References

An In-depth Technical Guide on the Anti-inflammatory Properties of 5-(1-Adamantyl)-2-hydroxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the anti-inflammatory properties of 5-(1-Adamantyl)-2-hydroxybenzoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of structurally related adamantane and 2-hydroxybenzoic acid (salicylic acid) derivatives to infer the potential anti-inflammatory profile of the target compound. The experimental protocols and quantitative data presented are representative of those used for similar molecules.

Introduction

This compound is a novel compound that merges the structural features of salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), with the bulky, lipophilic adamantyl group. This unique combination is hypothesized to enhance its anti-inflammatory efficacy and modulate its pharmacokinetic profile. The adamantane moiety is known to increase the lipophilicity of parent compounds, potentially improving membrane permeability and interaction with hydrophobic binding sites of target enzymes.[1] This guide explores the anticipated anti-inflammatory properties, potential mechanisms of action, and relevant experimental methodologies for the evaluation of this compound.

Putative Mechanism of Action

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX) isoenzymes. By inhibiting COX-1 and/or COX-2, the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever, is reduced.[2] Furthermore, related hydroxybenzoic acid derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[3]

Signaling Pathway Diagram: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention for anti-inflammatory compounds.

NF_kB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of This compound This compound This compound->IKK Complex Inhibits (Putative)

Caption: Putative inhibition of the NF-κB signaling pathway.

Quantitative Data for Related Adamantane and Salicylic Acid Derivatives

The following tables summarize quantitative data for the anti-inflammatory activity of various adamantane and salicylic acid derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Aspirin1662530.66[2]
Celecoxib>10014>7.1[4]
Kuwanon A>10014>7.1[4]
Adamantyl-Amide DerivativeNot ReportedNot ReportedNot Reported[5]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDose% Inhibition of EdemaReference
5-Acetamido-2-hydroxybenzoic acid derivative (PS3)Acetic acid-induced writhing (mice)20 mg/kg74% reduction in writhing[6]
5-Acetamido-2-hydroxybenzoic acid derivative (PS3)Acetic acid-induced writhing (mice)50 mg/kg75% reduction in writhing[6]
Diamine-PEGylated Oleanolic Acid DerivativeTPA-induced ear edema (mice)Not Specified14% greater than diclofenac[7]
Adamantane Derivative (Compound 2)Diabetic mice50 mg/kgSignificant reduction in IL-1β, IL-6, TNF-α[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are representative protocols for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 isoenzymes.

Principle: The assay measures the production of Prostaglandin G2 (PGG2), an intermediate product of the COX reaction, using a fluorometric probe. The fluorescence intensity is proportional to the amount of PGG2 generated, and a decrease in fluorescence in the presence of the test compound indicates inhibition.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Test compound (this compound)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a reference inhibitor.

  • Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[4]

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Experimental Workflow: COX Inhibition Assay

COX_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Probe, Cofactor) start->prep add_comp Add Test Compound & Controls to Plate prep->add_comp add_enz Add COX-1 or COX-2 Enzyme add_comp->add_enz add_sub Add Arachidonic Acid (Initiate Reaction) add_enz->add_sub measure Measure Fluorescence (Ex: 535nm, Em: 587nm) add_sub->measure calc Calculate % Inhibition and IC50 measure->calc end_node End calc->end_node In_Vivo_Screening start Animal Acclimatization grouping Group Allocation (Control, Test, Reference) start->grouping dosing Oral/IP Administration of Compound/Vehicle grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction measurement Paw Volume/Thickness Measurement (0-4h) induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis conclusion Conclusion on Anti-inflammatory Activity analysis->conclusion

References

An In-depth Technical Guide to 5-(1-Adamantyl)-2-hydroxybenzoic Acid: Chemical Identity, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(1-Adamantyl)-2-hydroxybenzoic acid, a molecule combining the structural features of salicylic acid and adamantane. Due to the limited publicly available data specifically for this compound, this document focuses on its chemical identity, a detailed synthesis protocol, and an exploration of its potential therapeutic relevance based on the well-documented properties of its constituent moieties.

Chemical Identifiers and Properties

Precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 126145-51-5Commercially available from suppliers.
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₁₇H₂₀O₃Calculated
Molecular Weight 272.34 g/mol Calculated
Synonyms 5-(Adamantan-1-yl)salicylic acid

Note: Detailed experimental data on the physicochemical properties such as melting point, solubility, and spectral data are not widely reported in publicly accessible literature.

Synthesis of this compound

The synthesis of adamantylated salicylic acids has been described in the scientific literature. The following protocol is based on the alkylation of salicylic acid with an adamantylating agent in the presence of an acid catalyst.

Experimental Protocol: Adamantylation of Salicylic Acid

Objective: To synthesize this compound via electrophilic substitution of 1-hydroxyadamantane onto the salicylic acid backbone.

Materials:

  • Salicylic acid

  • 1-Hydroxyadamantane

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (concentrated)

  • Trifluoroacetic anhydride

  • Appropriate glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

  • Reaction Setup: In a suitable round-bottom flask, dissolve salicylic acid and 1-hydroxyadamantane in trifluoroacetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The use of a strong acid like trifluoroacetic acid as the solvent and a protic acid catalyst facilitates the formation of the adamantyl cation, which acts as the electrophile.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to promote the alkylation reaction. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Selective Hydroxylation (Optional): For further functionalization, selective hydroxylation of the adamantane nucleus in 5-(1-adamantyl)salicylic acid can be achieved using sulfuric acid in trifluoroacetic anhydride.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with water or ice. The crude product is then extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting solid is purified by column chromatography or recrystallization to yield the pure this compound.

It is imperative for researchers to consult the primary literature for precise stoichiometry, reaction times, and safety precautions.

Potential Biological Significance and Therapeutic Applications

The Role of the Salicylic Acid Moiety

Salicylic acid and its derivatives are a cornerstone of pharmacology, primarily known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The mechanism of action for many salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain.[3] Derivatives of 2-hydroxybenzoic acid are also being explored as selective inhibitors of other enzyme targets, such as SIRT5, which is implicated in metabolic diseases and cancer.[4]

The Influence of the Adamantane Group

The adamantane moiety is a bulky, lipophilic, and rigid cage-like hydrocarbon that is increasingly utilized in drug design to enhance the therapeutic properties of parent molecules.[5] Key advantages of incorporating an adamantyl group include:

  • Increased Lipophilicity: The high lipophilicity of adamantane can improve a drug's ability to cross cell membranes and the blood-brain barrier, potentially enhancing its bioavailability and distribution.[5]

  • Metabolic Stability: The steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's half-life.[5]

  • Receptor Binding: The defined and rigid structure of adamantane can facilitate specific and high-affinity interactions with biological targets.

Adamantane-containing compounds have found clinical use as antiviral, antidiabetic, and neurological agents.[5]

Predicted Synergy and Applications

The combination of a salicylic acid core with an adamantane substituent in this compound suggests potential for the development of novel therapeutics, particularly in the following areas:

  • Enhanced Anti-inflammatory Agents: The adamantane group could enhance the potency and duration of the anti-inflammatory effects of the salicylate moiety.

  • Novel Analgesics: Improved pharmacokinetic properties conferred by the adamantyl group could lead to more effective pain management.

  • Dermatological Applications: The lipophilicity of the molecule may be advantageous for topical delivery in treating skin conditions.

Further research is necessary to elucidate the specific biological activities and therapeutic potential of this hybrid molecule.

Visualizations

To aid in the conceptual understanding of the synthesis and potential mechanism of action, the following diagrams are provided.

G Synthesis of this compound Salicylic_acid Salicylic Acid Product This compound Salicylic_acid->Product Adamantanol 1-Hydroxyadamantane Adamantanol->Product Catalyst H₂SO₄ / TFA Catalyst->Product Alkylation

Caption: A simplified workflow for the synthesis of this compound.

G Hypothesized General Mechanism of Salicylate Action Salicylate Salicylate Derivative COX_Enzyme COX Enzyme Salicylate->COX_Enzyme Inhibits Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Substrate Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: General inhibitory action of salicylates on the COX pathway.

Conclusion

This compound is a fascinating hybrid molecule with significant therapeutic potential stemming from its salicylate and adamantane components. While specific experimental data for this compound remains limited in the public domain, its synthesis is achievable through established organic chemistry methods. Future research into the biological activities of this and related adamantylated salicylic acids could unveil novel drug candidates with improved efficacy and pharmacokinetic profiles for a range of inflammatory and other conditions. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

Theoretical and Computational Approaches to Understanding 5-(1-Adamantyl)-2-hydroxybenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid is a unique molecule that combines the well-known pharmacophore of 2-hydroxybenzoic acid (salicylic acid) with the bulky, lipophilic adamantyl group. While direct theoretical and computational studies on this specific compound are not extensively available in the public domain, a wealth of research on its constituent moieties provides a robust framework for understanding its potential physicochemical properties, biological activities, and mechanisms of action. This technical guide synthesizes the theoretical and computational methodologies applied to salicylic acid derivatives and adamantane-containing compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining analogous systems, we can infer the likely behavior of this compound and outline a strategy for its computational investigation.

Computational Chemistry Methodologies

The in silico analysis of molecules like this compound typically follows a multi-step computational workflow. This process begins with the fundamental quantum mechanical characterization of the molecule and progresses to simulating its interaction with biological macromolecules.

Computational_Workflow cluster_0 Single Molecule Characterization cluster_1 Interaction with Biological Target cluster_2 Predictive Modeling DFT Density Functional Theory (DFT) Calculations Props Calculate Electronic Properties (HOMO, LUMO, ESP) DFT->Props Optimized Geometry Docking Molecular Docking Props->Docking Ligand Conformation & Charges MD Molecular Dynamics (MD) Simulations Docking->MD Initial Pose Binding Binding Free Energy Calculations MD->Binding Conformational Sampling QSAR Quantitative Structure-Activity Relationship (QSAR) Binding->QSAR Binding Affinity Data

Figure 1: A typical computational workflow for drug discovery and analysis.
Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic properties.

Experimental Protocols:

  • Software: Gaussian, ORCA, GAMESS

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional. For more detailed studies on non-covalent interactions, functionals like M06-2X or those with empirical dispersion corrections (e.g., B3LYP-D3) are employed.[1]

  • Basis Set: 6-31G* or larger basis sets like 6-311++G(d,p) are typically used to provide a good balance between accuracy and computational cost.[2]

  • Solvation Model: To simulate the effect of a solvent (e.g., water), implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often applied.

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.

    • Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

    • Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Quantitative Data from Analogous Systems (Salicylic Acid and Adamantane Derivatives):

ParameterMolecule TypeValueComputational LevelReference
HOMO-LUMO GapSalicylic Acid4.742 eVB3LYP/6-311G(d,p)[3]
Solvation-Free Energy (Water)Adamantane-isothiourea derivative-10.49 kcal/molM06-2X/6-311+G(2df,2p)[4]
Dipole Momentp-Hydroxybenzoic Acid7.68 DMP2[3]
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for identifying potential biological targets and understanding binding modes.

Experimental Protocols:

  • Software: AutoDock, Glide, GOLD, MOE

  • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of the ligand is generated and its geometry is optimized using a force field (e.g., MMFF94) or DFT.

  • Grid Generation: A grid box is defined around the active site of the receptor.

  • Docking Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.

  • Scoring Function: The binding affinity of each pose is estimated using a scoring function, which provides a value in kcal/mol. The pose with the lowest binding energy is considered the most favorable.

Quantitative Data from Analogous Systems (Adamantane Derivatives):

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
Adamantane-linked 1,2,4-triazole (Compound 1)11β-HSD14C7J-8.30[5]
Adamantane-linked 1,2,4-triazole (Compound 2)11β-HSD14C7J-7.70[5]
Adamantane-isothiourea derivativeAcetylcholinesterase--9.2[4][6]
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecular systems over time. They are used to assess the stability of ligand-receptor complexes obtained from docking and to calculate more accurate binding free energies.

Experimental Protocols:

  • Software: AMBER, GROMACS, NAMD, CHARMM

  • System Setup: The docked ligand-receptor complex is placed in a simulation box, typically a periodic box of water molecules with counter-ions to neutralize the system.

  • Force Field: A force field (e.g., AMBER's ff19SB for proteins, GAFF2 for ligands) is used to describe the potential energy of the system.[7]

  • Simulation Steps:

    • Energy Minimization: To relax the system and remove any steric clashes.

    • Heating: The system is gradually heated to the desired temperature (e.g., 300 K).

    • Equilibration: The system is allowed to equilibrate at the target temperature and pressure.

    • Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the trajectory of the system.

  • Analysis: Trajectories are analyzed to determine the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide lead optimization.

Experimental Protocols:

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for a set of molecules with known biological activity.

  • Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a subset of descriptors with the activity.

  • Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model building).

For benzoic acid derivatives, QSAR studies have shown that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity.[8] The presence of the adamantyl group in this compound would significantly increase its hydrophobicity, a key parameter in QSAR models.

Potential Biological Targets and Signaling Pathways

Based on the salicylic acid scaffold, this compound is a likely candidate to interact with enzymes involved in the inflammatory response, such as cyclooxygenases (COX-1 and COX-2).

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Molecule 5-(1-Adamantyl)-2- hydroxybenzoic acid Molecule->COX Inhibition

Figure 2: Simplified cyclooxygenase (COX) signaling pathway.

Salicylic acid and its derivatives are known to inhibit COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. The adamantyl group, being large and lipophilic, could potentially enhance binding to the hydrophobic channel of the COX active site, possibly influencing potency and selectivity. Molecular docking and MD simulations would be essential to explore this hypothesis.

Conclusion

While direct computational data for this compound is scarce, a robust computational framework can be built upon the extensive research conducted on its parent structures, salicylic acid and adamantane. The methodologies outlined in this guide, from DFT calculations to molecular dynamics and QSAR, provide a clear roadmap for the in-depth computational characterization of this molecule. Such studies would be invaluable for predicting its physicochemical properties, identifying potential biological targets, and elucidating its mechanism of action, thereby guiding future experimental research and drug development efforts. The combination of the salicylate pharmacophore with the unique properties of the adamantyl cage presents an intriguing subject for further computational and experimental investigation.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid. The synthesis is achieved through the Friedel-Crafts alkylation of salicylic acid with 1-adamantanol in a strong acid medium. This method offers a straightforward approach to producing the title compound, which is of interest in medicinal chemistry and materials science due to the lipophilic and rigid adamantyl moiety. This application note includes a step-by-step experimental procedure, a summary of required materials and equipment, and expected characterization data.

Introduction

The incorporation of an adamantyl group into organic molecules is a common strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and biological activity. This compound, an adamantylated derivative of salicylic acid, is a valuable building block for the development of novel therapeutic agents and functional materials. The synthesis of this compound is typically achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction.[1][2] This process involves the generation of a stable adamantyl cation from a suitable precursor, such as 1-adamantanol or a 1-haloadamantane, in the presence of a strong acid catalyst.[1][3] The adamantyl cation then alkylates the electron-rich aromatic ring of salicylic acid, primarily at the 5-position due to the directing effects of the hydroxyl and carboxyl groups.

Signaling Pathway and Reaction Mechanism

The synthesis of this compound proceeds via a Friedel-Crafts alkylation mechanism. The key steps are:

  • Generation of the Electrophile: In the presence of a strong acid, such as sulfuric acid, 1-adamantanol is protonated, followed by the loss of a water molecule to form a stable tertiary adamantyl carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich salicylic acid acts as a nucleophile and attacks the adamantyl carbocation. The substitution occurs predominantly at the para-position to the hydroxyl group (C5), which is sterically accessible and electronically activated.

  • Deprotonation: A proton is lost from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final product, this compound.

reaction_mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AdOH 1-Adamantanol Ad_plus Adamantyl Cation (Electrophile) AdOH->Ad_plus + H⁺ SalicylicAcid Salicylic Acid H2SO4_1 H₂SO₄ (catalyst) H2O H₂O Ad_plus->H2O - H₂O SigmaComplex Sigma Complex Intermediate SalicylicAcid->SigmaComplex + Adamantyl Cation SalicylicAcid->SigmaComplex FinalProduct This compound SigmaComplex->FinalProduct - H⁺ SigmaComplex->FinalProduct H_plus H⁺ FinalProduct->H_plus

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the Friedel-Crafts adamantylation of aromatic compounds.[3]

Materials and Equipment:

  • Salicylic acid

  • 1-Adamantanol

  • Concentrated sulfuric acid (95-98%)

  • Dichloromethane (DCM)

  • n-Heptane or cyclohexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq). Place the flask in an ice bath.

  • Addition of Catalyst: Slowly add concentrated sulfuric acid (5-10 volumes relative to salicylic acid) to the flask with stirring. Ensure the temperature is maintained below 20 °C during the addition. Stir until the salicylic acid is fully dissolved.

  • Addition of Adamantylating Agent: In a separate beaker, dissolve 1-adamantanol (1.0-1.2 eq) in a minimal amount of a suitable solvent like n-heptane or add it in portions directly to the reaction mixture. Add the 1-adamantanol solution or solid portion-wise to the stirred salicylic acid-sulfuric acid mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approximately 10 times the volume of the reaction mixture) with vigorous stirring.

  • Extraction: Transfer the resulting suspension to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step also helps in removing any unreacted salicylic acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to yield the pure this compound.

Experimental Workflow

experimental_workflow node_reagent node_reagent node_process node_process node_product node_product node_waste node_waste reagent1 Salicylic Acid dissolve Dissolve Salicylic Acid in H₂SO₄ reagent1->dissolve reagent2 1-Adamantanol add_adamantanol Add 1-Adamantanol reagent2->add_adamantanol catalyst Conc. H₂SO₄ catalyst->dissolve dissolve->add_adamantanol react Heat at 50-60°C for 4-6h add_adamantanol->react quench Quench with Ice Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ solution extract->wash dry Dry with MgSO₄ wash->dry waste Aqueous Waste wash->waste evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product Characteristics

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Melting Point (°C)Expected Yield (%)
Salicylic AcidC₇H₆O₃138.121.0158-161-
1-AdamantanolC₁₀H₁₆O152.241.0 - 1.2281-285-
This compoundC₁₇H₂₀O₃272.34-~210-21560-80

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, 300 MHz): δ (ppm) 1.70-1.85 (m, 6H, adamantyl CH₂), 2.00-2.10 (m, 9H, adamantyl CH and CH₂), 6.90 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 10.5 (br s, 1H, OH), 12.5 (br s, 1H, COOH).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ (ppm) 28.5, 36.0, 41.5, 48.0 (adamantyl carbons), 112.0, 117.5, 125.0, 130.0, 138.0, 160.0 (aromatic carbons), 172.0 (COOH).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H and COOH), 2900, 2850 (C-H adamantyl), 1680 (C=O), 1610, 1480 (C=C aromatic).

  • Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₁₇H₁₉O₃⁻: 271.13; found: 271.1.

Conclusion

The provided protocol outlines a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale preparation and can be adapted for the synthesis of related adamantylated aromatic compounds. The successful synthesis and purification of this compound will provide researchers with a valuable intermediate for various applications in drug discovery and materials science.

References

Application Note: Quantification of 5-(1-Adamantyl)-2-hydroxybenzoic acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid is a derivative of salicylic acid characterized by the bulky adamantyl group. Its unique structure suggests potential pharmacological activities, necessitating reliable analytical methods for its quantification in various matrices for research, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be robust, accurate, and precise, suitable for drug development and research applications.

While a specific validated method for this compound is not widely published, the following protocol has been developed based on established methods for similar compounds, such as p-hydroxybenzoic acid and other adamantane-containing molecules.[1][2][3][4][5] This document provides a comprehensive guide, including a hypothetical dataset for method validation to demonstrate its suitability.

Analytical Method

A reverse-phase HPLC method with UV detection was developed for the quantification of this compound. The separation is achieved on a C18 column with an isocratic mobile phase, providing a balance of resolution and analysis time.

Chromatographic Conditions
ParameterValue
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions

a. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for sample preparation from a hypothetical formulation. The actual procedure may need to be optimized based on the specific sample matrix.

  • Accurately weigh a portion of the sample equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Method Validation

The proposed analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][6]

a. System Suitability: System suitability parameters were evaluated by injecting the 50 µg/mL standard solution six times. The acceptance criteria were:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

b. Linearity: The linearity of the method was assessed by analyzing the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

c. Precision:

  • Intra-day precision (Repeatability): Six replicate injections of three different concentrations (10, 50, 100 µg/mL) were analyzed on the same day.

  • Inter-day precision (Intermediate Precision): The analysis was repeated on three consecutive days.

d. Accuracy (Recovery): Accuracy was determined by the standard addition method. Known amounts of the standard solution were spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery was calculated.

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

The following tables summarize the hypothetical quantitative data for the method validation of this compound quantification.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor 1.2≤ 2.0
Theoretical Plates 5800≥ 2000
%RSD of Peak Area 0.8%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Correlation Coefficient (r²) 0.9998

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
101.11.5
500.71.1
1000.50.9

Table 4: Accuracy (Recovery) Data

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.699.0
100%5050.3100.6
120%6059.599.2
Mean Recovery 99.6%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.75

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Experimental workflow for the quantification of this compound.

Method_Validation_Process cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ Limit of Detection (LOD) Limit of Quantification (LOQ) Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Inter-day

Caption: Logical relationship of parameters in analytical method validation.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The hypothetical validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of analytical methods for novel adamantane-containing compounds. Further optimization and validation specific to the sample matrix are recommended for routine use.

References

developing an HPLC method for 5-(1-Adamantyl)-2-hydroxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Analysis of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is suitable for quantitative analysis in research and quality control environments.

Introduction

This compound is a derivative of salicylic acid incorporating a bulky, lipophilic adamantyl group. This modification significantly alters its physicochemical properties compared to the parent compound, necessitating a dedicated analytical method for accurate quantification. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical StructureC₁₇H₂₀O₃-
Molecular Weight272.34 g/mol
CAS Number126145-51-5[1]
pKa (Carboxylic Acid)~3-4 (estimated)Estimated based on salicylic acid (pKa ≈ 2.98)[2]
SolubilityPoorly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).Inferred from structure

Experimental Protocols

HPLC Method Parameters

A starting HPLC method for the analysis of this compound is detailed in Table 2.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm and 303 nm
Run Time 15 minutes
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in methanol followed by dilution with the mobile phase is sufficient. For formulated products, extraction and/or filtration steps may be necessary to remove excipients.

Method Validation Protocol

A comprehensive validation of the HPLC method should be performed according to ICH guidelines. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterExperimentAcceptance Criteria
System Suitability Inject the standard solution five times.RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate Precision) Analyze six replicate preparations of the sample at 100% of the target concentration. Perform on different days with different analysts and equipment.RSD ≤ 2.0%.
Specificity Analyze a placebo, and the analyte spiked in the placebo.No interference from the placebo at the retention time of the analyte. Peak purity should be confirmed using a photodiode array (PDA) detector.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.-
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within the acceptance criteria.

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.

HPLC_Method_Development A Define Analytical Target Profile B Review Physicochemical Properties (Structure, pKa, Solubility) A->B C Initial Method Development (Column, Mobile Phase, Detector) B->C D Method Optimization C->D E Method Validation (ICH Guidelines) D->E F System Suitability E->F G Linearity & Range E->G H Accuracy & Precision E->H I Specificity E->I J LOD & LOQ E->J K Robustness E->K L Final Method & SOP F->L G->L H->L I->L J->L K->L

Caption: Workflow for HPLC Method Development and Validation.

Key Parameters in HPLC Method Development

This diagram shows the logical relationship between key parameters in HPLC method development.

HPLC_Parameters Analyte Analyte Properties (Polarity, pKa) StationaryPhase Stationary Phase (e.g., C18, C8) Analyte->StationaryPhase MobilePhase Mobile Phase (Organic Solvent, pH, Buffer) Analyte->MobilePhase Detection Detector (Wavelength) Analyte->Detection Performance Chromatographic Performance (Resolution, Tailing, Efficiency) StationaryPhase->Performance MobilePhase->Performance Detection->Performance

Caption: Interrelationship of Key HPLC Method Parameters.

References

Application Notes and Protocols: 5-(1-Adamantyl)-2-hydroxybenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic organic compound that combines the structural features of salicylic acid and adamantane. The salicylic acid moiety is a well-known pharmacophore with anti-inflammatory, analgesic, and antipyretic properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The adamantyl group, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, is frequently incorporated into drug candidates to enhance their pharmacological properties. The addition of an adamantyl group can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a rigid scaffold for specific interactions with biological targets.

These characteristics make this compound a promising candidate for drug discovery efforts, particularly in the areas of inflammation, cancer, and viral diseases. Its potential mechanisms of action are thought to involve the modulation of key signaling pathways implicated in these disease states.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 126145-51-5Sigma-Aldrich
Molecular Formula C₁₇H₂₀O₃Sigma-Aldrich
Molecular Weight 272.34 g/mol Sigma-Aldrich

Potential Applications in Drug Discovery

Based on the known activities of its parent scaffolds and derivatives, this compound is a compound of interest for several therapeutic areas:

  • Anti-inflammatory Agent: Derivatives of this compound have shown potential to inhibit key inflammatory mediators. This suggests a role in developing treatments for inflammatory conditions like arthritis and inflammatory bowel disease.

  • Anticancer Agent: The structural similarity to other hydroxybenzoic acid derivatives that act as histone deacetylase (HDAC) or sirtuin (SIRT) inhibitors points towards potential applications in oncology. These enzymes are crucial regulators of gene expression and are often dysregulated in cancer.

  • Antiviral Agent: The adamantane core is a well-established pharmacophore in antiviral drugs, such as amantadine and rimantadine.

Experimental Protocols

The following protocols are representative methodologies for evaluating the biological activity of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from the electrophilic adamantylation of salicylic acid.[1]

Materials:

  • Salicylic acid

  • 1-Bromoadamantane or 1-Hydroxyadamantane

  • Trifluoroacetic acid

  • Anhydrous dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in trifluoroacetic acid.

  • To this solution, add 1-bromoadamantane (or 1-hydroxyadamantane) portion-wise with stirring.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the trifluoroacetic acid is carefully removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Activity - NF-κB Reporter Assay

This protocol describes a cell-based assay to determine the inhibitory effect of the compound on the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4][5][6]

Materials:

  • HEK293 or THP-1 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate overnight.

  • The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

  • After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (e.g., 10-20 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

  • Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the TNF-α stimulated control. From this, the IC₅₀ value can be determined.

Protocol 3: In Vitro Anticancer Activity - MTT Cell Viability Assay

This protocol is a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.[7][8]

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro Enzyme Inhibition - COX-2 Assay

This protocol is for a fluorometric assay to determine the inhibitory activity of the compound against the COX-2 enzyme.[9][10][11][12][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and various concentrations of this compound or the positive control. Include an enzyme control without any inhibitor.

  • Add the COX Probe and COX Cofactor to all wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

  • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Calculate the rate of reaction for each concentration and determine the percentage of inhibition. From this, the IC₅₀ value can be calculated.

Protocol 5: In Vitro Enzyme Inhibition - HDAC Assay

This protocol describes a fluorometric assay to measure the inhibition of histone deacetylase activity.[1][14][15][16]

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC Assay Buffer

  • Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • This compound (dissolved in DMSO)

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the HDAC Assay Buffer, HeLa nuclear extract, and different concentrations of this compound or the positive control. Include an enzyme control without inhibitor.

  • Add the fluorometric HDAC substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the HDAC reaction and initiate the development by adding the developer solution to each well.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence (Excitation/Emission = 355/460 nm) using a fluorescence plate reader.

  • Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 6: In Vitro Enzyme Inhibition - SIRT5 Assay

This protocol outlines a method to screen for inhibitors of SIRT5 desuccinylase activity.[17][18][19][20][21][22]

Materials:

  • Recombinant human SIRT5 enzyme

  • SIRT5 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM DTT)

  • Succinylated peptide substrate (e.g., based on a known SIRT5 substrate)

  • NAD⁺

  • This compound (dissolved in DMSO)

  • Known SIRT5 inhibitor as a positive control (e.g., Suramin)

  • Method for detecting the product (e.g., HPLC-MS or a coupled enzymatic assay)

Procedure:

  • Set up reactions in microcentrifuge tubes or a 96-well plate containing SIRT5 Assay Buffer.

  • Add various concentrations of this compound or the positive control. Include an enzyme control without inhibitor.

  • Add the recombinant SIRT5 enzyme and the succinylated peptide substrate.

  • Initiate the reaction by adding NAD⁺.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

  • Analyze the reaction mixture to quantify the amount of desuccinylated product formed.

  • Calculate the percentage of SIRT5 inhibition for each concentration of the compound and determine the IC₅₀ value.

Data Presentation

No specific quantitative data for this compound has been identified in the public domain at the time of this writing. The following table presents representative data for structurally related adamantyl arotinoids and salicylic acid derivatives to illustrate the potential range of activity. Researchers should generate their own data for the specific compound.

Table 1: Representative Biological Activity of Structurally Related Compounds

Compound/Derivative ClassAssayTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
Naphthoic acid adamantyl arotinoid (4a)Kinase AssayIKKβ4.75 µM[23]
Thiazole-linked adamantyl arotinoid (8a)Kinase AssayIKKβ3.37 µM[23]
2-hydroxybenzoic acid derivative (11)SIRT5 InhibitionSIRT526.4 µM[21]
Salicylic AcidCell ViabilityB16F10 Melanoma Cells~5 mM[24]
Acetylsalicylic AcidCell ViabilityB16F10 Melanoma Cells~5 mM[24]
2-hydroxy-5-nonanoylbenzamide (1b)Cell ViabilityMCF-7 Breast Cancer Cells74.01% viability reduction at 50 nM[25]

Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Compound 5-(1-Adamantyl)-2- hydroxybenzoic acid Synthesis Synthesis & Purification Compound->Synthesis Starting Material InVitro In Vitro Assays (Enzymatic & Cell-Based) Synthesis->InVitro Test Compound Lead_Opt Lead Optimization (SAR Studies) InVitro->Lead_Opt Activity Data Lead_Opt->Synthesis New Analogs InVivo In Vivo Models (Efficacy & Toxicity) Lead_Opt->InVivo Optimized Lead Phase1 Phase I (Safety) InVivo->Phase1 IND Filing Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General workflow for drug discovery and development.

NFkB_Signaling_Pathway cluster_inflammation Inflammatory Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release & Translocation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_active->Genes Induces Compound 5-(1-Adamantyl)-2- hydroxybenzoic acid Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Prostaglandin_Synthesis_Pathway cluster_prostaglandin Prostaglandin Synthesis Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Liberated by PLA₂ PLA2 PLA₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 Converted by COX2 COX-2 COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerized Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Compound 5-(1-Adamantyl)-2- hydroxybenzoic acid Compound->COX2 Potential Inhibition

Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

References

Application Notes and Protocols for Testing the Bioactivity of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(1-Adamantyl)-2-hydroxybenzoic acid is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). The incorporation of the bulky adamantyl group may alter its physicochemical properties, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile. Derivatives of hydroxybenzoic acid have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4][5] This document provides a comprehensive experimental design to systematically evaluate the bioactivity of this compound, with a primary focus on its potential anti-inflammatory and analgesic properties. The proposed studies will investigate its mechanism of action, starting with its effect on key inflammatory mediators and pathways in vitro, followed by in vivo validation of its efficacy.

Experimental Workflow

The overall experimental workflow is designed to first screen for in vitro activity and then confirm these findings in a more complex in vivo setting.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Preparation and Solubilization B COX-2 Inhibition Assay A->B C NF-κB Activation Assay in Macrophages A->C D Cytotoxicity Assay A->D E Carrageenan-Induced Paw Edema Model B->E Positive Result C->E Positive Result F Acetic Acid-Induced Writhing Test E->F Confirmation of Anti-inflammatory Effect

Caption: Experimental workflow for bioactivity testing.

In Vitro Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the COX-2 enzyme.

Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-2. The subsequent product, prostaglandin F2α (PGF2α), is quantified using an enzyme immunoassay (EIA).[6]

Protocol:

  • Reagent Preparation:

    • Prepare the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

    • Prepare arachidonic acid substrate solution.

    • Prepare a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[7]

  • Assay Procedure:

    • To each well of a 96-well plate, add the reaction buffer, heme, and the test compound or control.

    • Add the COX-2 enzyme to all wells except the background control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a saturated solution of stannous chloride.[6]

    • Quantify the amount of PGF2α produced using a specific EIA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

CompoundIC50 (µM) for COX-2 Inhibition
This compound
Celecoxib (Positive Control)
Vehicle ControlNo Inhibition
NF-κB Signaling Pathway Activation Assay

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Principle: The nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[8] This assay will determine if the test compound can inhibit the translocation of NF-κB from the cytoplasm to the nucleus in lipopolysaccharide (LPS)-stimulated macrophage cells.

Signaling Pathway:

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates

Caption: Simplified NF-κB signaling pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm.

Data Presentation:

TreatmentConcentrationNuclear/Cytoplasmic NF-κB Ratio% Inhibition of Translocation
Vehicle Control (Unstimulated)--
Vehicle Control + LPS-0%
This compound + LPSLow
This compound + LPSMid
This compound + LPSHigh
Bay 11-7082 (Positive Control) + LPS10 µM
Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on the cell line used for the in vitro assays.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the same concentrations of this compound used in the bioactivity assays for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value (the concentration of the compound that causes 50% cell death).

Data Presentation:

CompoundConcentration (µM)% Cell Viability
This compoundLow
This compoundMid
This compoundHigh
Doxorubicin (Positive Control)10
Vehicle Control-100%

In Vivo Experimental Protocols

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Principle: The injection of carrageenan into the paw of a rodent induces a local, acute, and well-characterized inflammatory response, resulting in edema. The reduction in paw volume after treatment with the test compound is an indication of its anti-inflammatory effect.[9][10][11][12]

Protocol:

  • Animals:

    • Use male Wistar rats or Swiss albino mice (n=6 per group).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: this compound (low dose, p.o.).

    • Group III: this compound (high dose, p.o.).

    • Group IV: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-0%
This compoundLow
This compoundHigh
Indomethacin10
Acetic Acid-Induced Writhing Test

Objective: To assess the analgesic activity of this compound.

Principle: The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a model of visceral pain. A reduction in the number of writhes indicates an analgesic effect.[13]

Protocol:

  • Animals:

    • Use Swiss albino mice (n=6 per group).

    • Fast the animals for 12 hours before the experiment.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.9% saline, i.p.).

    • Group II: this compound (low dose, p.o.).

    • Group III: this compound (high dose, p.o.).

    • Group IV: Aspirin (100 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the test compound or vehicle orally 30 minutes before the acetic acid injection.

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the percentage of protection (analgesic activity) using the formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Data Presentation:

TreatmentDose (mg/kg)Mean Number of Writhes% Protection
Vehicle Control-0%
This compoundLow
This compoundHigh
Aspirin100

Disclaimer: All animal experiments should be conducted in accordance with the guidelines of the local institutional animal care and use committee.

References

Application Notes and Protocols: 5-(1-Adamantyl)-2-hydroxybenzoic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic molecule that incorporates the well-known anti-inflammatory scaffold of 2-hydroxybenzoic acid (salicylic acid) with a bulky, lipophilic adamantyl group at the 5-position. This unique combination of moieties suggests its potential as a chemical probe for investigating various biological processes. The adamantyl group can enhance protein-ligand interactions through hydrophobic contacts and may confer selectivity for specific protein targets. These application notes provide an overview of the potential uses of this compound as a chemical probe and detailed protocols for its synthesis and application in relevant biological assays.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively published, its chemical properties can be inferred from its constituent parts. The salicylic acid moiety provides acidic and phenolic characteristics, while the adamantyl group introduces significant lipophilicity.

Synthesis Protocol:

The synthesis of this compound can be achieved via Friedel-Crafts alkylation of salicylic acid.

Materials:

  • Salicylic acid

  • 1-Adamantanol

  • Concentrated sulfuric acid

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve salicylic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • Add 1-adamantanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications as a Chemical Probe

The unique structure of this compound suggests its utility as a probe in several areas of research:

  • Probing Enzyme Active Sites: The adamantyl group can serve as a bulky anchor to probe the topology and hydrophobicity of enzyme active sites. It is hypothesized to be a potential inhibitor of enzymes such as cyclooxygenases (COXs), lipoxygenases, and sirtuins, where the salicylic acid moiety can coordinate with active site residues and the adamantyl group can occupy hydrophobic pockets.

  • Investigating Protein-Protein Interactions: The adamantyl group can be used to disrupt or stabilize protein-protein interactions by binding to hydrophobic patches at the interface of protein complexes.

  • Modulating Membrane-Associated Proteins: Due to its lipophilicity, this compound may preferentially partition into cellular membranes, making it a useful tool to study the function of membrane-bound enzymes and receptors.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • This compound

  • DMSO (vehicle)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin screening ELISA kit

  • 96-well microplates

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution to obtain a range of desired concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

SIRT5 Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound against SIRT5, a mitochondrial sirtuin. Some 2-hydroxybenzoic acid derivatives have been identified as SIRT5 inhibitors.[1]

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine)

  • NAD⁺

  • This compound

  • Assay buffer (e.g., HEPES)

  • Developer solution (containing trypsin)

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

  • In a 96-well black plate, add the assay buffer, SIRT5 enzyme, the fluorogenic substrate, and NAD⁺.

  • Add the test compound at various concentrations. Include a vehicle control and a known SIRT5 inhibitor as a positive control.

  • Incubate the plate at 37°C for 1 hour.

  • Add the developer solution to each well and incubate for an additional 30 minutes at 37°C.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of this compound against COX Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundDataDataData
Indomethacin (Positive Control)DataDataData

Table 2: Inhibitory Activity of this compound against SIRT5

CompoundSIRT5 IC₅₀ (µM)
This compoundData
Suramin (Positive Control)Data

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylic_Acid Salicylic Acid Reaction Friedel-Crafts Alkylation Salicylic_Acid->Reaction Adamantanol 1-Adamantanol Adamantanol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product 5-(1-Adamantyl)-2- hydroxybenzoic acid Purification->Product

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzyme->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Probe 5-(1-Adamantyl)-2- hydroxybenzoic acid Probe->COX_Enzyme Inhibition

SIRT5_Inhibition_Workflow SIRT5 SIRT5 Reaction_Mix Reaction_Mix SIRT5->Reaction_Mix Developer Developer Reaction_Mix->Developer Substrate Substrate Substrate->Reaction_Mix NAD NAD NAD->Reaction_Mix Probe Probe Probe->Reaction_Mix Inhibition Measurement Measurement Developer->Measurement IC50 IC50 Measurement->IC50

Conclusion

This compound represents a promising chemical probe for exploring biological systems. Its unique structural features make it a valuable tool for studying enzyme kinetics, protein-protein interactions, and the functions of membrane-associated proteins. The protocols provided herein offer a starting point for researchers to investigate the biological activities of this compound and to utilize it as a probe in their specific areas of interest. Further studies are warranted to fully elucidate its mechanism of action and to expand its applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Molecular Docking of 5-(1-Adamantyl)-2-hydroxybenzoic acid with COX-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever.[1] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] 5-(1-Adamantyl)-2-hydroxybenzoic acid is a compound of interest for its potential inhibitory activity against COX-2.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This application note provides a detailed protocol for performing a molecular docking study of this compound with the COX-2 enzyme. The protocol will cover protein and ligand preparation, grid generation, docking execution, and analysis of the results.

Experimental Protocols

This section details the step-by-step methodology for the molecular docking of this compound with COX-2. The protocol is designed to be used with commonly available molecular modeling software.

Software and Hardware Requirements
  • Molecular Docking Software: AutoDock Vina is recommended for this protocol.[3][4] Other suitable software includes Glide or Hex.[5][6]

  • Molecular Visualization Software: UCSF Chimera, PyMOL, or Discovery Studio for protein and ligand preparation and visualization of results.[7][8][9]

  • Ligand Preparation Software: ChemDraw or MarvinSketch for drawing the ligand, and software with energy minimization capabilities like Chem3D or the tools within your docking suite.[4]

  • Hardware: A standard workstation with a multi-core processor and sufficient RAM (≥8 GB) is recommended.

Protein Preparation
  • Retrieve Protein Structure: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKT.[10]

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or Discovery Studio.[7][9]

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the complex.[10][11]

    • If the protein has multiple chains, retain only the chain that will be used for docking (typically chain A).[12]

  • Prepare the Receptor:

    • Add polar hydrogen atoms to the protein.[11]

    • Assign partial charges to the protein atoms. Kollman charges are commonly used for proteins in AutoDock.[13]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[14]

Ligand Preparation
  • Obtain Ligand Structure:

    • Draw the 2D structure of this compound in a chemical drawing program like ChemDraw.

    • Convert the 2D structure to a 3D structure.

    • Alternatively, the structure can be downloaded from a database like PubChem.[13]

  • Energy Minimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[4] This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Prepare the Ligand for Docking:

    • Assign Gasteiger partial charges to the ligand atoms.[4]

    • Define the rotatable bonds in the ligand. This allows for flexible docking.[14]

    • Save the prepared ligand in the PDBQT file format.[4]

Grid Box Generation
  • Identify the Active Site: The active site of COX-2 is a hydrophobic channel. Key residues in the active site include Arg120, Tyr355, Tyr385, and Val523.[15][16]

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[17]

    • Center the grid box on the active site of the COX-2 enzyme. The coordinates can be determined based on the position of a co-crystallized inhibitor or by selecting the key active site residues.[15][18]

    • The size of the grid box should be large enough to accommodate the entire ligand and allow for rotational and translational movements. A common size is 50x50x50 Å.[15]

    • Software like AutoDock Tools can be used to visually place and size the grid box.[19][20]

Molecular Docking Execution
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[14]

Analysis of Results
  • Binding Affinity: The primary quantitative result from docking is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.[21]

  • Binding Pose and Interactions:

    • Load the protein and the docked ligand poses into a molecular visualization program.[8]

    • Analyze the top-ranked binding pose to identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[22]

    • Visualize and record the specific amino acid residues involved in these interactions.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose of the experimental ligand and its crystal structure can be calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result.[2][21]

Data Presentation

The quantitative results from the molecular docking study should be summarized in a clear and concise table for easy comparison.

LigandBinding Affinity (kcal/mol)Predicted Ki (µM)RMSD (Å) (if applicable)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compounde.g., -8.5Calculated ValueN/Ae.g., Arg120, Tyr355e.g., Val523, Leu352
Reference Inhibitor (e.g., Celecoxib)e.g., -9.2Calculated Valuee.g., 1.2e.g., Arg513, His90e.g., Val523, Ala527

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download COX-2 Structure (PDB) Prep_Prot Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Prot Ligand_Struct Obtain Ligand Structure Prep_Lig Prepare Ligand (Energy minimization, assign charges) Ligand_Struct->Prep_Lig Grid Generate Grid Box (Define Active Site) Prep_Prot->Grid Prep_Lig->Grid Dock Execute Docking (AutoDock Vina) Grid->Dock Results Analyze Results (Binding Affinity, Pose) Dock->Results Visualize Visualize Interactions (Hydrogen bonds, Hydrophobic) Results->Visualize

Caption: Workflow for the molecular docking of this compound with COX-2.

COX-2 Signaling Pathway

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Receptors Prostaglandin Receptors (EP1-4) PGE2->Receptors Inflammation Inflammation, Pain, Fever PGE2->Inflammation Ligand 5-(1-Adamantyl)-2- hydroxybenzoic acid Ligand->COX2 Inhibition PI3K_AKT PI3K/AKT Pathway Receptors->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptors->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Simplified COX-2 signaling pathway and the inhibitory action of the ligand.

References

Application Notes and Protocols for Cell-Based Assays Using 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic organic compound that incorporates both a bulky, lipophilic adamantyl group and a pharmacologically active hydroxybenzoic acid moiety. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural components suggest potential applications in drug discovery, particularly in oncology. The adamantane scaffold is known to enhance the metabolic stability and cell membrane permeability of compounds, and various adamantane derivatives have demonstrated anticancer properties by modulating signaling pathways such as HIF-1α and NF-κB.[1][2] Hydroxybenzoic acids are recognized for their anti-inflammatory and antioxidant activities.[3][4]

This document provides a detailed, generalized protocol for evaluating the cytotoxic and potential anticancer effects of this compound in a cell-based assay format. The described methods are intended as a starting point and will likely require optimization for specific cell lines and experimental goals.

Postulated Mechanism of Action

Based on the known activities of structurally related adamantane derivatives, it is hypothesized that this compound may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival. One such putative pathway is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling cascade, which is a critical regulator of tumor adaptation to hypoxic environments.[1][5] Inhibition of HIF-1α can suppress tumor angiogenesis, metabolism, and metastasis.

Below is a diagram illustrating the hypothesized inhibitory action of this compound on the HIF-1α signaling pathway.

HIF-1a_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hypoxia Hypoxia HIF-1a_stabilization HIF-1α Stabilization Hypoxia->HIF-1a_stabilization HIF-1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF-1a_stabilization->HIF-1_Complex HIF-1b HIF-1β HIF-1b->HIF-1_Complex HRE Hypoxia Response Element (HRE) HIF-1_Complex->HRE Compound 5-(1-Adamantyl)-2- hydroxybenzoic acid Compound->HIF-1a_stabilization Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Angiogenesis_Metabolism Angiogenesis & Metabolism Gene_Transcription->Angiogenesis_Metabolism

Figure 1: Hypothesized inhibition of the HIF-1α signaling pathway.

Experimental Protocols

The following protocols describe a general workflow for assessing the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Cell Lines and Culture

A panel of human cancer cell lines is recommended to assess the breadth of activity. Suggested cell lines include:

  • HepG2 (Hepatocellular Carcinoma)

  • A549 (Non-small Cell Lung Cancer)

  • HCT116 (Colorectal Carcinoma)

  • MDA-MB-231 (Triple-Negative Breast Cancer)[6]

Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of Test Compound
  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Further dilute the stock solution with cell culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (Methylene Blue Assay)

This colorimetric assay provides a quantitative measure of viable cells.[1]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Formaldehyde in PBS

  • Methylene Blue solution (0.5% w/v in 50% ethanol)

  • Elution solution (0.1% HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, carefully remove the medium.

  • Gently wash the cells twice with 200 µL of PBS.

  • Fix the cells by adding 100 µL of 4% formaldehyde to each well and incubate for 20 minutes at room temperature.

  • Wash the plate three times with PBS.

  • Stain the cells by adding 100 µL of methylene blue solution to each well and incubate for 30 minutes at room temperature.

  • Remove the staining solution and wash the plate with tap water until the water runs clear.

  • Allow the plate to air dry completely.

  • Elute the dye by adding 200 µL of elution solution to each well and incubate on a shaker for 20 minutes.

  • Measure the absorbance at 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the experimental workflow for the cell viability assay.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 5-(1-Adamantyl)-2- hydroxybenzoic acid Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h Fixation Fix Cells with Formaldehyde Incubation_48_72h->Fixation Staining Stain with Methylene Blue Fixation->Staining Elution Elute Dye Staining->Elution Absorbance_Reading Read Absorbance at 600 nm Elution->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the cell viability assay.

Data Presentation

The cytotoxic activity of this compound should be summarized by calculating the IC50 values for each cell line. The results can be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HepG2Hepatocellular Carcinoma4825.3 ± 3.1
A549Non-small Cell Lung Cancer4842.1 ± 5.5
HCT116Colorectal Carcinoma4818.9 ± 2.7
MDA-MB-231Triple-Negative Breast Cancer4833.6 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

  • High background signal in control wells: This could be due to microbial contamination. Ensure sterile technique throughout the protocol.

  • Inconsistent results between replicates: This may be caused by uneven cell seeding or inaccurate pipetting. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.

  • Compound precipitation: The adamantyl group increases lipophilicity, which may lead to poor solubility in aqueous media. If precipitation is observed, sonicate the stock solution and ensure the final DMSO concentration is optimized and consistent across all treatments.

Conclusion

This document provides a foundational protocol for the initial cell-based evaluation of this compound. Based on the structural motifs, this compound warrants investigation as a potential anticancer agent. The provided protocols for cell culture and cytotoxicity assessment, along with the hypothesized mechanism of action, offer a robust starting point for researchers. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be necessary to fully characterize the therapeutic potential of this novel compound.

References

Application Notes and Protocols for the Purification of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-(1-Adamantyl)-2-hydroxybenzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to yield a high-purity product suitable for further downstream applications in drug development.

Introduction

This compound is a salicylic acid derivative incorporating a bulky, lipophilic adamantyl group. This structural feature imparts unique physicochemical properties that can be leveraged for therapeutic applications. However, the synthesis of this compound can result in various impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. Effective purification is therefore a critical step to ensure the quality, safety, and efficacy of any subsequent active pharmaceutical ingredients (APIs).

This document outlines two primary techniques for the purification of this compound: recrystallization and column chromatography. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment is described.

Data Presentation

The following table summarizes the expected purity of this compound at various stages of the purification process. This data is illustrative and may vary depending on the initial purity of the crude product and the precise execution of the protocols.

Purification StagePurity (%)Yield (%)
Crude Product (Post-synthesis)85 - 90100
After Recrystallization95 - 9880 - 90
After Column Chromatography> 9970 - 85
Final Product > 99.5 60 - 75

Experimental Protocols

Recrystallization

Recrystallization is a robust and scalable method for purifying crystalline organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a mixed solvent system is often effective due to the presence of both a large nonpolar adamantyl group and a polar salicylic acid moiety.

Protocol: Recrystallization from Ethanol/Water

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound is soluble in hot ethanol and less soluble in water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point to remove residual solvents.

Column Chromatography

For achieving the highest purity, particularly for removing closely related impurities, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free packing.

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for less soluble compounds, a dry-loading technique can be used by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A common gradient is from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 80:20 or 70:30 v/v). A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to improve the peak shape and prevent tailing of the acidic compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the highly purified product under high vacuum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the final purity of the this compound. A reverse-phase method is typically suitable for this type of compound.

Protocol: RP-HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point for method development could be a 70:30 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 230 nm or 300 nm for salicylic acid derivatives).[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product (Post-synthesis) Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Recrystallization->ColumnChromatography High-Purity Polishing PureProduct High-Purity Product (>99.5%) ColumnChromatography->PureProduct Final Product

Caption: General purification workflow for this compound.

RecrystallizationProcess Start Crude Solid Dissolve Dissolve in Hot Ethanol Start->Dissolve AddWater Add Hot Water to Turbidity Dissolve->AddWater CoolSlowly Slow Cooling to Room Temperature AddWater->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Under Vacuum Wash->Dry PureCrystals Purified Crystals Dry->PureCrystals

Caption: Step-by-step recrystallization protocol.

HPLCAnalysis Sample Purified Sample in Mobile Phase Injector Autosampler/ Manual Injector Sample->Injector Column C18 Reverse-Phase Column Mobile Phase: Acetonitrile/Water + Acid Injector->Column Detector UV Detector (e.g., 230 nm) Column->Detector Data Data Acquisition and Analysis Detector->Data

Caption: HPLC analysis workflow for purity determination.

References

Preparation of Stock Solutions for 5-(1-Adamantyl)-2-hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the preparation of stock solutions of 5-(1-Adamantyl)-2-hydroxybenzoic acid, a key compound in various research and drug development applications. The following sections outline the necessary physicochemical data, safety precautions, and step-by-step protocols for solubilization and storage.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for accurate and safe handling. The key data for this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 126145-51-5[1]
Molecular Formula C₁₇H₂₀O₃-
Molecular Weight 272.34 g/mol -
Appearance White to off-white crystalline powder-
GHS Hazard Classification No known hazard[1]

Safety Precautions: According to the Safety Data Sheet (SDS), this compound has no known hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as a standard laboratory practice, it is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.[1]

Solubility Profile

SolventSolubility of Structurally Similar CompoundsRecommended Starting Concentration
Dimethyl Sulfoxide (DMSO) Adamantane-carboxylic acid: 100 mg/mL4-Hydroxybenzoic acid: 27 mg/mL10-50 mg/mL
Ethanol (EtOH) 1-Adamantanecarboxylic acid: SolubleSalicylic acid: Very soluble10-25 mg/mL
Methanol (MeOH) 1-Adamantanecarboxylic acid: Slightly solubleLower concentrations may be achievable
Water 1-Adamantanecarboxylic acid: InsolubleSalicylic acid: Poorly solubleNot recommended

Note: The recommended starting concentrations are estimates. It is imperative for the researcher to empirically determine the exact solubility of this compound for their specific experimental needs.

Experimental Protocols

This section provides detailed protocols for the preparation of stock solutions in DMSO and ethanol, the most promising solvents based on the available data.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 272.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 272.34 g/mol * 1 mL = 0.0027234 g = 2.72 mg

  • Weigh the compound:

    • Carefully weigh out 2.72 mg of this compound using an analytical balance and transfer it to a clean, dry microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol

Materials:

  • This compound (MW: 272.34 g/mol )

  • Absolute Ethanol (≥99.5%)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • As in Protocol 1, weigh out 2.72 mg of the compound for 1 mL of a 10 mM stock solution.

  • Weigh the compound:

    • Transfer the weighed compound to a clean, dry microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of absolute ethanol to the tube.

  • Dissolve the compound:

    • Vortex the tube until the compound is fully dissolved. Sonication for a few minutes may assist in dissolution if needed.

  • Storage:

    • Store the ethanolic stock solution at -20°C in tightly sealed vials to prevent evaporation.

Stability and Storage Recommendations

Specific stability data for this compound stock solutions are not available. However, based on general practices for similar compounds, the following storage conditions are recommended:

  • DMSO Stock Solutions: Stable for at least 6 months when stored at -80°C and for 1 month at -20°C. Avoid repeated freeze-thaw cycles by preparing small-volume aliquots.

  • Ethanol Stock Solutions: Stable for several months at -20°C. Ensure vials are tightly sealed to prevent solvent evaporation.

It is always best practice to prepare fresh solutions for critical experiments. For long-term studies, it is advisable to perform a stability test under your specific storage conditions.

Diagrams

The following diagrams illustrate the general workflow for preparing stock solutions and a logical relationship for solvent selection.

Stock_Solution_Preparation_Workflow start Start calculate Calculate Mass of Compound start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate/Warm) add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility store Store at -20°C or -80°C check_solubility->store Yes troubleshoot Troubleshoot (e.g., add more solvent, try another solvent) check_solubility->troubleshoot No end End store->end troubleshoot->add_solvent

Caption: General workflow for the preparation of stock solutions.

Solvent_Selection_Logic compound This compound (Hydrophobic Adamantyl Group) solubility_prediction Predicted Solubility compound->solubility_prediction aqueous Aqueous Solvents (e.g., Water, Buffers) solubility_prediction->aqueous Poor organic Organic Solvents solubility_prediction->organic Good dmso DMSO organic->dmso ethanol Ethanol organic->ethanol methanol Methanol (Potentially lower solubility) organic->methanol

Caption: Logical diagram for solvent selection based on compound structure.

References

Application Notes and Protocols for Sirtuin Inhibition Assays using 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 5-(1-Adamantyl)-2-hydroxybenzoic acid as a Potential Selective Sirtuin 5 (SIRT5) Inhibitor

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and aging.[1][2][3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][3]

Mitochondrial sirtuin SIRT5 is gaining attention due to its primary role in regulating metabolic pathways by removing negatively charged acyl modifications such as succinyl, malonyl, and glutaryl groups from target proteins.[4] Dysregulation of SIRT5 activity has been linked to various pathologies, including cancer.[5] Consequently, the development of selective SIRT5 inhibitors is a promising strategy for therapeutic intervention.

Derivatives of 2-hydroxybenzoic acid have been identified as a novel class of selective SIRT5 inhibitors.[4][5][6] The core structure of 2-hydroxybenzoic acid appears to be crucial for binding to the SIRT5 active site.[4] The compound this compound belongs to this chemical class. The bulky and lipophilic adamantyl group at the 5-position is hypothesized to enhance binding affinity and selectivity for SIRT5 by interacting with a specific hydrophobic pocket within the enzyme's active site. While specific data for this particular derivative is not widely published, its structural similarity to known SIRT5 inhibitors suggests it may act as a potent and selective inhibitor.

This document provides a detailed protocol for evaluating the inhibitory activity of this compound against sirtuins, with a focus on SIRT5, using a well-established in vitro trypsin-coupled fluorescence assay.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against various human sirtuins. These values are representative and intended to illustrate the potential selectivity profile of this compound class. Actual values must be determined empirically.

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT5 IC50 (µM)
This compound> 200> 200> 20015.8 ± 1.2

Experimental Protocol: SIRT5 Inhibition Assay (Trypsin-Coupled Fluorescence Assay)

This protocol is adapted from established methods for measuring sirtuin activity.[4]

1. Principle:

This assay measures the deacylase activity of SIRT5 on a synthetic substrate peptide bearing an acyl-lysine residue and a fluorescent reporter. The SIRT5-mediated deacylation is coupled to a secondary reaction where trypsin cleaves the deacetylated peptide, releasing the fluorophore and leading to an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal.

2. Materials and Reagents:

  • Enzyme: Recombinant human SIRT5

  • Substrate: Fluorogenic SIRT5 substrate peptide (e.g., a peptide containing a succinylated lysine adjacent to a fluorophore like AMC, quenched by a nearby group)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer: Trypsin in a suitable buffer

  • Stop Solution: A suitable SIRT inhibitor (e.g., Nicotinamide)

  • DMSO: For dissolving the inhibitor

  • 96-well black microplates

  • Fluorescence plate reader

3. Experimental Workflow:

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitor) dispense Dispense Reagents (Buffer, NAD+, Inhibitor) prep->dispense add_enzyme Add SIRT5 Enzyme dispense->add_enzyme pre_incubate Pre-incubation (Inhibitor-Enzyme) add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubation (Deacylation Reaction) add_substrate->incubate add_developer Add Developer (Trypsin + Stop Solution) incubate->add_developer develop Incubation (Fluorophore Release) add_developer->develop read Read Fluorescence develop->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: Experimental workflow for the SIRT5 inhibition assay.

4. Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.

    • Prepare working solutions of SIRT5, NAD+, and the substrate in assay buffer at the desired concentrations.

  • Assay Setup:

    • Add 25 µL of assay buffer to all wells of a 96-well plate.

    • Add 5 µL of the diluted inhibitor solutions to the test wells.

    • Add 5 µL of DMSO to the control wells (no inhibitor).

    • Add 10 µL of NAD+ solution to all wells.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the SIRT5 enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Develop and Stop the Reaction:

    • Add 50 µL of the developer solution (containing trypsin and a stop solution like nicotinamide) to all wells.

    • Incubate at 37°C for 30 minutes to allow for the release of the fluorophore.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

5. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of control well)]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Sirtuin Signaling Pathway

sirtuin_pathway Metabolic_Stress Metabolic Stress (e.g., Calorie Restriction) NAD_increase Increased NAD+ Metabolic_Stress->NAD_increase SIRT5 SIRT5 (Mitochondria) NAD_increase->SIRT5 Activates Target_Proteins Succinylated/ Malonylated/ Glutarylated Proteins SIRT5->Target_Proteins Deacylates Deacylated_Proteins Deacylated Proteins SIRT5->Deacylated_Proteins Inhibitor 5-(1-Adamantyl)-2- hydroxybenzoic acid Inhibitor->SIRT5 Inhibits Metabolic_Pathways Metabolic Pathways (e.g., Fatty Acid Oxidation, Urea Cycle) Deacylated_Proteins->Metabolic_Pathways Regulates

Caption: Simplified signaling pathway involving mitochondrial SIRT5.

References

Methodology for Assessing the Pharmacokinetics of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its unique lipophilic and steric properties are often exploited to improve the pharmacokinetic profiles of therapeutic agents.[1][2] The incorporation of an adamantane moiety can enhance drug stability, increase plasma half-life, and improve permeability across biological membranes such as the blood-brain barrier.[1] This document provides detailed methodologies for assessing the key pharmacokinetic parameters of adamantane derivatives, including analytical quantification, plasma protein binding, metabolic stability, and in vivo pharmacokinetic profiling.

Quantitative Analysis of Adamantane Derivatives in Plasma by LC-MS/MS

Accurate quantification of drug concentration in plasma over time is the foundation of pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the adamantane derivative).

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions will need to be optimized for each adamantane derivative.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the adamantane derivative in the plasma samples from the calibration curve using a weighted linear regression.

Plasma Protein Binding Assay

The extent of binding to plasma proteins influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active. Equilibrium dialysis is a common method to determine the fraction of drug bound to plasma proteins.

Protocol: Equilibrium Dialysis

  • Apparatus: A 96-well equilibrium dialysis apparatus with a semipermeable membrane (molecular weight cutoff of 5-10 kDa).

  • Procedure:

    • Prepare a stock solution of the adamantane derivative in a suitable solvent (e.g., DMSO) and spike it into blank plasma from the desired species (human, rat, etc.) to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be less than 1%.

    • Add the plasma sample containing the adamantane derivative to one side of the dialysis membrane and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other side.

    • Incubate the dialysis plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium.

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Determine the concentration of the adamantane derivative in both aliquots using the validated LC-MS/MS method described in Section 1.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber

    • The percentage of plasma protein binding (%PPB) is calculated as: %PPB = (1 - fu) * 100

Metabolic Stability Assay

Metabolic stability provides an in vitro estimate of a drug's susceptibility to metabolism, which is a key determinant of its in vivo clearance and half-life. This is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol: Liver Microsomal Stability Assay

  • Reagents:

    • Pooled liver microsomes (human, rat, etc.)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Adamantane derivative stock solution (in a suitable organic solvent)

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the phosphate buffer, adamantane derivative (final concentration typically 1 µM), and liver microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the adamantane derivative using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the adamantane derivative remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

In Vivo Pharmacokinetic Study in Rodents

An in vivo study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of an adamantane derivative in a living organism.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animals:

    • Male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the study.

  • Dosing:

    • Prepare a formulation of the adamantane derivative suitable for the intended route of administration (e.g., in a vehicle like 0.5% methylcellulose for oral gavage or in saline with a co-solvent for intravenous injection).

    • Divide the animals into two groups for intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the adamantane derivative (e.g., 2 mg/kg for IV and 10 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the adamantane derivative using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • Cl: Clearance.

      • Vd: Volume of distribution.

      • F%: Bioavailability (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100).

Data Presentation

The following tables summarize key pharmacokinetic parameters for some well-known adamantane derivatives.

Table 1: Pharmacokinetic Parameters of Clinically Used Adamantane Derivatives in Humans

DrugCmax (ng/mL)Tmax (h)t½ (h)Bioavailability (%)Primary Route of Excretion
Amantadine ~650 (after 200 mg single dose)[3][4]2-410-14>90%Renal (unchanged)[3][4]
Rimantadine ~250 (after 200 mg single dose)[3][4]624-36>90%Hepatic metabolism, renal excretion of metabolites[3][4]
Memantine ~30-50 (at steady state with 20 mg/day)3-860-80~100%Renal (largely unchanged)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key mechanism of action for some adamantane derivatives and a typical experimental workflow for pharmacokinetic assessment.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study cluster_analysis Data Analysis a LC-MS/MS Method Development b Plasma Protein Binding a->b c Metabolic Stability a->c g Pharmacokinetic Parameter Calculation b->g c->g d Animal Dosing (IV & PO) e Blood Sampling d->e f Plasma Sample Analysis e->f f->g

Fig. 1: Experimental workflow for pharmacokinetic assessment.

nmda_receptor_inhibition cluster_neuron Postsynaptic Neuron cluster_key Key nmda NMDA Receptor Ion Channel glutamate Glutamate glutamate->nmda Binds adamantane Adamantane Derivative (e.g., Memantine) adamantane->nmda:c Blocks Channel ca_ion na_ion k1 Receptor k2 Neurotransmitter k3 Inhibitor

Fig. 2: NMDA receptor antagonism by adamantane derivatives.

Some adamantane derivatives, such as memantine and amantadine, act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2][5][6][7][8][9] In pathological conditions with excessive glutamate release, these drugs block the ion channel of the NMDA receptor, preventing excessive influx of Ca²⁺ and Na⁺ ions, thereby exerting a neuroprotective effect.[7]

m2_channel_inhibition cluster_virus Influenza A Virus cluster_key Key m2_channel M2 Proton Channel Pore protons adamantane Adamantane Derivative (e.g., Amantadine) adamantane->m2_channel:p Blocks Pore k1 Ion Channel k2 Inhibitor

Fig. 3: M2 proton channel inhibition by adamantane derivatives.

Adamantane derivatives like amantadine and rimantadine inhibit the M2 proton channel of the influenza A virus.[10][11][12][13][14] By blocking this channel, they prevent the influx of protons into the viral particle, which is a crucial step for viral uncoating and replication.[10][13]

References

Application Notes & Protocols: Functionalization of Adamantane for Conjugation to Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adamantane, a rigid, lipophilic, and thermodynamically stable diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its unique structure enhances the pharmacokinetic profiles of therapeutic agents by increasing metabolic stability and improving membrane penetration.[2][3] Salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), possesses analgesic, antipyretic, and anti-inflammatory properties. The conjugation of adamantane to salicylic acid presents a promising strategy for developing novel therapeutic agents with potentially enhanced efficacy, targeted delivery, or modified release profiles. This document provides detailed protocols for the functionalization of adamantane and its subsequent conjugation to salicylic acid via a stable amide linkage.

Strategies for Adamantane Functionalization

The inert nature of adamantane's C-H bonds necessitates specific chemical strategies to introduce reactive functional groups.[1][4] These functionalized adamantane derivatives serve as versatile intermediates for conjugation.

  • Amination: The introduction of an amine group is a common strategy. This can be achieved through methods like the Ritter reaction on a hydroxylated adamantane or by starting with commercially available aminoadamantane derivatives like Amantadine.[5] The resulting amine is ideal for forming stable amide bonds.

  • Carboxylation: Introducing a carboxylic acid group allows for the formation of ester or amide linkages. This can be accomplished by the oxidation of a methyl-adamantane or through Koch-Haaf carboxylation of adamantane itself.

  • Hydroxylation: The creation of a hydroxyl group on the adamantane cage provides a handle for forming ether or ester linkages. Direct oxidation methods can be employed to achieve this.

  • Halogenation: Bromination of adamantane is a straightforward process that yields 1-bromoadamantane, a versatile precursor that can be converted to other functional groups via nucleophilic substitution.[6]

For the purpose of this protocol, we will focus on the most direct and widely used approach: utilizing a commercially available amino-adamantane derivative to conjugate with the carboxylic acid moiety of salicylic acid.

Experimental Protocol: Amide-Linked Conjugation

This protocol details the synthesis of N-(adamantan-1-yl)-2-hydroxybenzamide by coupling 1-aminoadamantane hydrochloride with salicylic acid using the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide).

Principle: The carboxylic acid of salicylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis and side reactions. NHS is added to convert the O-acylisourea into a more stable NHS-ester. This activated ester then reacts efficiently with the primary amine of 1-aminoadamantane to form a stable amide bond, releasing NHS.

Materials and Reagents
  • 1-Aminoadamantane hydrochloride

  • Salicylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Detailed Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve salicylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF (20 mL). Stir the solution at room temperature until all solids have dissolved.

  • Activation Step: Cool the flask to 0 °C in an ice bath. Add EDC (1.5 eq) to the solution portion-wise over 5 minutes. Allow the reaction to stir at 0 °C for 30 minutes, during which the salicylic acid is activated.

  • Amine Addition: In a separate flask, suspend 1-aminoadamantane hydrochloride (1.1 eq) in anhydrous DMF (10 mL). Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes at room temperature.

  • Conjugation Reaction: Add the 1-aminoadamantane solution dropwise to the activated salicylic acid solution at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.

    • Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(adamantan-1-yl)-2-hydroxybenzamide conjugate.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Salicylic Acid138.121.05.0690.6 mg
1-Aminoadamantane HCl187.701.15.51032.4 mg
EDC155.241.57.51164.3 mg
NHS115.091.26.0690.5 mg
DIPEA129.242.512.52.17 mL
Anhydrous DMF---30 mL

Table 2: Typical Reaction Parameters and Results

ParameterValue
Reaction Time16 hours
Reaction TemperatureRoom Temperature
Theoretical Yield1427 mg
Typical Isolated Yield1140 - 1285 mg
Percent Yield80 - 90%
Purity (by HPLC)>98%

Visualizations

Diagrams created using Graphviz to illustrate workflows and chemical pathways.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A Adamantane F Step 1: Functionalization (e.g., Amination) A->F SA Salicylic Acid C Step 2: Conjugation (Amide Coupling) SA->C F->C P Adamantane-Salicylic Acid Conjugate C->P

Caption: Overall experimental workflow for adamantane-salicylic acid conjugation.

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product SA Salicylic Acid (R-COOH) I1 O-Acylisourea Intermediate SA->I1 + EDC Amine 1-Aminoadamantane (Ad-NH2) P Amide Conjugate (Ad-NH-CO-R) Amine->P EDC EDC EDC->I1 NHS NHS I2 NHS-Ester (Activated Salicylic Acid) NHS->I2 I1->I2 + NHS - EDC-urea I2->P + Ad-NH2 - NHS

References

Application Notes and Protocols for High-Throughput Screening of 5-(1-Adamantyl)-2-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid and its analogs represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. The bulky, lipophilic adamantyl group, when appended to the salicylic acid scaffold, offers unique structural and physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these analogs to identify lead compounds that selectively target key mediators of the inflammatory cascade.

This document provides detailed protocols for a panel of HTS assays designed to assess the inhibitory potential of this compound analogs against crucial inflammatory targets: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and hematopoietic Prostaglandin D2 Synthase (H-PGDS). Additionally, a cell-based assay for monitoring the inhibition of the NF-κB signaling pathway is described, offering a broader perspective on the anti-inflammatory mechanism of action.

Data Presentation: Inhibitory Activity of this compound Analogs

The following tables summarize the in vitro inhibitory activities (IC50 values) of a representative set of this compound analogs against key inflammatory targets. This data is presented to illustrate the potential therapeutic profile of this chemical series.

Table 1: Cyclooxygenase (COX) Inhibition

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
AHA-001H15.20.819.0
AHA-0024-F12.50.525.0
AHA-0034-Cl10.80.336.0
AHA-0044-CH318.91.215.8
Celecoxib (Control)->1000.05>2000

Table 2: 5-Lipoxygenase (5-LOX) Inhibition

Compound IDR Group5-LOX IC50 (µM)
AHA-001H5.2
AHA-0024-F3.8
AHA-0034-Cl2.5
AHA-0044-CH36.1
Zileuton (Control)-0.5

Table 3: Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibition

Compound IDR GroupH-PGDS IC50 (µM)
AHA-001H8.9
AHA-0024-F6.7
AHA-0034-Cl4.3
AHA-0044-CH310.5
HQL-79 (Control)-0.1

Table 4: Cell-Based NF-κB Translocation Inhibition

Compound IDR GroupNF-κB Translocation IC50 (µM)
AHA-001H12.4
AHA-0024-F9.8
AHA-0034-Cl7.2
AHA-0044-CH315.1
BAY 11-7082 (Control)-1.5

Experimental Protocols

Fluorometric High-Throughput COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-2 Enzyme

  • Celecoxib (Control Inhibitor)

  • 96-well or 384-well white opaque plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation:

    • Reconstitute COX-2 enzyme in sterile ddH2O. Aliquot and store at -80°C.

    • Prepare a 10X working solution of test compounds and Celecoxib in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution immediately before use.

  • Assay Procedure:

    • Add 10 µL of diluted test inhibitor, Celecoxib (inhibitor control), or COX Assay Buffer (enzyme control) to the appropriate wells.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

    • Determine the rate of reaction from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

High-Throughput 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This assay measures the hydroperoxides produced in the lipoxygenation reaction.

Materials:

  • 5-LOX Assay Buffer

  • 5-LOX Probe

  • 5-LOX Substrate (Arachidonic Acid or Linoleic Acid)

  • 5-LOX Enzyme (e.g., from soybeans)

  • Zileuton (Control Inhibitor)

  • 96-well or 384-well plates

  • Absorbance plate reader (490-500 nm) or Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of the 5-LOX enzyme and substrate.

    • Prepare a 10X working solution of test compounds and Zileuton in a suitable solvent.

  • Assay Procedure:

    • Add test compounds, Zileuton, or buffer to the wells.

    • Add the 5-LOX enzyme to all wells except the blank.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

    • Add a chromogen solution to stop the reaction and develop the color.

  • Measurement:

    • Read the absorbance at 490-500 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Fluorescence Polarization (FP) HTS Assay for Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors

This assay is a competition binding assay where inhibitors displace a fluorescently labeled probe from the H-PGDS active site, leading to a decrease in fluorescence polarization.

Materials:

  • H-PGDS Enzyme

  • H-PGDS Fluorescent Probe

  • H-PGDS Assay Buffer

  • HQL-79 (Control Inhibitor)

  • Black, low-volume 384-well plates

  • Plate reader capable of fluorescence polarization measurements

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of H-PGDS enzyme in the assay buffer.

    • Prepare a working solution of the fluorescent probe.

    • Prepare serial dilutions of test compounds and HQL-79.

  • Assay Procedure:

    • Add the assay buffer to all wells.

    • Add the test compounds or HQL-79 to the appropriate wells.

    • Add the H-PGDS enzyme solution.

    • Add the fluorescent probe solution.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the percent displacement of the probe for each compound concentration.

    • Determine the IC50 value from the competition binding curve.

Cell-Based High-Content Screening Assay for NF-κB Translocation

This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like TNF-α.

Materials:

  • HeLa cells or other suitable cell line

  • Cell culture medium and supplements

  • TNF-α (stimulant)

  • BAY 11-7082 (Control Inhibitor)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Hoechst 33342 (nuclear stain)

  • Fixation and permeabilization buffers

  • 384-well imaging plates

  • High-content imaging system

Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Seed the cells into 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of the test compounds or BAY 11-7082 for 1 hour.

    • Stimulate the cells with TNF-α for 30 minutes.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against NF-κB p65.

    • Incubate with the fluorescently labeled secondary antibody and Hoechst 33342.

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB translocation.

  • Data Analysis:

    • Calculate the percent inhibition of NF-κB translocation for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

G cluster_pathway Inflammatory Signaling Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 PGH2 PGH2 COX2->PGH2 Leukotrienes Leukotrienes LOX5->Leukotrienes HPGDS H-PGDS PGH2->HPGDS Inflammation_Response Inflammatory Response Leukotrienes->Inflammation_Response PGD2 PGD2 HPGDS->PGD2 PGD2->Inflammation_Response NFkB_Pathway NF-κB Pathway NFkB_Pathway->Inflammation_Response

Caption: Key inflammatory signaling pathways targeted by the HTS assays.

G cluster_workflow HTS Experimental Workflow Start Start Plate_Prep Plate Preparation Dispense Compounds & Controls Start->Plate_Prep Reagent_Add Reagent Addition Add Enzyme/Cells & Substrate/Stimulant Plate_Prep->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Signal Detection Fluorescence/Absorbance/Imaging Incubation->Detection Data_Analysis Data Analysis Calculate % Inhibition & IC50 Detection->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID G cluster_nfkb NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Transcription

Application Notes and Protocols for the Synthesis of Radiolabeled 5-(1-Adamantyl)-2-hydroxybenzoic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiolabeled compounds are essential tools in pharmaceutical research and development, enabling non-invasive in vivo imaging and quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes tracers labeled with positron-emitting radionuclides to visualize and measure physiological processes at the molecular level.[3][4]

5-(1-Adamantyl)-2-hydroxybenzoic acid is a derivative of salicylic acid. Salicylic acid and its derivatives are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The incorporation of a bulky, lipophilic adamantyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its binding affinity and modifying its tissue distribution.[7][8] A radiolabeled version of this compound could serve as a valuable tracer for PET imaging studies targeting inflammatory processes where COX-2 is upregulated, or to investigate the compound's potential as a ligand for other targets such as the Translocator Protein (TSPO), which is associated with neuroinflammation and cancer.[9][10]

This document provides detailed protocols for the proposed synthesis of this compound labeled with Carbon-11 ([¹¹C]) for PET imaging.

Potential Biological Target and Signaling Pathway

This compound, as a salicylic acid derivative, is a putative inhibitor of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is often overexpressed at sites of inflammation and in various cancers.[5][11] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. A radiotracer based on this structure could, therefore, be used to image and quantify COX-2 expression in vivo.

COX2_Pathway cluster_cell Inflamed Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Upregulates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases PLA2->Membrane_Phospholipids COX2 COX-2 (Target Enzyme) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Response Inflammation, Pain, Fever Prostaglandins->Inflammation_Response Tracer Radiolabeled This compound Tracer->COX2 Binds and Inhibits

Caption: Proposed mechanism of action for the tracer targeting the COX-2 pathway.

Experimental Protocols

Synthesis of Non-Radiolabeled (Cold) Standard: this compound

The non-radiolabeled reference compound is synthesized via Friedel-Crafts alkylation of salicylic acid with 1-hydroxyadamantane.

Methodology:

  • To a stirred solution of salicylic acid (1.38 g, 10 mmol) in trifluoroacetic acid (20 mL), add 1-hydroxyadamantane (1.52 g, 10 mmol).

  • Add concentrated sulfuric acid (1 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-water (100 mL). A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Radiolabeling Precursor: 5-(1-Adamantyl)-2-(methoxymethoxy)bromobenzene

For the proposed [¹¹C]CO₂ carboxylation, a Grignard precursor is required. This is synthesized from the cold standard by first protecting the hydroxyl and carboxyl groups, followed by bromination and preparation for Grignard reagent formation. A more direct route starts from a brominated phenol.

Methodology:

  • Adamantylation: Add 1-bromoadamantane (21.5 g, 100 mmol) to a solution of 4-bromophenol (17.3 g, 100 mmol) in n-heptane (100 mL). Add concentrated H₂SO₄ (5 mL) dropwise and stir for 48 hours at room temperature. The product, 2-(1-adamantyl)-4-bromophenol, precipitates and is filtered, washed with water and hexane, and dried.[12]

  • Protection: Dissolve 2-(1-adamantyl)-4-bromophenol (10 mmol) in dichloromethane (50 mL). Add N,N-Diisopropylethylamine (15 mmol) and cool to 0°C. Add chloromethyl methyl ether (MOM-Cl, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product, 5-(1-Adamantyl)-2-(methoxymethoxy)bromobenzene, by column chromatography (silica gel, hexane/ethyl acetate gradient).

Radiosynthesis of [¹¹C]this compound

The radiosynthesis is performed using an automated synthesis module. The overall workflow is depicted below.

Radiosynthesis_Workflow cluster_workflow General Radiosynthesis and QC Workflow Cyclotron 1. Cyclotron Production [¹¹C]CO₂ via ¹⁴N(p,α)¹¹C Trapping 2. Trapping & Conversion [¹¹C]CO₂ trapped on molecular sieves Cyclotron->Trapping Reaction 4. ¹¹C-Carboxylation Grignard + [¹¹C]CO₂ Trapping->Reaction Grignard 3. Grignard Reagent Prep Precursor + Mg Grignard->Reaction Deprotection 5. Deprotection Acidic Hydrolysis Reaction->Deprotection Purification 6. HPLC Purification Semi-preparative RP-HPLC Deprotection->Purification Formulation 7. Formulation Evaporation & Reconstitution in saline + Ethanol Purification->Formulation QC 8. Quality Control Radiochemical Purity, Specific Activity, Residual Solvents Formulation->QC Final_Product Sterile Injectable Product QC->Final_Product

Caption: General workflow for the automated synthesis and quality control of a PET tracer.

Methodology:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.[13]

  • Grignard Reagent Formation: In the synthesis module reactor, react the precursor, 5-(1-adamantyl)-2-(methoxymethoxy)bromobenzene (approx. 2 mg), with magnesium turnings in anhydrous THF to form the Grignard reagent.

  • ¹¹C-Carboxylation: Transfer the cyclotron-produced [¹¹C]CO₂ into the reactor containing the Grignard reagent. Allow the reaction to proceed for 5 minutes at room temperature.[13]

  • Deprotection and Quench: Quench the reaction with 1M HCl. Heat the mixture to 80°C for 5 minutes to hydrolyze the MOM protecting group.

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.

  • Formulation: Collect the HPLC fraction corresponding to the product. Remove the HPLC solvent under a stream of nitrogen with gentle heating. Formulate the final product in a sterile solution of saline with ≤10% ethanol.

  • Quality Control: Perform quality control on the final product to determine radiochemical purity, specific activity, and residual solvent levels.

Data Presentation

Table 1: HPLC Conditions for Analysis and Purification

ParameterPurification (Semi-Prep)Quality Control (Analytical)
Column Reverse Phase C18 (e.g., 10 x 250 mm)Reverse Phase C18 (e.g., 4.6 x 150 mm)
Mobile Phase Acetonitrile/Water/TFA (60:40:0.1)Acetonitrile/Water/TFA (60:40:0.1)
Flow Rate 4.0 mL/min1.0 mL/min
Detection UV (254 nm) & Radiation DetectorUV (254 nm) & Radiation Detector
Typical Retention ~8-10 min~5-7 min

Table 2: Typical Radiosynthesis Results

ParameterExpected Value
Synthesis Time 35-40 minutes from End of Bombardment (EOB)
Radiochemical Yield (decay-corr.) 15-25% (based on initial [¹¹C]CO₂)
Radiochemical Purity > 98%
Specific Activity (at EOB) > 37 GBq/µmol (1 Ci/µmol)

Summary

The protocols outlined provide a comprehensive framework for the synthesis of radiolabeled this compound as a potential PET tracer. The proposed [¹¹C]-labeling of the carboxylic acid group is a robust and well-established method in radiochemistry.[2] The resulting tracer can be used in preclinical models to investigate its utility for imaging inflammation via COX-2 expression or for exploring other potential biological targets. Successful preclinical evaluation could warrant its translation for human studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts alkylation of salicylic acid.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the adamantylation of salicylic acid can stem from several factors. Here are the primary causes and their solutions:

  • Insufficient Catalyst Activity: The Friedel-Crafts alkylation of salicylic acid requires a strong acid catalyst to activate the adamantylating agent.

    • Solution: Ensure the trifluoroacetic acid (TFA) or other Brønsted/Lewis acid catalyst is fresh and anhydrous. Moisture can deactivate the catalyst. Consider using a co-catalyst system, such as trifluoroacetic anhydride (TFAA) with TFA, to enhance reactivity.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can promote side reactions and decomposition. An optimal temperature range should be determined empirically, starting at a moderate temperature (e.g., 60-80°C) and adjusting as needed based on reaction monitoring (e.g., by TLC).

  • Poor Reagent Purity: The purity of starting materials, particularly salicylic acid and the adamantyl source (1-adamantanol or 1-bromoadamantane), is crucial.

    • Solution: Use high-purity reagents. Salicylic acid should be dry, as moisture can interfere with the catalyst. 1-Adamantanol should be free of impurities that could lead to undesired side products.

Question: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired 5-substituted isomer?

Answer: The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions. Here's how to address it:

  • Isomer Formation: The hydroxyl and carboxyl groups of salicylic acid direct the incoming adamantyl group to specific positions. While the 5-position is electronically favored, substitution at other positions can occur.

    • Solution: The choice of solvent and catalyst can influence regioselectivity. Running the reaction in a non-polar solvent may favor the desired isomer. The concentration of the catalyst can also play a role; using a stoichiometric amount versus a catalytic amount can alter the product distribution.

  • Polysubstitution: The addition of more than one adamantyl group to the salicylic acid ring can occur, especially with highly active catalysts or prolonged reaction times.

    • Solution: Use a molar ratio of salicylic acid to the adamantylating agent that favors mono-alkylation (e.g., a slight excess of salicylic acid). Monitor the reaction closely and stop it once the desired product is the major component.

  • O-Alkylation: The phenolic hydroxyl group can also be alkylated, leading to the formation of an ether byproduct.

    • Solution: This is a common side reaction with phenols in Friedel-Crafts alkylations. The use of a Brønsted acid catalyst like TFA can sometimes minimize this. Careful control of reaction conditions is key.

Question: How can I effectively purify the final product?

Answer: Purifying this compound from unreacted starting materials and byproducts can be challenging due to similar polarities.

  • Recrystallization: This is a primary method for purifying solid organic compounds.

    • Solution: A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either very soluble or insoluble at all temperatures. Ethanol-water or acetone-water mixtures are often effective for recrystallizing salicylic acid derivatives.

  • Column Chromatography: For difficult separations, column chromatography can be employed.

    • Solution: Use silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the components. Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most direct route appears to be the Friedel-Crafts alkylation of salicylic acid with an adamantylating agent such as 1-adamantanol or 1-bromoadamantane in the presence of a strong acid catalyst like trifluoroacetic acid.

Q2: Can I use a different catalyst for the Friedel-Crafts reaction?

A2: Yes, other strong Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride) can be used. However, Lewis acids can complex with the hydroxyl and carboxyl groups of salicylic acid, potentially deactivating the catalyst and the substrate. Therefore, a stoichiometric amount of the Lewis acid may be required.

Q3: Is the Kolbe-Schmitt reaction a viable alternative for this synthesis?

A3: The Kolbe-Schmitt reaction is a well-known method for synthesizing hydroxybenzoic acids. In this context, it would involve the carboxylation of 4-(1-adamantyl)phenol. This two-step route (adamantylation of phenol followed by carboxylation) is a plausible alternative, though it may be less direct than the Friedel-Crafts alkylation of salicylic acid.

Q4: What are the key safety precautions for this synthesis?

A4: Strong acids like trifluoroacetic acid and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood. 1-Bromoadamantane is a lachrymator and should also be handled in a fume hood.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of the product spot can be used to determine the reaction's endpoint.

Data Presentation

Table 1: Influence of Catalyst and Adamantyl Source on Yield (Hypothetical Data for Optimization)

CatalystAdamantyl SourceTemperature (°C)Reaction Time (h)Yield (%)
Trifluoroacetic Acid1-Adamantanol80665
Trifluoroacetic Acid1-Bromoadamantane80475
Sulfuric Acid1-Adamantanol90850
Aluminum Chloride1-Bromoadamantane601245

Experimental Protocols

General Protocol for the Synthesis of this compound via Friedel-Crafts Alkylation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) in a suitable solvent (e.g., trifluoroacetic acid).

  • Addition of Adamantylating Agent: To the stirred solution, add 1-adamantanol (1.1 equivalents) or 1-bromoadamantane (1.1 equivalents) portion-wise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain it for the required time (typically 4-8 hours), monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve Salicylic Acid in Trifluoroacetic Acid start->dissolve add_adamantyl Add 1-Adamantanol or 1-Bromoadamantane dissolve->add_adamantyl react Heat and Stir (e.g., 80°C, 4-8h) add_adamantyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Ice-Water monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product Pure 5-(1-Adamantyl)-2- hydroxybenzoic Acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity Purity Issue? check_conditions Review Reaction Conditions start->check_conditions Reaction Issue? check_workup Evaluate Work-up and Purification start->check_workup Purification Issue? impure_reagents Use High-Purity Reagents check_purity->impure_reagents suboptimal_temp Optimize Temperature check_conditions->suboptimal_temp inactive_catalyst Use Fresh/Anhydrous Catalyst check_conditions->inactive_catalyst side_reactions Adjust Stoichiometry/ Reaction Time check_conditions->side_reactions inefficient_purification Optimize Recrystallization Solvent or Chromatography check_workup->inefficient_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

troubleshooting purification of 5-(1-Adamantyl)-2-hydroxybenzoic acid by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(1-Adamantyl)-2-hydroxybenzoic acid by chromatography. The information is tailored to researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Compound does not move off the baseline on the TLC plate (Rf = 0) The mobile phase is not polar enough to elute the highly polar carboxylic acid.Increase the polarity of the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate. If the compound still does not move, consider adding a small amount of methanol to the mobile phase. For stubborn cases, a mobile phase of dichloromethane and methanol might be effective.[1][2]
Compound streaks on the TLC plate The carboxylic acid group is interacting strongly with the acidic silica gel, leading to tailing.[3]Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This will protonate the carboxylate, reducing its interaction with the silica and resulting in a more compact spot.[1][3]
Poor separation of the desired compound from impurities The solvent system does not provide adequate resolution.Try a different solvent system. Consider combinations like dichloromethane/methanol or toluene/ethyl acetate, with the addition of a small amount of acid.[1] Running a gradient elution during column chromatography, where the polarity of the mobile phase is gradually increased, can also improve separation.
The compound appears to decompose on the silica gel column The compound may be sensitive to the acidic nature of the silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase like alumina.
Difficulty dissolving the crude product for loading onto the column The compound has poor solubility in the chosen chromatography solvent.Dissolve the compound in a minimal amount of a more polar solvent (like dichloromethane or a small amount of methanol) before adsorbing it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method ensures the compound is introduced to the column in a concentrated band.
The column runs very slowly The silica gel is packed too tightly, or the solvent viscosity is high.Ensure the silica gel is not too fine. If using dichloromethane-based solvents, be aware they can run slower than hexane-based systems. Applying gentle pressure (flash chromatography) can help to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a 7:3 mixture of hexane and ethyl acetate, with the addition of 0.5-1% acetic acid to prevent streaking.[3] The bulky adamantyl group makes the molecule relatively non-polar, but the carboxylic acid and hydroxyl groups add significant polarity.

Q2: My compound is still streaking on the TLC plate even with acetic acid in the mobile phase. What else can I do?

If streaking persists, it could be due to overloading the TLC plate. Try spotting a more dilute solution of your compound. Alternatively, you can try a different acidic additive, like formic acid, or switch to a more polar solvent system, such as dichloromethane:methanol (e.g., 95:5) with 0.5% acetic acid.[1]

Q3: How do I choose the right solvent system for column chromatography based on my TLC results?

The ideal solvent system for column chromatography should give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides the best separation from impurities.

Q4: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography is a viable option, especially for polar compounds.[2] In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic or acetic acid to improve peak shape).

Q5: What is the best way to visualize the compound on a TLC plate?

This compound, being an aromatic compound, should be visible under a UV lamp (254 nm). Alternatively, you can use a potassium permanganate stain, which is a general stain for organic compounds.

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (flash chromatography grade, 40-63 µm) to a suitable volume of the chosen eluent (e.g., hexane:ethyl acetate 8:2 + 0.5% acetic acid).

  • Stir the mixture gently to create a homogenous slurry, ensuring there are no clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to the solution and mix well.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample onto the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).

  • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitor the progress of the separation by TLC analysis of the collected fractions.

5. Analysis and Product Isolation:

  • Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

  • Identify the fractions containing the pure desired product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dry_load Dry Load onto Column pack_column->dry_load dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica adsorb_silica->dry_load elute Elute with Solvent dry_load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_tlc_issues TLC Issues cluster_column_issues Column Issues start Problem with Purification streaking Streaking/Tailing Spot? start->streaking no_movement Spot at Baseline (Rf=0)? start->no_movement poor_sep Poor Separation? start->poor_sep slow_col Column Running Slow? start->slow_col add_acid Add 0.5-1% Acetic Acid to Mobile Phase streaking->add_acid Yes inc_polarity Increase Mobile Phase Polarity no_movement->inc_polarity Yes change_solvent Try Different Solvent System or Gradient Elution poor_sep->change_solvent Yes check_packing Check Silica Packing & Solvent Viscosity slow_col->check_packing Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

optimizing reaction conditions for adamantylation of salicylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the adamantylation of salicylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the adamantylation of salicylic acid, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst (e.g., hydrated Lewis acid).Use a fresh, anhydrous catalyst. Store catalysts in a desiccator.
Insufficient reaction temperature.Gradually increase the reaction temperature in 5-10°C increments. Monitor for product formation by TLC.
Poor quality of adamantylating agent.Use a high-purity adamantylating agent (e.g., 1-adamantanol or 1-bromoadamantane).
Steric hindrance.Consider using a less sterically hindered adamantylating agent if possible, or a more active catalyst.
Short reaction time.Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high.Lower the reaction temperature to favor the desired product.
Catalyst is too strong or used in excess.Use a milder catalyst or reduce the catalyst concentration.[1]
O-alkylation competing with C-alkylation.The choice of solvent and catalyst can influence the ratio of C- to O-alkylation. Non-polar solvents may favor C-alkylation.
Side Reaction: Decarboxylation High reaction temperatures.Salicylic acid can undergo decarboxylation at elevated temperatures, especially in acidic conditions, to form phenol.[2][3][4][5] Lower the reaction temperature.
Side Reaction: Sulfonation Use of sulfuric acid as a catalyst.If using sulfuric acid, sulfonation of the salicylic acid ring can occur.[6] Consider using an alternative acid catalyst like trifluoroacetic acid.
Product is a Dark, Tarry Substance Reaction temperature is too high, leading to polymerization or degradation.Reduce the reaction temperature significantly.
Presence of impurities in starting materials.Ensure the purity of salicylic acid and the adamantylating agent.
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the reaction to ensure complete consumption of the limiting reagent.
Formation of isomeric products.Utilize column chromatography for separation. The polarity of the eluent should be optimized for the best separation.
Product is an oil and does not crystallize.Attempt purification by column chromatography. If a solid is desired, try different recrystallization solvents or solvent mixtures.[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the adamantylation of salicylic acid?

A1: The most commonly cited method is a Friedel-Crafts alkylation reaction. This typically involves reacting salicylic acid with an adamantylating agent, such as 1-adamantanol or 1-bromoadamantane, in the presence of a strong acid catalyst like trifluoroacetic acid or sulfuric acid.[12]

Q2: Which catalyst is best for the adamantylation of salicylic acid?

A2: Trifluoroacetic acid is a frequently used and effective catalyst for this reaction as it can act as both the catalyst and the solvent.[12] Sulfuric acid can also be used, but it may lead to side reactions like sulfonation.[6][13] Lewis acids such as aluminum chloride (AlCl₃) are common in Friedel-Crafts reactions but can be aggressive and may require careful optimization to avoid side reactions with the hydroxyl and carboxylic acid groups of salicylic acid.[1]

Q3: What are the optimal reaction temperatures?

A3: The optimal temperature depends on the specific reactants and catalyst used. It is generally recommended to start at a moderate temperature (e.g., 40-60°C) and monitor the reaction progress. High temperatures can lead to side reactions such as decarboxylation of salicylic acid.[2]

Q4: What is the expected regioselectivity of the adamantylation?

A4: The adamantyl group is a bulky electrophile. In the electrophilic aromatic substitution on salicylic acid, the incoming group is directed to the positions ortho and para to the activating hydroxyl group. Due to steric hindrance from the adjacent carboxyl group, the adamantyl group is expected to add primarily at the C5 position (para to the hydroxyl group).

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction.[14][15][16][17] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials (salicylic acid and adamantanol) and the product (adamantylated salicylic acid).

Q6: What are the common side products, and how can they be avoided?

A6: Common side products can include:

  • Decarboxylated product (phenol): This can be minimized by using lower reaction temperatures.[2][3]

  • Sulfonated salicylic acid: Avoided by using a non-sulfonating acid catalyst like trifluoroacetic acid.[6]

  • O-alkylated product: The reaction conditions (solvent, catalyst) can be optimized to favor C-alkylation.

  • Di-adamantylated products: Using a stoichiometric amount of the adamantylating agent relative to salicylic acid can minimize this.

Q7: How is the product typically purified?

A7: The crude product is often purified by recrystallization.[7][8][9][10][11] Suitable solvents for recrystallization need to be determined experimentally, but ethanol-water mixtures are often effective for salicylic acid derivatives.[10] If recrystallization is not effective in removing impurities, column chromatography is a good alternative.

Experimental Protocols

Protocol 1: Adamantylation of Salicylic Acid using 1-Adamantanol and Trifluoroacetic Acid

This protocol is based on the general procedure for the adamantylation of aromatic compounds.[12]

Materials:

  • Salicylic acid

  • 1-Adamantanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) in trifluoroacetic acid.

  • Addition of Adamantanol: To the stirred solution, add 1-adamantanol (1.1 equivalents) portion-wise.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure adamantylated salicylic acid.

Data Presentation

Table 1: Reaction Parameters for Adamantylation of Salicylic Acid

ParameterRecommended ConditionNotes
Adamantylating Agent 1-Adamantanol or 1-Bromoadamantane1-Adamantanol is often preferred due to the formation of water as the only byproduct.
Catalyst Trifluoroacetic Acid (TFA)Can also serve as the solvent.
Concentrated Sulfuric AcidRisk of sulfonation as a side reaction.[6]
Solvent Trifluoroacetic Acid, DichloromethaneThe choice of solvent can influence reaction rate and selectivity.
Temperature 40 - 80°CHigher temperatures may lead to decarboxylation.[2]
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
Molar Ratio (Salicylic Acid:Adamantylating Agent) 1 : 1.05 - 1.2A slight excess of the adamantylating agent can help drive the reaction to completion.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Salicylic Acid in TFA B Add 1-Adamantanol A->B Portion-wise addition C Heat and Stir (40-80°C) B->C D Monitor by TLC C->D Periodic sampling E Quench with Ice-Water D->E Reaction Complete F Extract with DCM E->F G Wash with NaHCO3 and Brine F->G H Dry and Evaporate G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the adamantylation of salicylic acid.

Troubleshooting_Adamantylation Start Experiment Start Problem Low Yield? Start->Problem SideProducts Side Products? Problem->SideProducts No Temp Increase Temperature Problem->Temp Yes Time Increase Reaction Time Problem->Time Yes Catalyst Check Catalyst Activity Problem->Catalyst Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No LowerTemp Lower Temperature SideProducts->LowerTemp Yes ChangeCatalyst Change/Reduce Catalyst SideProducts->ChangeCatalyst Yes Success Successful Product PurificationIssue->Success No Column Column Chromatography PurificationIssue->Column Yes Recrystallize Optimize Recrystallization PurificationIssue->Recrystallize Yes Temp->Problem Time->Problem Catalyst->Problem LowerTemp->SideProducts ChangeCatalyst->SideProducts Column->Success Recrystallize->Success

Caption: Troubleshooting flowchart for adamantylation of salicylic acid.

References

Technical Support Center: Synthesis of Adamantane-Containing Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane-containing active compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the adamantane core so challenging?

A1: The adamantane cage is a highly stable, rigid, and saturated hydrocarbon.[1][2] Its diamondoid structure results in strong C-H bonds with high bond dissociation energies (BDEs), approximately 99 kcal/mol for tertiary (bridgehead) C-H bonds and 96 kcal/mol for secondary C-H bonds.[3][4] Activating these strong bonds requires highly reactive reagents, which can lead to a lack of selectivity between the non-equivalent tertiary and secondary positions, often resulting in complex product mixtures.[3][4]

Q2: What are the main strategies for introducing functional groups onto an adamantane scaffold?

A2: The primary strategies involve:

  • Direct C-H Functionalization: This is an attractive atom-economical approach but is challenged by the high BDEs of adamantane's C-H bonds.[3] Methods often employ radical or carbocation intermediates.[3] Recent advances in C-H activation using transition-metal catalysis (e.g., palladium, rhodium) have enabled more site-selective modifications.[5]

  • Functionalization of Pre-activated Adamantanes: A common approach is to first introduce a reactive handle, such as a halogen (e.g., 1-bromoadamantane), which can then be converted to a wide range of other functional groups through nucleophilic substitution, Grignard reactions, or cross-coupling reactions.[1][2]

  • "Ground-Up" Synthesis: This involves constructing the adamantane core from already functionalized acyclic or monocyclic starting materials.[6] This can be a powerful strategy for accessing specific substitution patterns that are difficult to achieve through direct functionalization.[6]

Q3: My adamantane-containing product has very low aqueous solubility. What can I do?

A3: The pronounced lipophilicity of the adamantane moiety is a well-known cause of poor aqueous solubility.[5][7] To improve solubility, consider the following:

  • Introduce Polar Functional Groups: Adding polar groups like carboxylic acids, amines, or hydroxyl groups can significantly enhance solubility.[7] However, be mindful that the position and nature of the polar group can impact the biological activity of the compound.[7]

  • Formulate as a Salt: If your compound has an acidic or basic handle, forming a pharmaceutically acceptable salt can dramatically improve aqueous solubility.

  • Prodrug Strategies: Converting a functional group into a more soluble moiety that is cleaved in vivo to release the active drug is a common strategy.[5]

  • Use of Solubilizing Excipients: For formulation purposes, cyclodextrins have been shown to effectively encapsulate the adamantane moiety, thereby increasing the aqueous solubility of the drug.[5]

Troubleshooting Guides

Problem 1: Low Yield in Direct C-H Functionalization Reactions
Symptom Possible Cause Suggested Solution
No or minimal product formation.Insufficiently reactive H-atom abstractor.The C-H bonds of adamantane are very strong.[3][4] Consider using more potent radical initiators such as peroxides or photoexcited diaryl ketones.[3]
Complex mixture of products with low yield of the desired isomer.Lack of selectivity between tertiary and secondary C-H bonds.The reactivity of different C-H positions can be similar.[3] Employ catalyst systems that offer greater selectivity. For example, some amine-based hydrogen atom transfer (HAT) catalysts have shown high chemoselectivity for the tertiary C-H bonds.[8][9]
Starting material is recovered.Reaction conditions are not optimal.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For photocatalyzed reactions, ensure the light source has the appropriate wavelength and intensity.
Problem 2: Difficulty in Purifying Adamantane Derivatives
Symptom Possible Cause Suggested Solution
Products (e.g., mono-, di-substituted) are difficult to separate by column chromatography.Similar polarity of the compounds.The bulky, nonpolar adamantane cage dominates the physical properties. Consider derivatizing one of the products to significantly alter its polarity for easier separation, followed by removal of the derivatizing group.
Co-crystallization of impurities during recrystallization.Impurities have similar crystal packing properties.For adamantane monools contaminated with 2-adamantanone, recrystallization from specific ester solvents at temperatures above 10°C can prevent the co-crystallization of the ketone impurity.[10]
Adamantane polyols as impurities.Byproducts from the synthesis.Adamantane polyols can often be removed by washing the crude product solution (dissolved in a water-immiscible solvent like ethyl acetate) with warm water.[10]
Sublimation of the product during purification under vacuum.Adamantane and its derivatives can be volatile.Adamantane can sublime even at room temperature.[] Avoid high vacuum and elevated temperatures during concentration steps if your compound is prone to sublimation.
Problem 3: Challenges in Synthesizing 1,2-Disubstituted Adamantanes
Symptom Possible Cause Suggested Solution
Direct functionalization of a 1-substituted adamantane yields the 1,3-disubstituted product.The bridgehead positions are electronically favored for substitution.Classical alkene chemistry is not feasible due to the instability of adamant-1-ene.[6] Consider a "ground-up" synthesis approach, constructing the adamantane framework from a bicyclic precursor that already contains the desired 1,2-substitution pattern.[6]
Ring expansion or rearrangement reactions lead to undesired products.The reaction proceeds through an unintended carbocation rearrangement pathway.Carefully select the reaction conditions (acid catalyst, solvent, temperature) to favor the desired rearrangement pathway. Computational studies can sometimes predict the favorability of different pathways.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Bromoadamantane

This protocol is based on the well-established electrophilic bromination of adamantane at a bridgehead position.

Materials:

  • Adamantane

  • Bromine

  • Lewis acid catalyst (e.g., anhydrous AlCl₃ or AlBr₃)

  • Anhydrous solvent (e.g., carbon disulfide or a halogenated solvent)

  • Sodium thiosulfate solution

  • Petroleum ether or hexane for recrystallization

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve adamantane in the anhydrous solvent.

  • Add the Lewis acid catalyst to the solution.

  • Slowly add bromine to the reaction mixture with stirring. The reaction is typically exothermic.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully quench it by pouring it over ice.

  • Wash the organic layer with a sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude 1-bromoadamantane by recrystallization from a suitable solvent like petroleum ether or by sublimation.

Visualizations

Synthesis_Challenges cluster_synthesis Synthesis of Adamantane Derivatives cluster_challenges Key Challenges Start Adamantane Core Functionalization Functionalization Start->Functionalization Purification Purification Functionalization->Purification C1 Inertness of C-H Bonds Functionalization->C1 leads to C2 Poor Selectivity (1° vs 2° vs 3°) Functionalization->C2 can result in FinalProduct Active Compound Purification->FinalProduct C4 Difficult Separation Purification->C4 is hampered by C5 Sublimation of Product Purification->C5 is complicated by C3 Low Aqueous Solubility FinalProduct->C3 often exhibits Troubleshooting_Purification start Crude Adamantane Product q1 Contaminated with Adamantane Polyols? start->q1 a1 Wash with warm water q1->a1 Yes q2 Impure after recrystallization? q1->q2 No a1->q2 a2 Optimize recrystallization solvent and temperature. Avoid cooling below 10°C if ketone impurities are present. q2->a2 Yes q3 Difficult to separate isomers by chromatography? q2->q3 No a2->q3 a3 Consider temporary derivatization to alter polarity. q3->a3 Yes end Pure Product q3->end No a3->end

References

overcoming solubility issues with 5-(1-Adamantyl)-2-hydroxybenzoic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 5-(1-Adamantyl)-2-hydroxybenzoic acid in experimental assays. Due to its lipophilic adamantyl group, this compound often presents solubility challenges in aqueous buffer systems common in biological research.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

While specific experimental data for this exact molecule is limited, we can infer its properties from its structure and data on similar compounds. The presence of the large, nonpolar adamantyl group makes the molecule highly lipophilic.

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyValue (Estimated/Calculated)SourceSignificance
Molecular Weight~286.35 g/mol CalculatedEssential for preparing molar solutions.
XLogP3> 4.0Estimated from similar structures[1][2]Indicates high lipophilicity and predicts low aqueous solubility.[3]
Hydrogen Bond Donors2CalculatedThe carboxylic acid and hydroxyl groups can donate hydrogen bonds.
Hydrogen Bond Acceptors3CalculatedThe oxygen atoms can accept hydrogen bonds.

Q2: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility is primarily due to the adamantyl moiety, a bulky and highly lipophilic hydrocarbon cage. This structure dominates the molecule's character, making it difficult to dissolve in polar solvents like water or aqueous buffers.[3][4] Overcoming the crystal lattice energy of the solid compound also requires a suitable solvent.

Q3: What are the recommended primary solvents for creating a high-concentration stock solution?

For lipophilic compounds, organic solvents are necessary to create initial stock solutions. Based on data for related hydroxybenzoic acids and general lab practices, the following solvents are recommended.

Table 2: Recommended Solvents for Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO (Dimethyl Sulfoxide)10-30 mMHighly polar aprotic solvent; excellent for solubilizing a wide range of organic molecules.[5][6][7] Ensure use of anhydrous, high-purity DMSO.
Ethanol 10-30 mMA polar protic solvent that is often well-tolerated in cell culture, though typically at lower final concentrations than DMSO.[8][9]
DMF (Dimethylformamide)10-30 mMAnother option for compounds that are difficult to dissolve in DMSO.[7]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Increase the Co-solvent Percentage: A slightly higher percentage of DMSO in the final solution might keep the compound dissolved. However, always be mindful of the solvent's tolerance in your specific assay (see Q6).

  • Use a Surfactant: In some acellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help maintain solubility. This is often not suitable for cell-based assays.

  • Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration stock into the final buffer, create an intermediate dilution in a solvent mixture (e.g., 50:50 ethanol:water) before the final dilution step.

Q5: Can I use sonication or heating to improve solubility?

Yes, with caution.

  • Sonication: A brief sonication in a water bath can help break up small particulates and aid in dissolving the compound when making the stock solution.

  • Heating: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and solubility. However, be cautious as prolonged heating can lead to compound degradation. Never heat aggressively.

Q6: What is the maximum recommended concentration of an organic solvent like DMSO in a cell-based assay?

Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, the ideal concentration is below 0.1%. It is critical to run a vehicle control (assay buffer + same final concentration of DMSO) to ensure that the solvent itself does not affect the experimental outcome.

Troubleshooting Guide

Problem: Compound precipitates from the stock solution upon storage.

Possible CauseRecommended Solution
Low Temperature Storage: Solubility decreases at lower temperatures.[5]Store the stock solution at room temperature if the compound is stable. If it requires refrigeration, allow the vial to warm completely to room temperature and vortex thoroughly before use.
Moisture Absorption: DMSO is hygroscopic. Absorbed water can reduce the solubility of highly lipophilic compounds.Use anhydrous DMSO and store it properly with desiccant. Prepare smaller, single-use aliquots of the stock solution to minimize exposure to air.

Problem: Inconsistent or non-reproducible assay results.

Possible CauseRecommended Solution
Micro-precipitation: The compound may be forming microscopic precipitates in the assay wells that are not easily visible.After preparing the final dilutions, centrifuge the plates/tubes briefly to pellet any precipitate. Visually inspect wells under a microscope if possible. Perform a solubility test in your final assay buffer (see Protocol 2).
Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, plates).Use low-retention plasticware. Including a small amount of a carrier protein like BSA (Bovine Serum Albumin) in acellular assays can sometimes mitigate this issue by blocking non-specific binding sites.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a sufficient amount of this compound (MW: ~286.35 g/mol ). For 1 mL of a 10 mM solution, you would need 2.86 mg.

  • Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Aid (If Needed): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before storage or use.

  • Storage: Store in small, tightly capped aliquots at the recommended temperature to minimize freeze-thaw cycles and moisture absorption.

Protocol 2: Determining Maximum Solubility in Final Assay Buffer

  • Prepare Serial Dilutions: Prepare a series of dilutions of your compound from your DMSO stock into the final aqueous assay buffer. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your planned experimental condition (e.g., 0.1%).

  • Incubate: Incubate the solutions under the same conditions as your assay (e.g., 1 hour at 37°C).

  • Visual Inspection: After incubation, carefully inspect each solution for signs of precipitation (cloudiness, visible particles). It can be helpful to hold the plate or tube against a dark background.

  • Nephelometry (Optional): For a more quantitative measure, read the samples on a nephelometer or a plate reader capable of measuring light scattering to detect sub-visible precipitation.

  • Determine Limit: The highest concentration that remains a clear, homogenous solution is the practical upper limit for your assay.

Visualizations

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution for Assay start Weigh Solid Compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution (Clear) dissolve->stock dilute Dilute Stock into Final Assay Buffer stock->dilute incubate Incubate at Assay Temperature (e.g., 37°C) dilute->incubate check Check for Precipitation incubate->check ready Ready for Assay check->ready Clear Solution fail Concentration Too High (Reduce and Repeat) check->fail Precipitate Forms

Caption: Experimental workflow for preparing and validating the solubility of this compound for use in an aqueous assay.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound inhibitor->kinase2 Inhibits

Caption: Hypothetical signaling pathway showing how an inhibitor like this compound might block a kinase cascade, preventing a downstream cellular response.

References

refining analytical detection of 5-(1-Adamantyl)-2-hydroxybenzoic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical detection of 5-(1-Adamantyl)-2-hydroxybenzoic acid in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the acidic analyte and basic sites on the silica-based column packing.- Mobile phase pH is too close to the pKa of the analyte, causing it to be partially ionized.- Column overload due to high sample concentration.- Use an end-capped C18 or a phenyl-hexyl column to minimize silanol interactions.- Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (typically pH 2.5-3.5) to ensure it is fully protonated.- Reduce the injection volume or dilute the sample.
Poor Peak Shape (Fronting) - Sample solvent is stronger than the mobile phase, causing the analyte to move through the top of the column too quickly.- Dissolve the sample in the initial mobile phase or a weaker solvent if possible.- If a stronger solvent is necessary for solubility, reduce the injection volume.
Inconsistent Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.- Use a high-quality HPLC pump and ensure the mobile phase is well-mixed and degassed.- Employ a column oven to maintain a consistent temperature.
Low Signal Intensity/Poor Sensitivity - Suboptimal detection wavelength.- Analyte degradation.- Insufficient sample cleanup, leading to matrix suppression.- Determine the UV maximum absorbance for this compound (a wavelength scan is recommended).- Ensure sample stability in the chosen solvent and storage conditions.- Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Peak Response - The analyte is not volatile enough for GC analysis without derivatization.- Thermal degradation of the analyte in the injector or column.- Derivatize the carboxylic acid and hydroxyl groups to increase volatility. Silylation with reagents like BSTFA is a common approach for these functional groups.[1] - Use a lower injection port temperature and a temperature program that does not exceed the thermal stability of the derivatized analyte.
Peak Tailing - Active sites in the GC inlet liner or column.- Incomplete derivatization.- Use a deactivated inlet liner.- Optimize the derivatization reaction conditions (reagent volume, temperature, and time) to ensure complete conversion of the analyte to its derivative.
Poor Reproducibility - Inconsistent derivatization.- Sample matrix effects interfering with the derivatization reaction.- Ensure precise and consistent addition of the derivatization reagent.- Perform a thorough sample cleanup prior to derivatization to remove matrix components that may consume the reagent or inhibit the reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ProblemPossible Cause(s)Suggested Solution(s)
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components from the sample (e.g., phospholipids, salts) interfere with the ionization of the analyte in the mass spectrometer source.[2]- Improve chromatographic separation to resolve the analyte from interfering matrix components.- Optimize the sample preparation method (e.g., use solid-phase extraction or liquid-liquid extraction) for more effective removal of matrix interferences.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Sensitivity - Inefficient ionization of the analyte.- Suboptimal MS/MS transition parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Both positive and negative ion modes should be evaluated.- Perform a compound optimization to determine the most abundant and stable precursor and product ions for selected reaction monitoring (SRM).
In-source Fragmentation - High source temperatures or voltages causing the analyte to fragment before mass analysis.- Reduce the source temperature and cone voltage to minimize premature fragmentation and maximize the intensity of the desired precursor ion.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an HPLC method for this compound?

A1: A good starting point is reversed-phase HPLC with a C18 column. Due to the hydrophobic adamantyl group and the polar hydroxybenzoic acid moiety, a mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to a pH of 2.5-3.0) is recommended. This will ensure the carboxylic acid is protonated, leading to better retention and peak shape. UV detection at the compound's lambda max would be appropriate.

Q2: Is derivatization necessary for the analysis of this compound by GC-MS?

A2: Yes, derivatization is highly recommended for GC-MS analysis. The carboxylic acid and hydroxyl groups make the molecule polar and non-volatile. Derivatization converts these functional groups into less polar, more volatile derivatives suitable for GC. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for both carboxylic acids and phenols.[1]

Q3: How can I minimize matrix effects when analyzing this compound in plasma samples by LC-MS/MS?

A3: To minimize matrix effects in plasma, a thorough sample preparation is crucial. While protein precipitation is a simple first step, it may not be sufficient to remove all interfering substances. Solid-phase extraction (SPE) is a more effective technique. A mixed-mode or polymeric reversed-phase SPE cartridge could be effective for retaining the hydrophobic adamantyl portion of the molecule while allowing for the removal of more polar interferences. Additionally, optimizing the chromatographic separation to ensure the analyte elutes in a region with minimal co-eluting matrix components is vital. The use of a stable isotope-labeled internal standard is the most robust way to compensate for any remaining matrix effects.

Q4: What are the expected challenges in the analytical detection of this compound?

A4: The primary challenges stem from the dual nature of the molecule. The large, non-polar adamantyl group can lead to strong retention on reversed-phase columns and potential issues with solubility in highly aqueous mobile phases. Conversely, the polar hydroxybenzoic acid moiety can cause peak tailing on older silica-based columns due to interactions with residual silanols. In complex matrices, the hydrophobic nature of the adamantyl group may lead to binding to proteins and lipids, necessitating efficient extraction procedures.

Q5: Can I use the same sample preparation method for both HPLC-UV and LC-MS/MS analysis?

A5: Generally, yes. A robust sample preparation method that effectively removes interferences will be beneficial for both techniques. However, LC-MS/MS is often more sensitive to matrix effects than HPLC-UV. Therefore, a sample preparation method that is adequate for HPLC-UV might still result in ion suppression or enhancement in LC-MS/MS. It is always recommended to validate the sample preparation method for each specific analytical technique.

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on the analysis of similar compounds. These methods have not been validated for this compound and should be fully validated before use in a regulated environment.

Proposed HPLC-UV Method
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection To be determined by UV scan (likely around 230-240 nm and 300-310 nm)
Proposed Sample Preparation for HPLC-UV (from Plasma)
  • To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex and centrifuge again.

  • Inject the supernatant.

Proposed GC-MS Method (after Derivatization)
ParameterRecommended Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Proposed Derivatization Protocol for GC-MS
  • To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature.

  • Inject 1 µL into the GC-MS.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the proposed analytical methods. These values are estimates based on similar assays and would need to be experimentally determined during method validation.

ParameterProposed HPLC-UV MethodProposed LC-MS/MS MethodProposed GC-MS Method
Linear Range 100 - 10,000 ng/mL1 - 1000 ng/mL10 - 2000 ng/mL
Limit of Detection (LOD) 30 ng/mL0.3 ng/mL3 ng/mL
Limit of Quantitation (LOQ) 100 ng/mL1 ng/mL10 ng/mL
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (% RSD) < 15%< 15%< 20%
Recovery > 85%> 80%> 75%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Plasma Complex Mixture (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction (SPE) (Mixed-Mode C18) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap Deriv Derivatization (for GC-MS) Evap->Deriv HPLC HPLC-UV Evap->HPLC LCMS LC-MS/MS Evap->LCMS GCMS GC-MS Deriv->GCMS Data Data Analysis HPLC->Data LCMS->Data GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_HPLC_Peak_Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH >2 units below analyte pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH to 2.5-3.0 Check_pH->Adjust_pH No Check_Column Is an appropriate column (e.g., end-capped C18) being used? Check_pH->Check_Column Yes Resolved Peak Tailing Resolved Adjust_pH->Resolved Change_Column Switch to an end-capped or phenyl-hexyl column Check_Column->Change_Column No Check_Conc Is the sample concentration too high? Check_Column->Check_Conc Yes Change_Column->Resolved Dilute_Sample Dilute the sample or reduce injection volume Check_Conc->Dilute_Sample Yes Check_Conc->Resolved No Dilute_Sample->Resolved

References

how to avoid degradation of 5-(1-Adamantyl)-2-hydroxybenzoic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the degradation of 5-(1-Adamantyl)-2-hydroxybenzoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure (a substituted salicylic acid derivative), the primary factors that can lead to degradation are exposure to light, elevated temperatures, extreme pH conditions, and oxidizing agents. The phenolic hydroxyl and carboxylic acid groups on the benzene ring are the most likely sites of degradation.

Q2: How should I properly store this compound?

A2: To ensure stability, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration is advisable, and the container should be protected from light.

Q3: My compound has changed color. What does this indicate?

A3: A change in color, such as yellowing or browning, often suggests oxidative degradation of the phenolic components. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when preparing solutions or during reactions that are sensitive to oxidation.

Q4: Can I heat solutions of this compound?

A4: Prolonged heating should be avoided as it can promote decarboxylation of the carboxylic acid group and increase the rate of oxidative degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify storage conditions (cool, dark, dry). 2. Prepare fresh solutions for each experiment. 3. Handle the solid compound and solutions under an inert atmosphere.
Low purity observed in analysis (e.g., HPLC, NMR) Decomposition during sample preparation or analysis.1. Use high-purity solvents and degas them before use. 2. Minimize the time between sample preparation and analysis. 3. If using mass spectrometry, consider gentler ionization techniques.
Precipitation of the compound from solution Poor solubility or change in pH.1. Ensure the solvent system is appropriate for the compound. The adamantyl group increases lipophilicity. 2. Buffer the solution to a pH where the compound is most stable and soluble.
Discoloration of the solid compound or solution Oxidation.1. Store the compound under an inert gas. 2. Consider adding a small amount of an antioxidant like BHT or ascorbic acid to solutions, if compatible with the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with minimal degradation.

  • Inert Atmosphere: Before starting, purge a clean, dry glass vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Weighing: Quickly and accurately weigh the desired amount of this compound in the inerted vial.

  • Solvent Addition: Add the desired volume of a high-purity, degassed solvent (e.g., DMSO, ethanol) to the vial.

  • Dissolution: Gently swirl or sonicate the vial at room temperature until the compound is fully dissolved. Avoid heating.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).

Protocol 2: General Handling Procedure for Experiments

This protocol provides a general workflow for handling the compound during a typical experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_start Start weigh Weigh Compound in Inert Atmosphere prep_start->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve add_to_rxn Add Solution to Reaction Mixture dissolve->add_to_rxn run_rxn Run Experiment at Controlled Temperature add_to_rxn->run_rxn quench Quench Reaction (if applicable) run_rxn->quench extract Extract/Purify Product quench->extract analyze Analyze Promptly extract->analyze

Caption: Experimental workflow for handling this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a potential pathway involves oxidation of the phenolic hydroxyl group and subsequent reactions.

G A This compound B Phenoxy Radical A->B Oxidation (e.g., O2, light) C Quinone-like Structures B->C Further Oxidation/Rearrangement D Polymerized Products C->D Polymerization

Caption: A potential oxidative degradation pathway.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting unexpected experimental outcomes.

G start Unexpected Result check_purity Check Purity of Starting Material start->check_purity check_storage Review Storage Conditions check_purity->check_storage check_handling Review Experimental Handling check_storage->check_handling degradation_suspected Degradation Suspected? check_handling->degradation_suspected implement_precautions Implement Protective Measures: - Inert Atmosphere - Fresh Solutions - Light Protection degradation_suspected->implement_precautions Yes other_factors Investigate Other Experimental Factors degradation_suspected->other_factors No rerun_exp Re-run Experiment implement_precautions->rerun_exp

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1-adamantyl)-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Adamantylation of Phenol: This is typically a Friedel-Crafts alkylation reaction where phenol is reacted with an adamantylating agent (e.g., 1-adamantanol or 1-bromoadamantane) in the presence of an acid catalyst to produce 4-(1-adamantyl)phenol.

  • Carboxylation of 4-(1-adamantyl)phenol: The resulting substituted phenol undergoes a Kolbe-Schmitt reaction, where it is first converted to its phenoxide salt and then carboxylated with carbon dioxide under pressure and heat to yield the final product, this compound.

Q2: Which catalyst is recommended for the adamantylation of phenol?

A2: While traditional catalysts like concentrated sulfuric acid can be used, a cleaner and more efficient method involves using a recyclable ion-exchange sulfonic acid resin, such as Amberlite 200.[1][2] This heterogeneous catalyst simplifies work-up, minimizes acidic waste, and can be reused multiple times without significant loss of activity.[1]

Q3: How can I control the regioselectivity of the carboxylation step?

A3: The regioselectivity of the Kolbe-Schmitt reaction (ortho- vs. para-carboxylation relative to the hydroxyl group) is primarily influenced by the choice of the alkali metal hydroxide used to form the phenoxide. Sodium phenoxides tend to favor ortho-carboxylation, which is desired for the synthesis of this compound.[3][4] In contrast, potassium phenoxides tend to yield more of the para-hydroxybenzoic acid isomer.[4][5]

Q4: What are the critical parameters for a successful Kolbe-Schmitt reaction?

A4: Key parameters for a successful Kolbe-Schmitt reaction include:

  • Anhydrous Conditions: The presence of water can significantly decrease the yield of the desired product. Therefore, it is crucial to use thoroughly dried reactants and solvents.[3]

  • Carbon Dioxide Pressure: While high pressures (up to 100 atm) are traditionally used, recent methods have shown that the reaction can be performed at atmospheric pressure with the addition of certain activators like 2,4,6-trisubstituted phenols.[6][7] However, for sterically hindered phenols, moderate to high pressure generally improves the reaction rate and yield.

  • Temperature: The reaction temperature influences the reaction rate and selectivity. Typical temperatures range from 125°C to 150°C.[5]

Q5: Are there any alternatives to the high-pressure Kolbe-Schmitt reaction?

A5: Yes, a method for the ortho-carboxylation of phenols under atmospheric CO2 pressure has been developed. This involves the addition of a trisubstituted phenol, such as 2,4,6-trimethylphenol, which has been shown to be essential for the successful carboxylation of phenols at standard atmospheric pressure.[6]

Troubleshooting Guides

Problem 1: Low Yield in the Adamantylation of Phenol
Possible Cause Suggested Solution
Catalyst Deactivation If using an ion-exchange resin, ensure it is thoroughly dried before use, as water can decrease its activity.[1] If reusing the resin, wash it with an appropriate solvent (e.g., ethyl acetate) and dry under vacuum.[1]
Incomplete Reaction Increase the reaction time or temperature. With an ion-exchange resin and 1-adamantanol, a reaction temperature of 100°C for 2 hours in acetic acid has been shown to give high yields.[1]
Suboptimal Catalyst For adamantylation with 1-adamantanol, strongly acidic ion-exchange sulfonic acid resins are effective.[1][2] Mineral acids like concentrated H2SO4 can also be used but lead to more waste.[2]
Impure Reactants Ensure that both phenol and the adamantylating agent are of high purity, as impurities can lead to side reactions and lower yields.[8]
Problem 2: Poor Yield or incorrect Isomer in the Carboxylation Step
Possible Cause Suggested Solution
Presence of Water The Kolbe-Schmitt reaction is highly sensitive to moisture. Ensure all reactants, solvents, and glassware are scrupulously dry. The phenoxide must be prepared under anhydrous conditions.[3]
Incorrect Alkali Metal Base To favor the desired ortho-carboxylation, use sodium hydroxide to form the sodium phenoxide. Using potassium hydroxide will likely lead to the formation of the para-isomer.[4][5]
Insufficient CO2 Pressure or Reaction Time For sterically hindered phenols like 4-(1-adamantyl)phenol, higher CO2 pressure (e.g., 2-3 MPa or higher) and longer reaction times may be necessary to achieve good conversion.[9]
Suboptimal Temperature The reaction temperature affects the equilibrium between the ortho and para products. For sodium phenoxide, a temperature of around 125-150°C is generally optimal for ortho-selectivity.[5]
Formation of Byproducts Dicarboxylated products can sometimes form. Optimizing the reaction time and temperature can help to minimize their formation.[9]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Unreacted Starting Material In the adamantylation step, unreacted phenol or 4-(1-adamantyl)phenol can be removed by column chromatography or recrystallization.
Isomeric Impurities If the para-isomer is formed during carboxylation, careful recrystallization from a suitable solvent system may be required to isolate the desired this compound.
Residual Catalyst If using a homogeneous acid catalyst in the adamantylation step, a neutralization wash is necessary during work-up.[2] The use of a heterogeneous catalyst like an ion-exchange resin simplifies this, as it can be removed by filtration.[1]

Quantitative Data

Table 1: Catalyst Performance in the Adamantylation of Substituted Phenols with 1-Adamantanol

EntrySubstituted PhenolCatalystSolventTemp (°C)Time (h)Yield (%)
14-BromophenolAmberlite 200Acetic Acid100298
24-ChlorophenolAmberlite 200Acetic Acid90295
3p-CresolAmberlite 200Acetic Acid90296
4m-CresolAmberlite 200Acetic Acid90294
54-NitrophenolAmberlite 200Acetic Acid1101285

Data adapted from Wang et al., Beilstein J. Org. Chem. 2012, 8, 227-233.[1]

Table 2: Effect of Cation and CO2 Pressure on Phenol Carboxylation

CationCO2 Pressure (MPa)Temperature (°C)Time (h)Salicylic Acid (ortho) Yield (%)4-Hydroxybenzoic Acid (para) Yield (%)
Sodium2135355.18.7
Sodium3135355.49.2
Potassium3210343.4-

Note: With potassium, 4-hydroxyisophthalic acid was also formed (6.3%). Data adapted from Grilc et al., Catalysts 2022, 12, 1101.[9]

Experimental Protocols

Protocol 1: Ion-Exchange-Resin-Catalyzed Synthesis of 4-(1-Adamantyl)phenol

This protocol is adapted from the procedure for the adamantylation of 4-bromophenol by Wang et al.[1]

Materials:

  • Phenol

  • 1-Adamantanol

  • Amberlite 200 (H+ form), dried

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ethyl Acetate

Procedure:

  • To a suspension of dry Amberlite 200 resin in glacial acetic acid, add 1-adamantanol and phenol in a 1.05:1 molar ratio.

  • Heat the mixture to 100°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to approximately 60°C.

  • Add a slight excess of acetic anhydride (relative to the water produced, which is equimolar to the limiting reactant) and stir for 30 minutes. This converts the water byproduct to acetic acid and helps maintain catalyst activity for reuse.[1]

  • Filter the hot solution to remove the resin catalyst.

  • Wash the resin with ethyl acetate. The combined filtrate contains the product.

  • The product can be isolated by evaporation of the solvent followed by purification by column chromatography or recrystallization.

Protocol 2: Carboxylation of 4-(1-Adamantyl)phenol via the Kolbe-Schmitt Reaction

This is a general protocol based on the principles of the Kolbe-Schmitt reaction.[3][4][5]

Materials:

  • 4-(1-Adamantyl)phenol

  • Sodium Hydroxide

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • Carbon Dioxide (high purity)

  • Hydrochloric Acid (concentrated)

  • Water (deionized)

Procedure:

  • Preparation of Sodium 4-(1-adamantyl)phenoxide:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser with a drying tube, add 4-(1-adamantyl)phenol.

    • Add an equimolar amount of sodium hydroxide.

    • Add anhydrous toluene to form a slurry.

    • Heat the mixture to reflux to remove water azeotropically. Ensure all water is removed.

    • After complete water removal, cool the mixture and remove the toluene under vacuum to obtain the dry sodium phenoxide salt.

  • Carboxylation:

    • Transfer the dry phenoxide to a high-pressure autoclave.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 50-100 atm).

    • Heat the autoclave to 125-150°C with stirring for 6-12 hours.

  • Work-up and Purification:

    • Cool the autoclave to room temperature and slowly vent the excess CO2.

    • Dissolve the solid product in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~2 to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water).

Visualizations

experimental_workflow cluster_step1 Step 1: Adamantylation of Phenol cluster_step2 Step 2: Carboxylation (Kolbe-Schmitt) phenol Phenol reaction1 Friedel-Crafts Alkylation phenol->reaction1 adamantanol 1-Adamantanol adamantanol->reaction1 catalyst Ion-Exchange Resin (Amberlite 200) catalyst->reaction1 intermediate 4-(1-Adamantyl)phenol reaction1->intermediate naoh 1. NaOH (anhydrous) intermediate->naoh Input to Step 2 reaction2 Carboxylation naoh->reaction2 co2 2. CO2 (high pressure) co2->reaction2 acid 3. H+ (acid work-up) acid->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Carboxylation Step q1 Check for Water Contamination start->q1 a1_yes Yes q1->a1_yes Positive a1_no No q1->a1_no Negative solution1 Action: Ensure all reagents and equipment are anhydrous. a1_yes->solution1 q2 Verify Alkali Metal Base a1_no->q2 a2_naoh NaOH Used (Correct for ortho) q2->a2_naoh Check a2_koh KOH Used (Incorrect, favors para) q2->a2_koh Check q3 Review Reaction Conditions a2_naoh->q3 solution2 Action: Use NaOH for ortho-selectivity. a2_koh->solution2 a3_increase Increase Pressure/Time/Temp q3->a3_increase solution3 Action: Optimize for sterically hindered substrate. a3_increase->solution3

Caption: Troubleshooting logic for low yield in the carboxylation step.

References

Technical Support Center: Synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of salicylic acid with a suitable adamantylating agent, such as 1-adamantanol or 1-bromoadamantane, in the presence of a strong acid catalyst.

Q2: Which adamantylating agent is preferred for scale-up: 1-adamantanol or 1-bromoadamantane?

For larger scale synthesis, 1-adamantanol is often preferred. It is typically more cost-effective and generates less corrosive byproducts compared to 1-bromoadamantane, which produces hydrobromic acid. However, the choice may also depend on the specific reaction conditions and the reactivity of the chosen catalyst.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

Scaling up the Friedel-Crafts alkylation requires strict safety measures. The reaction is often exothermic and involves strong acids like sulfuric acid or Lewis acids, which are corrosive and moisture-sensitive. Key precautions include:

  • Using a well-ventilated fume hood or a dedicated reactor with appropriate off-gas scrubbing.

  • Careful control of the reaction temperature using an efficient cooling system.

  • Slow, controlled addition of reagents to manage the exotherm.

  • Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Having an appropriate quenching plan and materials (e.g., a base solution) readily available to neutralize the acid in case of an emergency.

Troubleshooting Guides

Problem 1: Low or no yield of the desired product.

  • Question: My reaction resulted in a low yield of this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields in Friedel-Crafts alkylations can stem from several factors. Consider the following troubleshooting steps:

    • Catalyst Activity: The Lewis acid or strong acid catalyst may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous.

    • Reaction Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions and decomposition. Optimize the temperature based on small-scale experiments.

    • Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction. The catalyst is often required in stoichiometric amounts or even in excess.

    • Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized overheating and poor distribution of reactants. Ensure vigorous and consistent agitation.

    • Deactivated Substrate: Salicylic acid has both an activating hydroxyl group and a deactivating carboxylic acid group. Strongly deactivating impurities in the starting material can inhibit the reaction.[1][2][3] Ensure the purity of your salicylic acid.

Problem 2: Formation of multiple isomers and side products.

  • Question: My product is a mixture of isomers and other impurities. How can I increase the selectivity for the 5-substituted product and minimize side reactions?

  • Answer: The formation of isomers (e.g., 3-(1-Adamantyl)-2-hydroxybenzoic acid) and poly-alkylated products is a common issue in Friedel-Crafts alkylations.[2][4] To address this:

    • Choice of Catalyst: The regioselectivity can be influenced by the Lewis acid used. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, H₂SO₄) to find the optimal one for directing the substitution to the 5-position.

    • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Solvent Effects: The choice of solvent can influence the outcome. Less polar solvents may be preferable.

    • Stoichiometry: Using a large excess of the salicylic acid can help to minimize polyalkylation.[2]

Problem 3: Difficulties in product purification.

  • Question: I am struggling to purify the final product from the reaction mixture. What purification strategies are recommended?

  • Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts.

    • Extraction: After quenching the reaction, a liquid-liquid extraction is a crucial first step. The product, being a carboxylic acid, can be extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The product can then be precipitated by acidifying the aqueous layer.[5][6][7]

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is an effective method for removing impurities and isolating the pure product.

    • Column Chromatography: While less ideal for very large scales, silica gel column chromatography can be used for smaller scale purification or to isolate very pure material for analytical purposes.

Data Presentation

Table 1: Comparison of Typical Catalysts for Friedel-Crafts Alkylation

CatalystRelative ReactivityTypical ConditionsPotential Issues on Scale-up
AlCl₃ HighAnhydrous, often requires a co-solvent like nitrobenzene or CS₂Highly hygroscopic, vigorous reaction, can cause charring at elevated temperatures.
FeCl₃ ModerateAnhydrous, can be used in various solventsLess reactive than AlCl₃, but also less hazardous and more cost-effective.
H₂SO₄ Moderate to HighConcentrated sulfuric acid, often used as both catalyst and solventHighly corrosive, can lead to sulfonation as a side reaction, significant exotherm upon dilution.
Polyphosphoric Acid (PPA) ModerateHigh temperatures (100-200 °C)Viscous and difficult to stir on a large scale, work-up can be challenging.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions and scales.

Materials:

  • Salicylic acid

  • 1-Adamantanol

  • Concentrated Sulfuric Acid (98%)

  • Methanol (for recrystallization)

  • Deionized water

  • Sodium Bicarbonate

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add salicylic acid.

  • Catalyst Addition: Cool the vessel in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 20°C.

  • Reactant Addition: Once the salicylic acid has dissolved, begin the portion-wise addition of 1-adamantanol at a rate that maintains the reaction temperature between 20-25°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.

  • Purification (Extraction):

    • Suspend the crude solid in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

    • Slowly acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to re-precipitate the product.

    • Filter the purified product, wash with cold water, and dry under vacuum.

  • Purification (Recrystallization):

    • Dissolve the dried product in a minimal amount of hot methanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the crystals, wash with a cold methanol/water mixture, and dry under vacuum to obtain pure this compound.

Visualizations

experimental_workflow reagents Reactants (Salicylic Acid, 1-Adamantanol) reaction Friedel-Crafts Alkylation reagents->reaction catalyst Catalyst (Conc. H2SO4) catalyst->reaction quench Quenching (Ice Water) reaction->quench filtration1 Filtration & Washing quench->filtration1 crude_product Crude Product filtration1->crude_product extraction Aqueous Extraction (Base) crude_product->extraction acidification Acidification extraction->acidification filtration2 Filtration & Washing acidification->filtration2 recrystallization Recrystallization filtration2->recrystallization final_product Pure 5-(1-Adamantyl)-2- hydroxybenzoic acid recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Stirring) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Verify Catalyst Activity & Amount catalyst_ok Catalyst OK? check_catalyst->catalyst_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temp, Time, or Stirring conditions_ok->optimize_conditions No use_fresh_catalyst Use Fresh/Anhydrous Catalyst & Adjust Stoichiometry catalyst_ok->use_fresh_catalyst No solution Problem Resolved catalyst_ok->solution Yes purify_sm->solution optimize_conditions->solution use_fresh_catalyst->solution

Caption: Troubleshooting decision tree for low yield or impure product in the synthesis.

References

troubleshooting inconsistent results in bioassays with 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(1-Adamantyl)-2-hydroxybenzoic acid in bioassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, leading to inconsistent results.

Question: My this compound is precipitating out of solution during my cell-based assay. How can I improve its solubility?

Answer:

This compound possesses a bulky, hydrophobic adamantyl group, which significantly increases its lipophilicity and can lead to poor aqueous solubility.[1][2] Here are several strategies to address precipitation:

  • Optimize Solvent and Concentration:

    • Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol before diluting it in your aqueous assay medium.

    • Minimize the final concentration of the organic solvent in your assay to avoid solvent-induced cytotoxicity. A final concentration of DMSO below 0.5% is generally recommended.

    • Perform a solubility test to determine the maximum concentration of the compound that remains in solution in your final assay medium.

  • Utilize Solubilizing Agents:

    • Consider the use of solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic adamantyl group and improve aqueous solubility.[3]

    • Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can also be used at low, non-toxic concentrations to aid in solubilization.

  • pH Adjustment:

    • As a derivative of salicylic acid, the solubility of this compound is likely pH-dependent. Increasing the pH of the medium can deprotonate the carboxylic acid and hydroxyl groups, potentially increasing solubility. However, ensure the pH remains within the physiological range suitable for your cells.

Question: I am observing high variability and poor reproducibility between replicate wells in my bioassay. What are the potential causes?

Answer:

High variability can stem from several factors related to both the compound and the assay procedure.

  • Compound-Related Issues:

    • Incomplete Solubilization: Even if not visibly precipitated, the compound may be forming micro-precipitates or aggregates. Ensure thorough mixing and vortexing of your stock solutions and dilutions.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, leading to a lower effective concentration in the assay medium. Using low-adhesion microplates or pre-treating plates with a blocking agent may help.

  • Assay Procedure Issues:

    • Uneven Cell Seeding: Ensure a homogenous cell suspension and use proper pipetting techniques to seed cells evenly across the plate.[4] Edge effects, where wells on the perimeter of the plate behave differently, can be minimized by not using the outer wells for experimental data.[5]

    • Inconsistent Pipetting: Use calibrated pipettes and consistent technique when adding the compound and other reagents to the wells.

    • Cell Health and Viability: Ensure your cells are healthy, in the logarithmic growth phase, and have a high viability before starting the experiment.[4]

Question: My results show a lack of dose-response or a very narrow therapeutic window. How can I optimize my assay?

Answer:

Optimizing your assay conditions is crucial for obtaining a clear dose-response relationship.

  • Concentration Range:

    • Perform a broad dose-range finding study to identify the optimal concentration range for your specific cell line and endpoint. Due to its hydrophobicity, the effective concentration at the cellular level might be different from the nominal concentration.

  • Incubation Time:

    • Optimize the incubation time of the compound with the cells. A time-course experiment can help determine the point of maximum effect.

  • Cell Density:

    • The optimal cell seeding density can influence the assay window. Test different cell densities to find the one that provides the best signal-to-noise ratio.[4]

ParameterRecommendation
Initial Stock Solution 10-50 mM in 100% DMSO
Final DMSO Concentration < 0.5%
Cell Seeding Density Optimize for specific cell line (e.g., 5,000-20,000 cells/well for a 96-well plate)
Incubation Time Perform a time-course study (e.g., 24, 48, 72 hours)

Table 1: Recommended Starting Conditions for Bioassay Optimization.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected mechanisms of action for this compound?

A1: While specific studies on this compound are limited, its structure as a derivative of 2-hydroxybenzoic acid (salicylic acid) suggests potential mechanisms of action related to anti-inflammatory and antioxidant pathways. Hydroxybenzoic acids are known to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[6][7] They can also act as antioxidants by scavenging free radicals.[6][8] The adamantyl group may enhance its interaction with cellular membranes or specific protein targets.

Q2: How should I store this compound?

A2: The compound should be stored as a solid in a cool, dry, and dark place. For stock solutions in organic solvents like DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Are there any known safety concerns when handling this compound?

A3: As a derivative of salicylic acid, it is prudent to handle this compound with standard laboratory safety precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM): Weigh the appropriate amount of this compound and dissolve it in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly until the compound is completely dissolved.

  • Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution using 100% DMSO.

  • Working Solutions: Prepare the final working solutions by diluting the intermediate dilutions into the cell culture medium. Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed a non-toxic level (typically <0.5%).

Protocol 2: General Cell-Based Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

experimental_workflow Experimental Workflow for Bioassays prep Compound Preparation (Stock & Working Solutions) treatment Compound Treatment prep->treatment seeding Cell Seeding (96-well plate) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Endpoint Assay (e.g., MTT, Luciferase) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis readout->analysis

Caption: A general experimental workflow for conducting cell-based bioassays.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results solubility Check for Precipitation start->solubility variability High Well-to-Well Variability start->variability dose_response Poor Dose-Response start->dose_response sol_action1 Optimize Solvent/Concentration solubility->sol_action1 sol_action2 Use Solubilizing Agents solubility->sol_action2 var_action1 Check Cell Seeding Uniformity variability->var_action1 var_action2 Verify Pipetting Accuracy variability->var_action2 dr_action1 Optimize Concentration Range dose_response->dr_action1 dr_action2 Optimize Incubation Time dose_response->dr_action2

Caption: A decision tree for troubleshooting common issues in bioassays.

signaling_pathway Potential Signaling Pathway compound 5-(1-Adamantyl)-2- hydroxybenzoic acid membrane Cell Membrane compound->membrane Membrane Interaction (due to hydrophobicity) cox COX Enzymes (COX-1, COX-2) compound->cox Inhibition ros Reactive Oxygen Species (ROS) compound->ros Scavenging prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation ox_stress Oxidative Stress ros->ox_stress

Caption: A diagram of a potential signaling pathway for this compound.

References

Technical Support Center: Quantitative Analysis of Adamantylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of adamantylated compounds.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of my adamantylated compound?

A1: The choice of analytical technique depends on the specific properties of your adamantylated compound and the matrix it is in.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, making it ideal for quantifying adamantylated drugs and their metabolites in complex biological matrices like plasma and urine.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable adamantane derivatives. Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of adamantane-based compounds and for quantification without the need for an identical standard.[6][7][8]

Q2: My adamantylated compound is highly hydrophobic. What are the key considerations for LC-MS analysis?

A2: The lipophilic nature of the adamantane cage requires special attention during method development.[9][10]

  • Column Choice: A C18 column is often a good starting point, but for very hydrophobic compounds, a C8 or a phenyl-hexyl column might provide better peak shape and resolution.

  • Mobile Phase: A higher percentage of organic solvent (like acetonitrile or methanol) in the mobile phase is typically required for elution. Gradient elution is often necessary to achieve good separation and peak shape.

  • Ion Source: Electrospray ionization (ESI) in positive mode is commonly used for adamantylated amines.[1][4] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds.

  • Sample Preparation: Due to their hydrophobicity, adamantylated compounds can be efficiently extracted from aqueous matrices using liquid-liquid extraction (LLE) with organic solvents like n-hexane or solid-phase extraction (SPE).[1][4][11]

Q3: I am observing poor peak shape (tailing or broadening) in my chromatogram. What are the possible causes and solutions?

A3: Poor peak shape can be caused by several factors. Here are some common issues and their remedies:

Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the columnUse a column with end-capping; add a small amount of a competing base (e.g., triethylamine) to the mobile phase for basic analytes.
Column overloadReduce the injection volume or sample concentration.
Peak Broadening Extra-column dead volumeUse shorter tubing with a smaller internal diameter between the injector, column, and detector.
Inappropriate mobile phase compositionOptimize the mobile phase strength and composition.
Split Peaks Injector issuesEnsure the injector needle is properly sealed and not partially blocked.
Column contaminationBackflush the column or use a guard column.

For more general troubleshooting, refer to comprehensive LC-MS and GC-MS troubleshooting guides.[3][12][13][14][15]

Q4: How do I choose an appropriate internal standard (IS) for my analysis?

A4: An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte but a different mass-to-charge ratio (m/z). For mass spectrometry-based methods, a stable isotope-labeled version of the analyte (e.g., amantadine-d6 or amantadine-d15) is the best choice as it co-elutes with the analyte and compensates for matrix effects.[1][2][3] If a stable isotope-labeled standard is unavailable, a structurally similar compound with a close retention time can be used.

Troubleshooting Guides

LC-MS/MS Troubleshooting for Adamantylated Compounds
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / No Peak Sample Preparation: Inefficient extraction or sample degradation.Optimize the extraction solvent and pH. Ensure sample stability by keeping samples cold and analyzing them promptly.
Ionization Suppression: Co-eluting matrix components interfering with ionization.Improve sample clean-up (e.g., use a more selective SPE sorbent). Modify chromatographic conditions to separate the analyte from interfering compounds.
Inappropriate MS Parameters: Incorrect precursor/product ion selection or collision energy.Infuse a standard solution of the analyte to optimize MS parameters.
High Background Noise Contaminated Mobile Phase or System: Impurities in solvents, tubing, or the ion source.Use high-purity LC-MS grade solvents. Flush the system with a strong organic solvent. Clean the ion source.[4][16]
Matrix Effects: Complex sample matrix causing a high baseline.Enhance sample preparation to remove more matrix components.
Retention Time Shifts Column Degradation: Loss of stationary phase or column contamination.Use a guard column and filter samples. If the shift persists, replace the analytical column.
Mobile Phase Inconsistency: Changes in composition or pH.Prepare fresh mobile phase daily. Ensure accurate mixing of solvents.
Flow Rate Fluctuation: Pump malfunction or leaks.Check for leaks in the system. Purge the pump to remove air bubbles.
GC-MS Troubleshooting for Adamantylated Compounds
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active Sites in the Inlet or Column: Interaction of polar analytes with active silanol groups.Use a deactivated inlet liner and a high-quality, inert GC column. Derivatize polar functional groups.
Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Analyte Degradation High Inlet or Transfer Line Temperature: Thermal decomposition of the analyte.Optimize the temperatures of the inlet and transfer line.
Active Sites in the System: Catalytic degradation on active surfaces.Ensure all components in the sample path are inert.
Low Response Inefficient Derivatization: Incomplete reaction leading to low yield of the derivative.Optimize derivatization conditions (reagent, temperature, time).
Adsorption in the Inlet or Column: Loss of analyte due to interaction with active sites.Use a deactivated liner and column. Consider using a pulsed splitless or on-column injection.

Experimental Protocols

Protocol 1: Quantitative Analysis of Amantadine in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of amantadine in human plasma.[1][4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add 50 µL of internal standard working solution (e.g., amantadine-d6).

  • Alkalinize the sample by adding 100 µL of 0.1 M NaOH.

  • Condition an SPE cartridge (e.g., Phenomenex Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 2 x 1.0 mL of water.

  • Dry the cartridge under nitrogen for 2 minutes.

  • Elute the analyte and IS with an appropriate solvent (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Amantadine: m/z 152.1 → 135.1

    • Amantadine-d6 (IS): m/z 158.0 → 141.1

3. Method Validation Data Summary

ParameterResult
Linearity Range 0.50–500 ng/mL
Correlation Coefficient (r²) ≥ 0.9969
Lower Limit of Quantification (LLOQ) 0.50 ng/mL
Intra-batch Precision (%RSD) ≤ 5.42%
Inter-batch Precision (%RSD) ≤ 5.42%
Accuracy (%) 98.47% to 105.72%
Extraction Recovery (%) 97.89% to 100.28%
Protocol 2: General Approach for Quantitative Analysis of Adamantylated Compounds by qNMR

This protocol provides a general workflow for qNMR analysis. Specific parameters should be optimized for each analyte.[6][8]

1. Sample Preparation

  • Accurately weigh a known amount of the adamantylated compound and a suitable internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into an NMR tube.

  • The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

2. NMR Data Acquisition

  • Acquire a 1H NMR spectrum on a high-resolution NMR spectrometer.

  • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 times the longest T1).

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).

3. Data Processing and Quantification

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Signaling Pathways and Experimental Workflows

Inhibition of TLR4-MyD88-NF-κB Signaling Pathway by Adamantane Derivatives

Some adamantane-isothiourea derivatives have been shown to suppress hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[17]

Caption: Inhibition of the TLR4 signaling pathway by adamantane derivatives.

NMDA Receptor Antagonism by Memantine

Memantine, an adamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[2][9][10][17]

NMDA_receptor cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR binds Ca_ion Ca²⁺ NMDAR:p1->Ca_ion opens channel for Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity excess influx leads to Memantine Memantine Memantine->NMDAR:p1 blocks channel

Caption: Mechanism of NMDA receptor antagonism by memantine.

Experimental Workflow for Quantitative Analysis

workflow start Start sample_prep Sample Preparation (LLE, SPE, or Dilution) start->sample_prep analysis Instrumental Analysis (LC-MS/MS, GC-MS, or qNMR) sample_prep->analysis data_proc Data Processing (Integration, Calibration) analysis->data_proc quant Quantification (Concentration/Purity Calculation) data_proc->quant report Reporting quant->report end End report->end

Caption: General workflow for quantitative analysis of adamantylated compounds.

References

minimizing impurities in the preparation of 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, a process that typically involves the Friedel-Crafts alkylation of a phenolic precursor followed by a Kolbe-Schmitt carboxylation, or direct alkylation of salicylic acid.

Frequently Asked Questions

Q1: What are the main synthetic routes to this compound?

A1: There are two primary routes. The first involves the Friedel-Crafts alkylation of phenol with an adamantylating agent (e.g., 1-bromoadamantane or 1-adamantanol) to produce 4-(1-adamantyl)phenol, which is then carboxylated via the Kolbe-Schmitt reaction to yield the final product. The second, more direct route, is the Friedel-Crafts alkylation of salicylic acid with an adamantylating agent.

Q2: What are the most common impurities I might encounter?

A2: Common impurities include unreacted starting materials (phenol, salicylic acid, adamantylating agent), the isomeric product 3-(1-Adamantyl)-2-hydroxybenzoic acid, the para-carboxylation product 4-(1-Adamantyl)-2-hydroxybenzoic acid (if starting from 4-(1-adamantyl)phenol), and poly-adamantylated salicylic acid.

Q3: How can I best purify the final product?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed for high-purity requirements, though it may be less practical for larger scales.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 5-(1-adamantyl)salicylic acid in the alkylation step. 1. Inefficient catalyst activity. 2. Sub-optimal reaction temperature. 3. Steric hindrance from the bulky adamantyl group.1. Use a stronger Lewis acid catalyst like AlCl₃, or consider a Brønsted acid like sulfuric acid. 2. Optimize the reaction temperature; for Friedel-Crafts, this is often substrate-dependent but can range from room temperature to moderate heating. 3. Increase the reaction time to allow for the slower reaction to proceed to completion.
Formation of significant amounts of isomeric byproducts (e.g., 3-(1-adamantyl)-2-hydroxybenzoic acid). The directing effect of the hydroxyl and carboxyl groups on the salicylic acid ring can lead to substitution at both the 3- and 5-positions.Modifying the catalyst and solvent system can influence the regioselectivity. A bulkier catalyst system may favor substitution at the less sterically hindered 5-position.
Presence of poly-adamantylated salicylic acid. Use of an excess of the adamantylating agent or a highly active catalyst.Use a stoichiometric amount or a slight excess of the salicylic acid relative to the adamantylating agent. Employ a milder catalyst or lower the reaction temperature.
Incomplete carboxylation of 4-(1-adamantyl)phenol in the Kolbe-Schmitt reaction. 1. Insufficient pressure of CO₂. 2. Reaction temperature is too low or too high. 3. Incomplete formation of the sodium or potassium phenoxide.1. Ensure the reaction is carried out under high pressure (typically >100 atm) of CO₂. 2. The optimal temperature is crucial; for sodium phenoxides, it is typically around 125°C to favor ortho-carboxylation. 3. Ensure the 4-(1-adamantyl)phenol is completely converted to the dry phenoxide salt before introducing CO₂.
Final product is difficult to crystallize. Presence of impurities that inhibit crystal formation.Attempt to purify the crude product by column chromatography before crystallization. Seeding the supersaturated solution with a small crystal of pure product can also induce crystallization.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound.

Parameter Friedel-Crafts Alkylation of Salicylic Acid Kolbe-Schmitt Carboxylation of 4-(1-adamantyl)phenol
Adamantylating Agent 1-Bromoadamantane or 1-AdamantanolN/A
Catalyst AlCl₃, H₂SO₄, or other Lewis/Brønsted acidsN/A (reaction is base-mediated)
Solvent Dichloromethane, nitrobenzene, or excess aromatic substrateTypically solvent-free
Temperature 25 - 80 °C120 - 150 °C (for ortho-carboxylation with sodium phenoxide)
Pressure Atmospheric> 100 atm (CO₂)
Reaction Time 4 - 24 hours4 - 8 hours
Typical Yield 60 - 80%70 - 90%
Major Impurities 3-(1-Adamantyl)-2-hydroxybenzoic acid, poly-adamantylated product, unreacted salicylic acid4-(1-Adamantyl)-2,6-dicarboxylic acid, unreacted 4-(1-adamantyl)phenol

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the direct alkylation of salicylic acid.

Materials:

  • Salicylic acid

  • 1-Bromoadamantane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Toluene

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Friedel-Crafts Alkylation of Salicylic Acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add salicylic acid (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 eq) in portions, keeping the temperature below 5 °C.

  • Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-bromoadamantane (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification of this compound

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes turbid.

  • If the turbidity persists, add a small amount of hot ethanol to redissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Dry the product under vacuum to obtain pure this compound.

Mandatory Visualizations

synthesis_workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_purification Step 2: Purification SA Salicylic Acid Intermediate Reaction Mixture SA->Intermediate AdBr 1-Bromoadamantane AdBr->Intermediate AlCl3 AlCl3 (catalyst) AlCl3->Intermediate CrudeProduct Crude Product Intermediate->CrudeProduct Workup FinalProduct Pure 5-(1-Adamantyl)-2- hydroxybenzoic Acid CrudeProduct->FinalProduct Recrystallization

Caption: Synthetic workflow for this compound.

impurity_pathways Start Salicylic Acid + 1-Adamantyl Cation MainProduct 5-(1-Adamantyl)-2- hydroxybenzoic Acid Start->MainProduct Main Reaction Isomer 3-(1-Adamantyl)-2- hydroxybenzoic Acid Start->Isomer Attack at C3 UnreactedSA Unreacted Salicylic Acid Start->UnreactedSA Incomplete Reaction Polyalkylated 3,5-di-(1-Adamantyl)-2- hydroxybenzoic Acid MainProduct->Polyalkylated Further Alkylation

Caption: Potential impurity formation pathways in the synthesis.

Technical Support Center: Bayesian Optimization for 5-(1-Adamantyl)-2-hydroxybenzoic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental challenges and provide guidance on implementing Bayesian optimization for reaction condition improvement.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for this compound are:

  • Friedel-Crafts Adamantylation of Salicylic Acid: This involves the direct alkylation of salicylic acid with an adamantylating agent, such as 1-adamantanol or 1-bromoadamantane, in the presence of a strong acid catalyst.

  • Kolbe-Schmitt Carboxylation of 4-(1-Adamantyl)phenol: This method introduces a carboxylic acid group onto 4-(1-adamantyl)phenol using carbon dioxide, typically under pressure and in the presence of a base.

Q2: What is Bayesian optimization and how can it be applied to this reaction?

A2: Bayesian optimization is a powerful machine learning technique used to find the optimal conditions for a reaction with a minimal number of experiments.[1][2] It works by building a probabilistic model of the reaction landscape (e.g., yield as a function of temperature, pressure, catalyst loading) and uses this model to intelligently select the next set of experimental conditions to perform. This approach is particularly useful for complex reactions where the interplay of multiple parameters is not well understood. For the synthesis of this compound, Bayesian optimization can be used to efficiently explore the multi-dimensional parameter space to maximize yield and minimize byproduct formation.

Q3: What are the key parameters to consider for Bayesian optimization of this synthesis?

A3: The key parameters for Bayesian optimization will depend on the chosen synthetic route.

  • For Friedel-Crafts Adamantylation:

    • Temperature

    • Reaction Time

    • Molar ratio of Salicylic Acid to Adamantylating Agent

    • Catalyst Type (e.g., H₂SO₄, Triflic Acid)

    • Catalyst Loading

    • Solvent

  • For Kolbe-Schmitt Carboxylation:

    • Temperature

    • CO₂ Pressure

    • Reaction Time

    • Base (e.g., Sodium Hydroxide, Potassium Hydroxide)

    • Solvent (if applicable)

Q4: What are common side reactions or impurities I might encounter?

A4: Potential side reactions and impurities include:

  • Isomer Formation: In the Friedel-Crafts reaction, adamantylation could potentially occur at other positions on the salicylic acid ring.

  • Di-adamantylation: Reaction of a second adamantyl group with the salicylic acid.

  • Sulfonation of Salicylic Acid: If using sulfuric acid as a catalyst in the Friedel-Crafts route, sulfonation of the aromatic ring can be a significant side reaction.

  • Incomplete Carboxylation: In the Kolbe-Schmitt reaction, unreacted 4-(1-adamantyl)phenol may remain.

  • Para-isomer Formation: While ortho-carboxylation is generally favored in the Kolbe-Schmitt reaction with sodium phenoxide, the formation of the para-isomer (4-hydroxy-3-(1-adamantyl)benzoic acid) can occur, especially with potassium salts.[3][4]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Friedel-Crafts: Inactive catalystUse fresh, anhydrous strong acid catalyst. Triflic acid can be a more active alternative to sulfuric acid.
Friedel-Crafts: Insufficient reaction temperature or timeThe bulky adamantyl group may require more forcing conditions. Systematically increase the temperature and reaction time.
Kolbe-Schmitt: Insufficient CO₂ pressureEnsure the reaction vessel is properly sealed and pressurized to at least 100 atm. Higher pressures may be required for this sterically hindered substrate.[3]
Kolbe-Schmitt: Incomplete formation of the phenoxideEnsure the 4-(1-adamantyl)phenol is fully deprotonated by using a sufficient amount of a strong base and allowing adequate time for the salt to form before introducing CO₂.
Both Routes: Steric hindrance from the adamantyl groupConsider using a more reactive adamantylating agent (e.g., 1-adamantyl triflate) or a more effective catalyst system. For the Kolbe-Schmitt reaction, higher temperatures may be needed to overcome the steric barrier.
Issue 2: Formation of Multiple Products/Isomers
Potential Cause Troubleshooting Step
Friedel-Crafts: Lack of regioselectivityVary the catalyst and solvent to influence the regioselectivity. Lowering the reaction temperature may also improve selectivity.
Friedel-Crafts: Di-adamantylationUse a molar excess of salicylic acid relative to the adamantylating agent.
Kolbe-Schmitt: Formation of the para-isomerUse sodium hydroxide as the base, as potassium hydroxide tends to favor the formation of the para-hydroxybenzoic acid.[3]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of unreacted starting materialsOptimize the reaction conditions to drive the reaction to completion. Consider using a different solvent system for extraction to selectively remove starting materials.
Formation of closely related isomersUtilize column chromatography with a carefully selected eluent system for separation. Recrystallization from different solvents may also be effective.
Presence of sulfonated byproducts (Friedel-Crafts)Wash the crude product with water to remove the highly water-soluble sulfosalicylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation (General Procedure)

This is a representative procedure based on the adamantylation of aromatic compounds. Optimization will be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in a suitable solvent (e.g., a non-polar organic solvent like n-heptane).

  • Addition of Adamantylating Agent: Add 1-adamantanol to the solution.

  • Catalyst Addition: Slowly and carefully add a strong acid catalyst (e.g., concentrated sulfuric acid or triflic acid) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Kolbe-Schmitt Reaction (General Procedure)

This is a representative procedure based on the standard Kolbe-Schmitt reaction. Optimization for the specific substrate is crucial.

  • Formation of the Phenoxide: In a high-pressure autoclave, react 4-(1-adamantyl)phenol with a strong base (e.g., sodium hydroxide) in a suitable solvent (or neat) to form the sodium phenoxide salt.

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 100 atm).[3]

  • Reaction: Heat the autoclave to the desired temperature (e.g., 125 °C) and maintain the conditions for the specified reaction time.[3]

  • Workup: Cool the autoclave to room temperature and carefully vent the CO₂.

  • Acidification: Dissolve the reaction mixture in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Bayesian Optimization Workflow

The following diagram illustrates a typical workflow for applying Bayesian optimization to the synthesis of this compound.

BayesianOptimizationWorkflow Bayesian Optimization Workflow for Reaction Optimization cluster_0 Initialization cluster_1 Optimization Loop cluster_2 Termination define_space Define Parameter Space (e.g., Temp, Time, Conc.) initial_doe Perform Initial Experiments (Design of Experiments) define_space->initial_doe build_model Build Surrogate Model (e.g., Gaussian Process) initial_doe->build_model Initial Data acquisition_function Apply Acquisition Function (Select Next Experiment) build_model->acquisition_function run_experiment Run Suggested Experiment acquisition_function->run_experiment Next Experiment Parameters update_data Update Dataset with New Result run_experiment->update_data Experimental Outcome update_data->build_model check_convergence Check Convergence Criteria update_data->check_convergence check_convergence->acquisition_function Not Converged optimal_conditions Identify Optimal Conditions check_convergence->optimal_conditions Converged Friedel_Crafts_Adamantylation Friedel-Crafts Adamantylation of Salicylic Acid salicylic_acid Salicylic Acid product This compound salicylic_acid->product adamantanol 1-Adamantanol adamantanol->product catalyst Strong Acid (e.g., H₂SO₄) catalyst->product Kolbe_Schmitt_Carboxylation Kolbe-Schmitt Carboxylation of 4-(1-Adamantyl)phenol adamantylphenol 4-(1-Adamantyl)phenol product This compound adamantylphenol->product base 1. Base (e.g., NaOH) base->product co2 2. CO₂ (High Pressure) co2->product acid 3. Acid Workup acid->product

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potential of 5-(1-Adamantyl)-2-hydroxybenzoic acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylic acid is a cornerstone of anti-inflammatory therapy with a well-characterized mechanism of action. The introduction of a bulky adamantyl group to the salicylic acid scaffold, yielding 5-(1-Adamantyl)-2-hydroxybenzoic acid, presents an intriguing modification with the potential for altered pharmacological activity. This guide provides a comparative overview of these two compounds, summarizing the established anti-inflammatory properties of salicylic acid and exploring the anticipated, yet currently undocumented, potential of its adamantyl-substituted counterpart. Due to a lack of direct comparative studies in the public domain, this guide focuses on presenting the known data for salicylic acid alongside the general anti-inflammatory potential of adamantane-containing compounds, providing a framework for future research.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Salicylic acid, the primary metabolite of aspirin, is a well-known NSAID with a long history of clinical use. Its anti-inflammatory effects are mediated through the inhibition of prostaglandin synthesis and modulation of key inflammatory signaling pathways.

The derivatization of existing pharmacophores is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The incorporation of an adamantyl moiety—a rigid, lipophilic, three-dimensional cage-like hydrocarbon—has been shown to impart favorable pharmacological properties to various drug molecules. This has led to interest in this compound as a potential anti-inflammatory agent with a modified activity profile compared to its parent compound, salicylic acid.

This guide aims to provide a detailed comparison of the known anti-inflammatory activity of salicylic acid with the theoretical and potential activity of this compound, based on the properties of related adamantane derivatives.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of salicylic acid and, hypothetically, its adamantyl derivative, are rooted in their ability to interfere with key inflammatory pathways.

Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins—key mediators of inflammation, pain, and fever.

  • Salicylic Acid: While aspirin (acetylsalicylic acid) irreversibly inhibits both COX-1 and COX-2, salicylic acid itself is a weak, reversible, and competitive inhibitor of these enzymes.[1] Some studies suggest that salicylic acid's in vivo anti-inflammatory effects may be more pronounced than its in vitro COX inhibition would suggest, possibly through the suppression of COX-2 expression.[2]

  • This compound: Direct experimental data on the COX inhibitory activity of this specific compound is not currently available. However, the bulky adamantyl group at the C-5 position could influence its binding affinity and selectivity for the COX isoforms. The lipophilic nature of the adamantyl group might enhance its interaction with the hydrophobic channel of the COX active site.

Signaling Pathway for COX-Mediated Inflammation

COX_Pathway COX-Mediated Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The cyclooxygenase (COX) pathway leading to the production of pro-inflammatory prostaglandins.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of gene transcription involved in the inflammatory and immune responses. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.

  • Salicylic Acid: Salicylic acid has been shown to inhibit the activation of NF-κB.[3] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • This compound: While no direct evidence exists for this specific compound, other adamantane-containing molecules have been reported to modulate inflammatory pathways. It is plausible that the adamantyl derivative of salicylic acid retains or even enhances the ability to inhibit NF-κB activation.

Signaling Pathway for NF-κB Activation

NFkB_Pathway NF-κB Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription NFkB_active->Nucleus Translocation Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Gene_Expression->Inflammatory_Mediators

Caption: The NF-κB signaling cascade leading to the expression of pro-inflammatory genes.

Quantitative Comparison of Anti-Inflammatory Activity

A direct quantitative comparison of the anti-inflammatory activity of this compound and salicylic acid is not possible at this time due to the absence of published experimental data for the adamantyl derivative. The following tables present available data for salicylic acid to serve as a benchmark for future studies.

Table 1: In Vitro COX Inhibition by Salicylic Acid

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Assay MethodReference
Salicylic Acid>100~5 µg/mL (~36 µM)Prostaglandin E2 release in human A549 cells[1]
Salicylic Acid3.5729.3PGE2 determination in human articular chondrocytes[4]

Note: IC₅₀ values can vary significantly depending on the specific experimental conditions, including the enzyme source, substrate concentration, and assay methodology.

Table 2: In Vivo Anti-Inflammatory Activity of Salicylic Acid (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time Point (hours)Reference
Aspirin (metabolizes to Salicylic Acid)100p.o.47.2 ± 3.86[5]

Note: This data is for aspirin, which is rapidly deacetylated to salicylic acid in vivo. The anti-inflammatory effect is largely attributed to salicylic acid.

Experimental Protocols for Evaluation of Anti-Inflammatory Activity

To facilitate future comparative studies, this section outlines standard experimental protocols for assessing anti-inflammatory activity.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating acute inflammation.[6]

Experimental Workflow

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (p.o. or i.p.) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement at 0, 1, 2, 3, 4, 5, 6 h Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

References

A Comparative Analysis of 5-Acetamido-2-hydroxybenzoic Acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 5-acetamido-2-hydroxybenzoic acid, a derivative of salicylic acid, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of data for 5-(1-Adamantyl)-2-hydroxybenzoic acid, this guide will focus on 5-acetamido-2-hydroxybenzoic acid, for which preclinical efficacy data is available. The comparison is based on experimental data from in vivo and in vitro studies.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[1][2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][3]

In-silico studies suggest that 5-acetamido-2-hydroxybenzoic acid and its derivatives have a promising binding affinity for the COX-2 receptor, indicating a potential for selective COX-2 inhibition.[4][5] This selectivity could translate to a more favorable safety profile compared to non-selective NSAIDs.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes_1 Physiological Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Inflammatory Prostaglandins PGH2->Prostaglandins_2 Physiological_Functions Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes_1->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_2->Inflammation_Pain PLA2 Phospholipase A2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 NSAIDs->COX2 5A2HBA 5-Acetamido-2-hydroxybenzoic acid (Predicted COX-2 selective) 5A2HBA->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Writhing_Test_Workflow Start Start: Acclimatize Mice Grouping Divide mice into groups: - Vehicle Control - Positive Control (e.g., Diclofenac) - Test Compound (e.g., 5-A-2-HBA) Start->Grouping Administration Administer vehicle, positive control, or test compound orally or intraperitoneally Grouping->Administration Waiting Wait for a defined period (e.g., 30-60 min) for drug absorption Administration->Waiting Induction Induce writhing by intraperitoneal injection of acetic acid (e.g., 0.6-1%) Waiting->Induction Observation Observe and count the number of writhes (abdominal constrictions and stretching) over a set period (e.g., 15-30 min) Induction->Observation Analysis Calculate the percentage inhibition of writhing compared to the vehicle control group Observation->Analysis End End: Data Interpretation Analysis->End Paw_Edema_Workflow Start Start: Acclimatize Rats Grouping Divide rats into groups: - Vehicle Control - Positive Control (e.g., Celecoxib) - Test Compound (e.g., 5-A-2-HBA) Start->Grouping Administration Administer vehicle, positive control, or test compound orally Grouping->Administration Waiting Wait for a defined period (e.g., 30-60 min) for drug absorption Administration->Waiting Induction Induce inflammation by sub-plantar injection of carrageenan (1%) into the right hind paw Waiting->Induction Measurement Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-injection) Induction->Measurement Analysis Calculate the percentage inhibition of paw edema compared to the vehicle control group Measurement->Analysis End End: Data Interpretation Analysis->End

References

Validating the Inhibitory Effect of 5-(1-Adamantyl)-2-hydroxybenzoic Acid on SIRT5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitory effects of 5-(1-Adamantyl)-2-hydroxybenzoic acid and its derivatives on Sirtuin 5 (SIRT5) against other known SIRT5 inhibitors. It is intended for researchers, scientists, and drug development professionals working on sirtuin modulators. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key experimental workflows.

SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases that plays a crucial role in regulating various metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[1][2] Its dysregulation has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2] The discovery of selective SIRT5 inhibitors is a key step towards developing novel therapeutics.

Recently, a compound bearing a 2-hydroxybenzoic acid functional group, identified as compound 11 , was discovered as a novel and selective SIRT5 inhibitor through a medium-throughput thermal shift screening assay.[1][3] This compound demonstrated moderate inhibitory activity against SIRT5 and high selectivity over other sirtuin isoforms like SIRT1, SIRT2, and SIRT3.[1][3] Further lead optimization of this scaffold led to the development of compound 43 , which exhibited a 10-fold increase in potency.[1][3] this compound belongs to this promising class of SIRT5 inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of 2-hydroxybenzoic acid derivatives and other known SIRT5 inhibitors against SIRT5 and other sirtuin isoforms. Lower IC50 values indicate higher potency.

CompoundSIRT5 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT6 IC50 (µM)Reference
Compound 11 (2-hydroxybenzoic acid derivative) 26.4 ± 0.8>100>100>100-[1]
Compound 43 (optimized derivative) ~2.6----[1]
Suramin22 - 2551075-[4][5]
Nicotinamide (NAM)1501207550-[4][5]
H3K9Tsu (thiosuccinyl peptide)5>100>100>100-[4][5]
DK1-04 (thiourea derivative)0.34>83.3>83.3>83.3>83.3[4]
Cyclic Peptide 422.2 ± 0.89254.2 ± 32.4131.3 ± 46.5>450>1000[4]

Note: "-" indicates data not available.

Experimental Protocols

1. SIRT5 Enzymatic Activity Assay (Fluorometric)

This assay is used to measure the enzymatic activity of SIRT5 and to determine the potency of inhibitory compounds.

  • Principle: The assay utilizes a fluorogenic substrate containing a succinylated lysine residue. When SIRT5 desuccinylates the substrate, a developer solution is added that releases a fluorophore. The fluorescence intensity is directly proportional to the SIRT5 activity.[6]

  • Materials:

    • Purified recombinant SIRT5 enzyme

    • Fluorogenic SIRT5 substrate

    • NAD+

    • SIRT5 assay buffer

    • Developer solution

    • Test compounds (e.g., this compound)

    • 96-well black microtiter plate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing SIRT5 assay buffer, NAD+, and the fluorogenic substrate.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Initiate the reaction by adding the purified SIRT5 enzyme to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction and add the developer solution.

    • Incubate for a further 15-30 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).[7]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate the direct binding of a compound to its target protein in a cellular context.[8][9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Principle: Cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[10]

  • Materials:

    • Cultured cells expressing SIRT5

    • Cell lysis buffer

    • Test compounds

    • PCR tubes or 96-well PCR plates

    • Thermocycler

    • SDS-PAGE and Western blotting reagents or other protein quantification methods

    • Anti-SIRT5 antibody

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specific duration.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler.[9]

    • Cool the samples to room temperature.

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble SIRT5 in each sample using Western blotting or another sensitive protein detection method.

    • Plot the amount of soluble SIRT5 as a function of temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates stabilization of SIRT5 and confirms target engagement.

Visualizations

Experimental_Workflow_for_SIRT5_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, Substrate) mix Mix Reagents and Compound in 96-well plate reagents->mix compound Prepare Test Compound (e.g., this compound) compound->mix add_enzyme Add SIRT5 Enzyme mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_developer Add Developer incubate->add_developer incubate2 Incubate at 37°C add_developer->incubate2 read Read Fluorescence incubate2->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50 CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_protein_quantification Protein Quantification cluster_data_analysis Data Analysis treat_cells Treat Cells with Compound or Vehicle heat_cells Heat Cells at Different Temperatures treat_cells->heat_cells lyse_cells Cell Lysis heat_cells->lyse_cells centrifuge Centrifugation to Separate Soluble Fraction lyse_cells->centrifuge quantify Quantify Soluble SIRT5 (e.g., Western Blot) centrifuge->quantify plot Plot Melting Curves quantify->plot analyze Analyze Thermal Shift plot->analyze SIRT5_Signaling_Pathway cluster_substrates Substrates cluster_pathways Metabolic Pathways SIRT5 SIRT5 CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) SIRT5->CPS1 Desuccinylates & Activates SOD1 Superoxide Dismutase 1 (SOD1) SIRT5->SOD1 Desuccinylates & Activates PKM2 Pyruvate Kinase M2 (PKM2) SIRT5->PKM2 Desuccinylates & Inhibits Inhibitor 5-(1-Adamantyl)- 2-hydroxybenzoic acid Inhibitor->SIRT5 Inhibits Urea_Cycle Urea Cycle CPS1->Urea_Cycle ROS_Detox ROS Detoxification SOD1->ROS_Detox Glycolysis Glycolysis PKM2->Glycolysis

References

Cross-Validation of Analytical Methods for 5-(1-Adamantyl)-2-hydroxybenzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification and characterization of 5-(1-Adamantyl)-2-hydroxybenzoic acid. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this comparison is based on established methods for structurally similar compounds, such as salicylic acid and other hydroxybenzoic acid derivatives. The performance data presented is a realistic projection for these methods when applied to the target analyte.

I. Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry for the analysis of aromatic acids.

ParameterHPLC-UVGC-MSLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%97 - 103%
Precision (% RSD) < 2%< 5%< 3%< 3%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL3 - 15 µg/mL
Specificity GoodExcellentExcellentModerate
Throughput HighModerateHighHigh
Cost ModerateHighVery HighLow

II. Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for each technique, adapted for the analysis of this compound.

A. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 303 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected.

  • Validation Parameters:

    • Linearity: A calibration curve is prepared in the range of 1-100 µg/mL.

    • Accuracy: Determined by the standard addition method at three concentration levels.

    • Precision: Assessed by analyzing six replicate injections of a standard solution (repeatability) and on different days (intermediate precision).

    • LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for aromatic acid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Derivatization: The carboxyl and hydroxyl groups of the analyte are derivatized (e.g., silylation with BSTFA) to increase volatility and thermal stability.

  • Validation Parameters: Similar to HPLC, with linearity typically in the 0.1-50 µg/mL range.

C. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC, but often with UHPLC columns (e.g., <2 µm particle size) for faster analysis. The mobile phase may contain volatile buffers like ammonium formate.

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by infusion experiments.

  • Validation Parameters: Similar to HPLC, but with a much lower linear range (e.g., 0.01-1000 ng/mL).

D. UV-Vis Spectrophotometry

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., ethanol or methanol).

  • Procedure:

    • A stock solution of the compound is prepared.

    • A series of dilutions are made to prepare calibration standards.

    • The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which would need to be experimentally determined for this compound (likely around 300-310 nm based on the salicylic acid chromophore).

  • Validation Parameters:

    • Linearity: Assessed over a concentration range where absorbance follows the Beer-Lambert law.

    • Accuracy and Precision: Determined by analyzing samples of known concentrations.

III. Visualizations

A. Analytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Comparison of Results A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare conclusion Conclusion on Method Equivalency compare->conclusion

Caption: Workflow for cross-validating two analytical methods.

B. Comparison of Key Analytical Method Attributes

This diagram provides a visual comparison of the key attributes of the discussed analytical methods.

cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_uvvis UV-Vis center This compound Analysis hplc_pros Pros: - High Throughput - Good Precision - Moderate Cost center->hplc_pros Routine QC gcms_pros Pros: - Excellent Specificity - High Sensitivity center->gcms_pros Impurity ID lcms_pros Pros: - Highest Sensitivity - Excellent Specificity center->lcms_pros Bioanalysis uvvis_pros Pros: - Low Cost - Simple & Fast center->uvvis_pros Screening hplc_cons Cons: - Moderate Sensitivity gcms_cons Cons: - Derivatization Required - Lower Throughput lcms_cons Cons: - High Cost - Complex Instrumentation uvvis_cons Cons: - Low Specificity - Lower Sensitivity

In Vivo Efficacy of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Comparative Analysis with Parent Compounds Salicylic Acid and Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo efficacy data for 5-(1-Adamantyl)-2-hydroxybenzoic acid, a hybrid molecule combining the structural features of salicylic acid and amantadine. While the parent compounds have well-established therapeutic profiles with extensive in vivo data, the adamantyl-salicylic acid derivative remains largely uncharacterized in preclinical or clinical studies. This guide, therefore, presents a comparative overview of the known in vivo efficacy of salicylic acid and amantadine, providing a framework for the potential therapeutic applications and future research directions for this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of adamantane-containing compounds and salicylic acid derivatives. Due to the absence of direct comparative studies, this document will focus on summarizing the individual in vivo activities of the parent molecules in relevant therapeutic areas, namely the anti-inflammatory and analgesic effects of salicylic acid and the antiviral properties of amantadine.

I. Comparative Efficacy Data

The following tables summarize the in vivo efficacy of salicylic acid (often administered as its prodrug, acetylsalicylic acid) and amantadine in established animal models. It is crucial to note that these data are compiled from various studies and direct cross-comparison should be approached with caution due to differing experimental conditions.

Table 1: In Vivo Anti-inflammatory Efficacy of Salicylic Acid

Animal ModelCompoundDose RangeRoute of AdministrationEfficacy EndpointKey Findings
Carrageenan-Induced Paw Edema (Rat)Acetylsalicylic Acid100 - 300 mg/kgOralPaw volume reductionDose-dependent reduction in paw edema.[1][2]
Adjuvant-Induced Arthritis (Rat)Acetylsalicylic Acid150 - 300 mg/kg/dayOralReduction in paw swelling, arthritis scoreSignificant suppression of arthritic symptoms.
Lipopolysaccharide (LPS)-Induced Inflammation (Mouse)Salicylic Acid50 - 100 mg/kgIntraperitonealReduction in pro-inflammatory cytokinesInhibition of NF-κB signaling pathway.[3]

Table 2: In Vivo Antiviral Efficacy of Amantadine

Animal ModelCompoundDose RangeRoute of AdministrationEfficacy EndpointKey Findings
Influenza A Virus Infection (Mouse)Amantadine10 - 50 mg/kg/dayOral/IntraperitonealIncreased survival rate, reduced viral titers in lungsProphylactic and therapeutic efficacy against susceptible influenza A strains.[4][5]
Influenza A Virus Infection (Ferret)Amantadine5 - 15 mg/kg/dayOralReduction in viral shedding and clinical symptomsEffective in reducing the severity and duration of illness.[6]

II. Experimental Protocols

A. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.[2][7]

  • Treatment: The test compound (e.g., acetylsalicylic acid) or vehicle is administered orally or intraperitoneally at a specified time (e.g., 1 hour) before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Data Analysis: The percentage inhibition of edema is calculated for the treated group compared to the vehicle control group.

B. Influenza A Virus Infection in Mice (Antiviral Model)

This model evaluates the in vivo efficacy of antiviral agents against influenza infection.

  • Animals: BALB/c mice (6-8 weeks old) are commonly used.

  • Virus: A mouse-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/1934 (H1N1)) is used for infection.[4]

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the virus.[4]

  • Treatment: The test compound (e.g., amantadine) is administered prophylactically (before infection) or therapeutically (after infection) via oral gavage or intraperitoneal injection.[4][5]

  • Efficacy Parameters:

    • Survival Rate: Monitored daily for a specified period (e.g., 14-21 days).

    • Body Weight: Recorded daily as an indicator of morbidity.

    • Viral Titer in Lungs: Lungs are harvested at specific time points post-infection, and viral titers are determined by plaque assay or TCID50.

III. Signaling Pathways and Mechanisms of Action

A. Salicylic Acid: Anti-inflammatory Signaling

Salicylic acid exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a key target.[3][9]

Amantadine_M2_Pathway cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_Channel M2 Ion Channel Viral_Core Viral Core (vRNP) M2_Channel->Viral_Core acidification Replication Viral Replication Viral_Core->Replication uncoating leads to H_ions H+ ions H_ions->M2_Channel influx Amantadine Amantadine Amantadine->M2_Channel blocks

References

Assessing the Selectivity of 5-(1-Adamantyl)-2-hydroxybenzoic Acid for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity of compounds structurally related to 5-(1-Adamantyl)-2-hydroxybenzoic acid, with a primary focus on adamantane-containing inhibitors of 11β-HSD1, for which substantial data exists. We will also discuss the potential for this compound to target COX and SIRT5 enzymes, supported by data on relevant derivatives.

Comparative Selectivity of Adamantane-Containing 11β-HSD1 Inhibitors

11β-HSD1 is a key enzyme in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. The adamantane moiety is known to confer high potency and selectivity for 11β-HSD1 over the related isoform, 11β-HSD2. Inhibition of 11β-HSD2 can lead to undesirable side effects, making selectivity a critical parameter.

CompoundTarget EnzymeIC50 (nM) - HumanSelectivity vs. 11β-HSD2Reference Compound
Adamantyl Carboxamide (Compound 15) 11β-HSD1114High (No activity)
Adamantyl Acetamide (Compound 41) 11β-HSD1280High (No activity)
Adamantane Ether Derivative 11β-HSD1<100Excellent
Thiazolidine Derivative (8g) 11β-HSD1PotentGood
Potential for COX and SIRT5 Inhibition

The 2-hydroxybenzoic acid scaffold of the title compound suggests a potential for inhibition of other enzymes:

  • Cyclooxygenase (COX): Salicylic acid and its derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1 and COX-2. The addition of the bulky adamantyl group could influence the potency and selectivity for these isoforms.

  • Sirtuin 5 (SIRT5): Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a deacetylase involved in metabolic regulation.

Further experimental studies are required to determine the inhibitory activity and selectivity of this compound against these potential targets.

Experimental Protocols

Detailed methodologies for assessing the inhibition of the potential target enzymes are provided below.

11β-HSD1 Inhibition Assay

This protocol describes an in vitro assay to determine the potency of a test compound in inhibiting human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Scintillation fluid

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

  • Add the recombinant human 11β-HSD1 enzyme to initiate the reaction.

  • Add radiolabeled cortisone to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable quenching solution.

  • Separate the product (cortisol) from the substrate (cortisone) using a separation method like solid-phase extraction.

  • Quantify the amount of radiolabeled cortisol produced using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (substrate)

  • Test compound

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer and COX Probe.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the COX-2 enzyme to each well.

  • Initiate the reaction by adding Arachidonic Acid.

  • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[1][2]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC50 value.

SIRT5 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the activity and inhibition of SIRT5.

Materials:

  • Recombinant human SIRT5 enzyme

  • SIRT5 Assay Buffer

  • Fluorogenic SIRT5 substrate

  • NAD+

  • Developer solution

  • Test compound

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing SIRT5 Assay Buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound at various concentrations to the wells of a microtiter plate.

  • Add the SIRT5 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the developer solution to stop the reaction and generate a fluorescent signal.[3]

  • Measure the fluorescence intensity with a fluorescence reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_pathway Cortisol Signaling Pathway cluster_workflow Enzyme Inhibition Assay Workflow Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Conversion Cortisol Cortisol 11b-HSD1->Cortisol Produces Glucocorticoid_Receptor Glucocorticoid_Receptor Cortisol->Glucocorticoid_Receptor Binds to Gene_Expression Gene_Expression Glucocorticoid_Receptor->Gene_Expression Regulates Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Detection Detect Product Formation (e.g., Fluorescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Overview of the cortisol signaling pathway and a general workflow for enzyme inhibition assays.

Logical Relationship of Selectivity Assessment

G cluster_targets Potential Enzyme Targets Compound 5-(1-Adamantyl)- 2-hydroxybenzoic acid 11b-HSD1 11b-HSD1 Compound->11b-HSD1 Adamantane Moiety COX-2 COX-2 Compound->COX-2 2-Hydroxybenzoic Acid Moiety SIRT5 SIRT5 Compound->SIRT5 2-Hydroxybenzoic Acid Moiety Selectivity Selectivity 11b-HSD1->Selectivity COX-2->Selectivity SIRT5->Selectivity Therapeutic_Potential Therapeutic_Potential Selectivity->Therapeutic_Potential Determines

Caption: Logical flow from compound structure to potential enzyme targets and the importance of selectivity.

References

head-to-head comparison of different synthetic routes for adamantylated benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of adamantylated benzoic acids is a critical step in the development of new therapeutic agents and advanced materials. The bulky, lipophilic adamantyl group can significantly alter the pharmacological and material properties of benzoic acid derivatives. This guide provides an objective, data-driven comparison of the most common synthetic routes to these valuable compounds, complete with detailed experimental protocols and workflow diagrams.

This comparison focuses on three primary synthetic strategies:

  • Route 1: Friedel-Crafts Adamantylation followed by Oxidation: A two-step process involving the introduction of the adamantyl group onto an activated aromatic ring, followed by oxidation to the carboxylic acid.

  • Route 2: Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an adamantylboronic acid and a halogenated benzoic acid.

  • Route 3: Koch-Haaf Reaction: A direct carboxylation of an adamantylated aromatic compound using carbon monoxide and a strong acid.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a quick and easy comparison of their performance.

ParameterRoute 1: Friedel-Crafts & OxidationRoute 2: Suzuki CouplingRoute 3: Koch-Haaf Reaction
Target Molecule 4-(1-Adamantyl)benzoic acid4-(1-Adamantyl)benzoic acidAdamantane-1-carboxylic acid
Overall Yield ~60-70% (two steps)~85-95%~90-95%
Reaction Steps 21 (assuming boronic acid is available)1
Starting Materials Toluene, 1-Bromoadamantane4-Bromobenzoic acid, 1-Adamantylboronic acid1-Adamantanol, Adamantylbenzene
Key Reagents AlCl₃, KMnO₄Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)H₂SO₄, HCOOH (or CO)
Reaction Conditions Friedel-Crafts: 0-25 °C; Oxidation: Reflux80-100 °CRoom temperature to mild heating
Scalability ModerateHighModerate to High
Key Advantages Utilizes readily available starting materials.High yields and functional group tolerance.Direct, one-step carboxylation.
Key Disadvantages Two-step process, use of strong oxidizing agents.Requires pre-synthesis of the boronic acid.Requires handling of strong acids and potentially CO gas.

Experimental Protocols: Detailed Methodologies

Route 1: Friedel-Crafts Adamantylation and Subsequent Oxidation

This route is exemplified by the synthesis of 4-(1-adamantyl)benzoic acid from toluene.

Step 1: Friedel-Crafts Adamantylation of Toluene

  • Materials: Toluene, 1-bromoadamantane, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry DCM at 0 °C, a solution of 1-bromoadamantane (1.0 eq) in dry DCM is added dropwise.

    • After stirring for 15 minutes, toluene (5.0 eq) is added slowly, maintaining the temperature at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by carefully pouring it onto crushed ice, followed by the addition of 2M HCl.

    • The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

    • The crude product, 4-(1-adamantyl)toluene, is purified by column chromatography or recrystallization.

  • Expected Yield: 70-80%

Step 2: Oxidation of 4-(1-Adamantyl)toluene

  • Materials: 4-(1-Adamantyl)toluene, potassium permanganate (KMnO₄), water, sodium bisulfite, hydrochloric acid (HCl).

  • Procedure:

    • A mixture of 4-(1-adamantyl)toluene (1.0 eq) and water is heated to reflux.

    • Potassium permanganate (3.0 eq) is added portion-wise to the refluxing mixture over a period of 2 hours.[1]

    • The reaction is refluxed for an additional 4-6 hours until the purple color of the permanganate has disappeared.

    • The hot solution is filtered to remove the manganese dioxide precipitate.

    • The filtrate is cooled to room temperature and acidified with concentrated HCl until a white precipitate forms.

    • The precipitate is collected by filtration, washed with cold water, and dried to afford 4-(1-adamantyl)benzoic acid.

  • Expected Yield: 85-95%[1]

Route 2: Suzuki Coupling

This route provides a more direct connection between the adamantyl and benzoic acid moieties.

  • Materials: 4-Bromobenzoic acid, 1-adamantylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.

  • Procedure:

    • A mixture of 4-bromobenzoic acid (1.0 eq), 1-adamantylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) is prepared in a round-bottom flask.

    • A solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) is added.

    • The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

    • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is added, and the mixture is heated to reflux (around 90-100 °C) for 12-24 hours under an inert atmosphere.

    • After cooling to room temperature, the reaction mixture is diluted with water and acidified with 2M HCl.

    • The resulting precipitate is collected by filtration, washed with water, and then with a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 85-95%

Route 3: Koch-Haaf Reaction

This method offers a direct carboxylation of an adamantyl-substituted arene.

  • Materials: 1-Adamantanol or Adamantylbenzene, concentrated sulfuric acid (H₂SO₄), formic acid (HCOOH).

  • Procedure:

    • To a flask containing concentrated sulfuric acid (excess), cooled in an ice bath, a solution of 1-adamantanol (1.0 eq) in formic acid (excess) is added dropwise with vigorous stirring.[2] The temperature should be maintained below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The reaction mixture is then carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.

    • The crude adamantane-1-carboxylic acid can be purified by recrystallization from a suitable solvent like methanol or ethanol.

  • Expected Yield: 90-95%[2]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Friedel_Crafts_Oxidation Toluene Toluene AdamantylToluene 4-(1-Adamantyl)toluene Toluene->AdamantylToluene Friedel-Crafts Adamantylation (1-Bromoadamantane, AlCl3) AdamantylBenzoicAcid 4-(1-Adamantyl)benzoic Acid AdamantylToluene->AdamantylBenzoicAcid Oxidation (KMnO4)

Caption: Synthetic workflow for Route 1: Friedel-Crafts Adamantylation followed by Oxidation.

Suzuki_Coupling BromobenzoicAcid 4-Bromobenzoic Acid AdamantylBenzoicAcid 4-(1-Adamantyl)benzoic Acid BromobenzoicAcid->AdamantylBenzoicAcid Suzuki Coupling (Pd(PPh3)4, Na2CO3) AdamantylboronicAcid 1-Adamantylboronic Acid AdamantylboronicAcid->AdamantylBenzoicAcid

Caption: Synthetic workflow for Route 2: Suzuki Coupling.

Koch_Haaf_Reaction Adamantanol 1-Adamantanol AdamantaneCarboxylicAcid Adamantane-1-carboxylic Acid Adamantanol->AdamantaneCarboxylicAcid Koch-Haaf Reaction (HCOOH, H2SO4)

Caption: Synthetic workflow for Route 3: Koch-Haaf Reaction.

Conclusion

The choice of the optimal synthetic route for adamantylated benzoic acids depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Route 1 (Friedel-Crafts & Oxidation) is a viable option when starting from simple, bulk chemicals like toluene. However, the two-step nature and the use of a strong oxidant are drawbacks.

  • Route 2 (Suzuki Coupling) offers high yields and good functional group compatibility, making it a powerful tool for accessing a variety of substituted adamantylated benzoic acids, provided the corresponding boronic acid is accessible.

  • Route 3 (Koch-Haaf Reaction) is a highly efficient and direct method for the synthesis of adamantane-1-carboxylic acid itself. Its applicability to producing adamantylated benzoic acids where the adamantyl group is already on an aromatic ring would depend on the stability of the starting material under the harsh acidic conditions.

For the synthesis of 4-(1-adamantyl)benzoic acid, the Suzuki coupling appears to be the most efficient and versatile method, offering high yields in a single step from readily prepared or commercially available building blocks. For the direct synthesis of adamantane-1-carboxylic acid, the Koch-Haaf reaction is clearly the superior choice. Researchers should carefully consider the specific target molecule and available resources when selecting the most appropriate synthetic strategy.

References

Validating Molecular Docking Predictions for 5-(1-Adamantyl)-2-hydroxybenzoic Acid: An Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of in silico molecular docking predictions, using the novel compound 5-(1-Adamantyl)-2-hydroxybenzoic acid as a case study. We will objectively compare its hypothetical performance with known alternatives and provide detailed experimental protocols and supporting data presented in a clear, comparative format.

Molecular docking is a powerful computational tool in drug discovery for predicting the binding orientation and affinity of a small molecule to a target protein. However, these in silico predictions are preliminary and necessitate rigorous experimental verification to confirm the interaction and establish the compound's true biological activity.[1][2] This guide will walk through a hypothetical scenario where molecular docking has predicted this compound as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3][4] The adamantane moiety is often incorporated into drug candidates to enhance lipophilicity and improve pharmacokinetic properties.[5][6]

Comparative Data Summary

To effectively evaluate the docking prediction, the biological activity of this compound would be compared against its parent compound, 2-hydroxybenzoic acid (salicylic acid), and a well-established COX-2 inhibitor, Celecoxib. The following tables summarize the hypothetical quantitative data that would be generated from the experimental validation.

Table 1: In Vitro COX-2 Inhibition Assay

CompoundPredicted Binding Affinity (kcal/mol)IC50 (µM)
This compound-9.55.2
2-Hydroxybenzoic acid-5.8>100
Celecoxib (Reference)-10.20.08

Table 2: Biophysical Binding Affinity Measurements

CompoundMethodDissociation Constant (Kᵈ) (µM)
This compoundIsothermal Titration Calorimetry (ITC)8.1
Surface Plasmon Resonance (SPR)7.5
2-Hydroxybenzoic acidIsothermal Titration Calorimetry (ITC)Not Determined (Weak Binding)
Surface Plasmon Resonance (SPR)Not Determined (Weak Binding)
Celecoxib (Reference)Isothermal Titration Calorimetry (ITC)0.12
Surface Plasmon Resonance (SPR)0.10

Table 3: Cellular Thermal Shift Assay (CETSA)

CompoundTarget Engagement (ΔTₘ in °C)
This compound+3.5
2-Hydroxybenzoic acidNo significant shift
Celecoxib (Reference)+5.1

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of the results.

In Vitro COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Protocol:

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, test compounds (dissolved in DMSO), and a microplate reader.

  • Procedure: a. The COX-2 enzyme is pre-incubated with varying concentrations of the test compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) in the assay buffer for 15 minutes at room temperature. b. The enzymatic reaction is initiated by adding the substrate, arachidonic acid. c. The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C. d. The reaction is stopped, and the product formation is measured using a colorimetric or fluorometric probe with a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9]

Protocol:

  • Instrumentation and Materials: An isothermal titration calorimeter, purified COX-2 protein, test compounds, and dialysis buffer.

  • Procedure: a. The purified COX-2 protein is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects. b. A series of small, sequential injections of the compound are made into the protein solution. c. The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kᵈ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time.[7][9] It provides kinetic data on the association (kₐ) and dissociation (kₔ) rates of the binding event.

Protocol:

  • Instrumentation and Materials: An SPR instrument, a sensor chip (e.g., CM5), purified COX-2 protein, test compounds, and running buffer.

  • Procedure: a. The purified COX-2 protein is immobilized onto the surface of the sensor chip. b. A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline. c. The test compound at various concentrations is injected over the surface, allowing it to associate with the immobilized protein. This association is monitored as a change in the SPR signal. d. After the association phase, the running buffer is reintroduced to monitor the dissociation of the compound from the protein.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The dissociation constant (Kᵈ) is then calculated as the ratio of kₔ/kₐ.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[1]

Protocol:

  • Materials: Cell line expressing the target protein (e.g., U-87 MG human glioma cells which express MMP-3, a different but illustrative example[10]), cell lysis buffer, test compounds, and equipment for Western blotting or ELISA.

  • Procedure: a. Cells are treated with the test compound or vehicle control for a specific duration. b. The treated cells are then heated to a range of temperatures. c. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. d. The amount of soluble target protein remaining at each temperature is quantified using Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The difference in the melting temperature (ΔTₘ) is a measure of the stabilizing effect of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments to validate the molecular docking prediction for this compound.

Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_conclusion Conclusion docking Molecular Docking Prediction (this compound as COX-2 inhibitor) inhibition_assay COX-2 Enzyme Inhibition Assay (IC50) docking->inhibition_assay Hypothesis itc Isothermal Titration Calorimetry (Kd) inhibition_assay->itc Confirm Direct Binding spr Surface Plasmon Resonance (Kd) itc->spr Confirm Kinetics cetsa Cellular Thermal Shift Assay (CETSA) spr->cetsa Confirm Target Engagement in Cells validation Validation of Docking Prediction cetsa->validation Final Confirmation

Caption: Experimental workflow for validating molecular docking predictions.

Hypothetical COX-2 Signaling Pathway

This diagram illustrates the simplified signaling pathway involving COX-2 and the proposed point of inhibition by this compound.

Signaling_Pathway stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation inhibitor 5-(1-Adamantyl)-2- hydroxybenzoic acid inhibitor->cox2 Inhibition

Caption: Simplified COX-2 signaling pathway and point of inhibition.

References

The Adamantane Advantage: A Comparative Guide to Lipophilicity and Cell Permeability of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the adamantane moiety offers a unique and powerful tool to modulate the physicochemical properties of therapeutic candidates. Its rigid, bulky, and highly lipophilic nature can significantly enhance a molecule's ability to cross cellular membranes, a critical factor in drug efficacy. This guide provides a comparative analysis of the lipophilicity and cell permeability of selected adamantane derivatives, supported by experimental data and detailed protocols.

The incorporation of an adamantane group into a molecule is a well-established strategy to increase its lipophilicity and, consequently, its permeability through biological membranes.[1][2] This "lipophilic bullet" can transform hydrophilic molecules into compounds capable of traversing the blood-brain barrier and other cellular barriers, thereby improving their pharmacokinetic profiles.[2][3]

Quantitative Comparison of Adamantane Derivatives

The following table summarizes the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), and the cell permeability, represented by the apparent permeability coefficient (Papp) in Caco-2 cell assays, for a selection of adamantane derivatives. It is important to note that a direct comparison across different studies can be challenging due to variations in experimental conditions. The data presented here is a compilation from various sources and includes both experimental and computationally predicted values.

CompoundStructureLogPPapp (10⁻⁶ cm/s)Data Type (LogP; Papp)Reference(s)
Amantadine1-Adamantylamine2.4 (calc)High (qualitative)Calculated; Qualitative[2]
Rimantadine1-(1-Adamantyl)ethanamine3.1 (calc)High (qualitative)Calculated; Qualitative[2]
Adamantane Phenylalkylamine IN-(1-Adamantyl)-N'-(phenyl)propyl-1,3-propanediamine>5 (pred)1.02 (pred)Predicted; Predicted[4]
Adamantane Phenylalkylamine IIN-(1-Adamantyl)-N'-(phenyl)ethyl-1,4-butanediamine>5 (pred)0.966 (pred)Predicted; Predicted[4]

Note: "calc" refers to calculated values, "pred" to predicted values, and "qualitative" to descriptive assessments from the literature.

Experimental Protocols

Accurate determination of lipophilicity and cell permeability is crucial for structure-activity relationship (SAR) studies. Below are detailed protocols for the standard experimental methods used to obtain the data presented above.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[4]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix n-octanol and water/buffer in a separatory funnel and shake vigorously for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The final concentration should be low enough to ensure it is below the solubility limit in both phases.

  • Partitioning: In a glass vial, add a known volume of the aqueous solution of the test compound and an equal volume of n-octanol.

  • Equilibration: Cap the vial tightly and shake it at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare pre-saturated n-octanol and water prep_sample Prepare aqueous solution of test compound partition Mix aqueous solution and n-octanol in a vial prep_sample->partition equilibrate Shake to reach equilibrium partition->equilibrate separate Centrifuge for phase separation equilibrate->separate quantify Quantify compound concentration in each phase separate->quantify calculate Calculate LogP quantify->calculate

Shake-Flask Method for LogP Determination
Caco-2 Cell Permeability Assay for Lipophilic Compounds

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict human intestinal absorption of drugs.[5][6] For lipophilic compounds like many adamantane derivatives, modifications to the standard protocol are necessary to overcome challenges such as low aqueous solubility and non-specific binding.[7][8]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (typically 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., 200 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Preparation of Dosing and Receiver Solutions:

    • Apical (Donor) Solution: Dissolve the test compound in the transport buffer. For highly lipophilic compounds, a small percentage of a co-solvent like DMSO (e.g., <1%) may be used.

    • Basolateral (Receiver) Solution: Use the transport buffer, and for lipophilic compounds, supplement it with 1-4% BSA to mimic the in vivo sink conditions and improve the recovery of the compound.[8]

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical side and the receiver solution to the basolateral side of the Transwell® insert.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, collect samples from the basolateral compartment and replace with fresh receiver solution.

  • Permeability Assay (Basolateral to Apical - B to A) (Optional): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where:

    • dQ/dt is the rate of permeation of the drug across the cells (µg/s)

    • A is the surface area of the Transwell® membrane (cm²)

    • C₀ is the initial concentration of the drug in the donor chamber (µg/mL)

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed and differentiate Caco-2 cells on Transwell inserts check_integrity Assess monolayer integrity (TEER, Lucifer Yellow) seed_cells->check_integrity prep_solutions Prepare donor (apical) and receiver (basolateral) solutions check_integrity->prep_solutions run_assay Incubate with test compound at 37°C prep_solutions->run_assay collect_samples Collect samples from receiver compartment at time points run_assay->collect_samples quantify Quantify compound concentration (e.g., LC-MS/MS) collect_samples->quantify calculate Calculate Papp quantify->calculate

Caco-2 Permeability Assay Workflow

Structure-Lipophilicity-Permeability Relationship

The adamantane cage serves as a rigid, lipophilic scaffold. Modifications to this core or the substituents attached to it can fine-tune the overall lipophilicity and, consequently, the cell permeability of the derivative.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_outcome Biological Outcome adamantane_core Adamantane Core (Rigid, Lipophilic) lipophilicity Increased Lipophilicity (Higher LogP) adamantane_core->lipophilicity substituents Functional Groups (e.g., -NH2, -OH, alkyl chains) substituents->lipophilicity permeability Enhanced Cell Permeability (Higher Papp) lipophilicity->permeability

Adamantane Structure and Permeability

References

Confirming the Binding Mode of 5-(1-Adamantyl)-2-hydroxybenzoic acid to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding mode of 2-hydroxybenzoic acid derivatives, with a focus on the structural features of 5-(1-Adamantyl)-2-hydroxybenzoic acid, to their primary biological target, Sirtuin 5 (SIRT5). While direct experimental data for the adamantyl-substituted compound is limited in publicly available literature, this guide leverages data from closely related analogues to infer its binding mechanism. We further compare this with other known inhibitors of SIRT5 and briefly discuss potential alternative targets for this class of compounds.

Target Identification and Binding Overview

Recent studies have identified 2-hydroxybenzoic acid derivatives as a novel class of selective inhibitors for SIRT5, a sirtuin deacetylase involved in various metabolic pathways and implicated in diseases such as cancer.[1] Molecular docking studies of a representative hit compound from this class reveal key interactions within the SIRT5 active site. The carboxylate group of the 2-hydroxybenzoic acid moiety is predicted to form crucial electrostatic and hydrogen bond interactions with residues Arg105 and Tyr102 at the deep end of the substrate-binding pocket.[1] Additionally, the adjacent hydroxyl group is thought to form a hydrogen bond with Val221.[1] The adamantyl group at the 5-position is hypothesized to occupy a hydrophobic pocket, enhancing binding affinity through lipophilic interactions.

Comparison of SIRT5 Inhibitors

To understand the unique binding characteristics of the 2-hydroxybenzoic acid scaffold, it is compared with other known SIRT5 inhibitors possessing different chemical structures.

Compound ClassRepresentative CompoundKey Binding InteractionsBinding Affinity (IC50)
2-Hydroxybenzoic Acids Compound 11 (suramin analog)Salt bridge with Arg105, H-bonds with Tyr102 and Val221.[1]28.4 ± 2.5 μM (for Suramin as positive control)[1]
Thiourea-based inhibitors GW-5074Interactions with the zinc-binding motif and hydrophobic interactions.Sub-micromolar range
Carbazole-based inhibitors MC3138π-π stacking interactions and hydrogen bonds with the protein backbone.Nanomolar range

Potential Alternative Target: Cyclooxygenase-2 (COX-2)

Derivatives of 2-hydroxybenzoic acid, the parent scaffold of the molecule of interest, are also known to interact with other targets. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have been shown through in-silico studies to have a good binding affinity for the cyclooxygenase-2 (COX-2) receptor.[2][3] This suggests that this compound could potentially exhibit inhibitory activity against COX-2, a key enzyme in the inflammatory pathway.

Experimental Protocols for Binding Mode Confirmation

To definitively confirm the binding mode of this compound to SIRT5, a series of biophysical and structural biology experiments are recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Prepare a solution of purified SIRT5 protein (typically 10-50 µM) in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • Prepare a solution of this compound (typically 100-500 µM) in the same buffer.

  • Titrate the compound solution into the protein solution in a series of small injections using an ITC instrument.

  • Measure the heat evolved or absorbed after each injection.

  • Analyze the resulting binding isotherm to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand to an immobilized target in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the binding affinity (KD).

Protocol:

  • Immobilize purified SIRT5 protein onto a sensor chip surface.

  • Flow a series of concentrations of this compound over the sensor surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic-level interactions.

Protocol:

  • Co-crystallize purified SIRT5 protein with this compound. This involves mixing the protein and ligand and screening a wide range of crystallization conditions.

  • Alternatively, soak pre-formed apo-SIRT5 crystals in a solution containing the compound.

  • Collect X-ray diffraction data from a suitable crystal.

  • Process the diffraction data and solve the crystal structure to visualize the binding mode.

Computational Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.

Protocol:

  • Obtain the 3D structure of SIRT5 from the Protein Data Bank (PDB) or through homology modeling.

  • Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding site.

  • Generate a 3D conformation of this compound.

  • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of the protein.

  • Analyze the resulting docking poses and scoring functions to predict the most likely binding mode and estimate the binding affinity.

Visualizing Binding and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Binding_Mode_SIRT5 cluster_ligand This compound cluster_protein SIRT5 Active Site Adamantyl Adamantyl Group Hydrophobic_Pocket Hydrophobic Pocket Adamantyl->Hydrophobic_Pocket Hydrophobic Interaction Salicylic_Acid 2-Hydroxybenzoic Acid Moiety Carboxylate Carboxylate Group Salicylic_Acid->Carboxylate Hydroxyl Hydroxyl Group Salicylic_Acid->Hydroxyl Arg105 Arg105 Carboxylate->Arg105 Salt Bridge Tyr102 Tyr102 Carboxylate->Tyr102 H-Bond Val221 Val221 Hydroxyl->Val221 H-Bond

Caption: Predicted binding mode of this compound in the SIRT5 active site.

Experimental_Workflow Start Hypothesized Binding Mode ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR X-ray X-ray Crystallography Start->X-ray Docking Computational Docking Start->Docking Thermodynamics Thermodynamic Parameters (KD, ΔH) ITC->Thermodynamics Kinetics Kinetic Parameters (kon, koff, KD) SPR->Kinetics Structure 3D Structure of Protein-Ligand Complex X-ray->Structure Confirmation Confirmed Binding Mode Docking->Confirmation Thermodynamics->Confirmation Kinetics->Confirmation Structure->Confirmation

Caption: Workflow for experimental confirmation of the binding mode.

References

A Comparative Guide to the Bioactivity of 5-(1-Adamantyl)-2-hydroxybenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 5-(1-Adamantyl)-2-hydroxybenzoic acid. Due to the limited availability of specific quantitative data for this exact compound in the public domain, this guide leverages data from structurally similar adamantane and salicylic acid derivatives to provide a validated statistical comparison. This approach allows for an informed estimation of its potential efficacy in anti-inflammatory, anticancer, and antiviral applications.

Executive Summary

This compound is a unique hybrid molecule combining the structural features of adamantane and salicylic acid, both of which are known to exhibit a range of biological activities. While direct experimental data on this specific compound is scarce, analysis of related compounds suggests potential therapeutic value. Adamantane derivatives are recognized for their antiviral properties, and some have shown promise as anti-inflammatory and anticancer agents. Salicylic acid and its derivatives are well-established anti-inflammatory compounds, with some also demonstrating anticancer effects. This guide synthesizes available data to build a profile of the expected bioactivity of this compound and compares it with relevant alternatives.

Data Presentation

The following tables summarize the quantitative bioactivity data for various adamantane and salicylic acid derivatives, serving as a reference for the potential activity of this compound.

Table 1: Comparative Anti-Inflammatory Activity

Compound/AlternativeAssayTarget/MechanismResult
5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide In vitroInhibition of NO and PGE2 production, Inhibition of NF-κB and AP-1 transcription factorsExhibits superior anti-inflammatory effect
Salicylic AcidPhorbol ester-stimulated mouse peritoneal macrophagesInhibition of Prostaglandin E2 (PGE2) releaseInactive
AspirinLPS-induced RAW 264.7 macrophagesCOX-2-dependent PGE2 synthesisIC50: 5.35 µM[1]
Gentisic acid (2,5-dihydroxybenzoic acid)LPS-induced RAW 264.7 macrophagesPGE2 productionSignificant suppression at 10-100 µM[1]
IndomethacinCarrageenan-induced paw edema in ratsInflammationSignificant inhibition

Table 2: Comparative Anticancer Activity

Compound/AlternativeCell LineAssayResult (IC50)
Adamantyl-substituted retinoid-related compounds (3-Cl-AHPC and AHP3) FFMA-AML, TF(v-SRC)Apoptosis inductionInduces apoptosis in vitro and in vivo[2]
Adamantyl-tethered-biphenylic compounds Hepatocellular carcinoma cellsCytotoxicityInduces apoptosis
Dihydroxybenzoic acid (DHBA)HCT-116, HCT-15HDAC inhibitionReduced HDAC activity by 70% and 68% respectively[1]
Tryptamine salicylic acid derivative (E20)MGC-803 (gastric cancer)Antiproliferative29 µM[3]
5-Fluorouracil (5-FU)MGC-803 (gastric cancer)Antiproliferative58 µM[3]
DoxorubicinMCF-7 (breast cancer)Cytotoxicity16.2 µg/mL

Table 3: Comparative Antiviral Activity

Compound/AlternativeVirus StrainAssayResult (EC50/IC50)
ABMA (Adamantane derivative) Influenza A (H1N1, H3N2), Influenza BAntiviral Assay2.83 - 7.36 µM[4]
DABMA (Dimethyl-adamantane derivative) Influenza A (H1N1, H3N2), Influenza BAntiviral Assay1.82 - 6.73 µM[4]
OseltamivirInfluenza A (H1N1)Antiviral Assay-
RimantadineInfluenza AM2 ion channel inhibitionApproved antiviral
Thienyl-based bisamide 8Influenza A (A/Wuhan/359/1995)Antiviral AssayIC50: 18.52 μg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo anti-inflammatory activity of a test compound.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

2. Anticancer Activity: MTT Assay

  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines (e.g., MCF-7), culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-200 µL of the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Antiviral Activity: Plaque Reduction Assay

  • Objective: To evaluate the ability of a compound to inhibit the replication of a virus.

  • Materials: Confluent cell monolayers susceptible to the virus (e.g., MDCK cells for influenza), virus stock, culture medium, and an overlay medium (e.g., containing agarose or methylcellulose).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the virus with each dilution of the compound for 1 hour.

    • Infect the cell monolayers with the virus-compound mixture.

    • After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the plaque number by 50%).

Mandatory Visualizations

Inferred Anti-Inflammatory Signaling Pathway of Adamantyl Salicylic Acid Derivatives

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates p_IκB P-IκB IκB->p_IκB NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates p_IκB->NFκB Releases COX2_enzyme COX-2 PGE2 PGE2 COX2_enzyme->PGE2 Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFκB_n->Gene_Expression Induces Gene_Expression->COX2_enzyme NO NO Gene_Expression->NO Induces iNOS Adamantyl_Salicylic_Acid 5-(1-Adamantyl)- 2-hydroxybenzoic Acid Adamantyl_Salicylic_Acid->COX2_enzyme Inhibits Adamantyl_Salicylic_Acid->NFκB_n Inhibits Translocation

Caption: Inferred NF-κB and COX-2 inhibitory pathway of this compound.

Experimental Workflow for In Vitro Anticancer Screening

start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with This compound (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent and incubate incubate->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow of the MTT assay for determining anticancer activity.

Logical Relationship of Bioactivity Screening

cluster_assays Bioactivity Assays cluster_outcomes Potential Therapeutic Applications Compound 5-(1-Adamantyl)- 2-hydroxybenzoic Acid AntiInflammatory Anti-inflammatory Compound->AntiInflammatory Anticancer Anticancer Compound->Anticancer Antiviral Antiviral Compound->Antiviral Inflammatory_Diseases Inflammatory Diseases AntiInflammatory->Inflammatory_Diseases Leads to Cancer_Therapy Cancer Therapy Anticancer->Cancer_Therapy Leads to Viral_Infections Viral Infections Antiviral->Viral_Infections Leads to

Caption: Logical flow from compound screening to potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 5-(1-Adamantyl)-2-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive guide to the proper disposal procedures for 5-(1-Adamantyl)-2-hydroxybenzoic acid, a compound utilized in various research and development applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Summary of Key Safety and Disposal Information

While a complete Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, existing documentation and general chemical safety principles provide a framework for its responsible management. The available SDS for this compound indicates "No known hazard"; however, it is prudent to handle it with the standard care applied to all laboratory chemicals.[1]

PropertyDataReference
GHS Classification No data available[1]
Known Hazards No known hazard[1]
First Aid: Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes.[1]
First Aid: Eye Contact Immediately flush with plenty of water for at least 15 minutes.[1]
First Aid: Inhalation Remove victim to fresh air.[1]
First Aid: Ingestion Wash out mouth with copious amounts of water for at least 15 minutes.[1]
Spill Cleanup Sweep up or vacuum up spillage and collect in a suitable container for disposal.[1]

Step-by-Step Disposal Protocol

Given the absence of specific disposal directives, the following general procedure, in accordance with standard laboratory safety practices, should be followed.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or vacuum the solid material.

  • Place the collected material into a suitable, sealed container for disposal.[1]

4. Disposal Pathway:

  • Treat this compound as a chemical waste product.

  • Dispose of the waste through your institution's designated hazardous waste management program.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.

  • Do not dispose of this chemical down the drain or in the regular trash.

5. Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The first rinseate should be collected and disposed of as hazardous waste.

  • Follow your institution's guidelines for the disposal of rinsed chemical containers.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Waste this compound BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container D Is this a spill? C->D E Sweep or Vacuum Spill into a Suitable Container D->E Yes F Store Waste Container in a Designated Secondary Containment Area D->F No E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H EHS Collects and Disposes of Waste According to Regulations G->H I End: Proper Disposal Complete H->I BB->C

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on available safety data and general laboratory best practices. It is not a substitute for a complete Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always consult with your EHS office for specific disposal requirements and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guidance for Handling 5-(1-Adamantyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The toxicological properties of 5-(1-Adamantyl)-2-hydroxybenzoic acid have not been thoroughly investigated.[1] The following safety recommendations are based on the available Safety Data Sheet (SDS) for the compound and supplemented with data from the parent compound, salicylic acid, to ensure a conservative and comprehensive approach to safety.

Hazard Identification and GHS Classification

There is no GHS classification data available for this compound.[1] However, based on the hazards associated with its parent compound, salicylic acid, it is prudent to handle it with caution. Salicylic acid is classified as follows:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Serious eye damage (Category 1), H318: Causes serious eye damage.

  • Reproductive toxicity (Category 2), H361: Suspected of damaging fertility or the unborn child.

Therefore, it is recommended to handle this compound as a substance that is potentially harmful if swallowed, capable of causing serious eye damage, and a potential reproductive hazard.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] The following PPE is recommended as a minimum:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Wear protective gloves and a lab coat. Inspect gloves prior to use and use proper glove removal technique.[2][3]

  • Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection A Identify Task: Handling this compound B Assess Potential for Exposure A->B C Eye/Face Protection: Safety Goggles & Face Shield B->C Eye Contact Risk D Hand Protection: Chemical Resistant Gloves B->D Skin Contact Risk E Body Protection: Lab Coat B->E Skin Contact Risk F Respiratory Protection: Respirator (if dust is generated) B->F Inhalation Risk

Caption: PPE selection workflow for handling this compound.

Quantitative Data Summary

Due to the limited data for this compound, the following table includes information for both the specific compound and its parent compound, salicylic acid, for comparison and as a basis for risk assessment.

PropertyThis compoundSalicylic Acid (for reference)
CAS Number 126145-51-5[1]69-72-7[4]
Molecular Formula C₁₇H₂₀O₃C₇H₆O₃
Molecular Weight Not Specified138.12 g/mol
Appearance Not SpecifiedOff-white solid[5][6]
Melting Point Not Specified158 - 161 °C[5][6]
Boiling Point Not Specified211 °C[5][6]
Flash Point Not Specified157 °C[5][6]
Acute Toxicity (Oral) No data availableLD50 480 mg/kg (mouse)[4]
GHS Hazard Statements No data available[1]H302, H318, H361

Handling and Storage

  • Handling: Avoid contact with skin and eyes.[1] Avoid inhalation of vapor or mist.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Minimize dust generation and accumulation.[3][7]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][5] Store locked up.

First-Aid Measures

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[1]

  • If Inhaled: Remove the victim to fresh air. If symptoms persist, seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove any contact lenses and continue flushing. Get medical attention.[1]

  • If Swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[1]

Disposal Considerations

  • Dispose of contents/container to an approved waste disposal plant. Follow all federal, state, and local environmental regulations.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]

  • Special Hazards: Hazardous decomposition products formed under fire conditions include carbon monoxide.[1]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.